molecular formula C7H7BrN2O B182510 4-Bromobenzohydrazide CAS No. 5933-32-4

4-Bromobenzohydrazide

Cat. No.: B182510
CAS No.: 5933-32-4
M. Wt: 215.05 g/mol
InChI Key: UYIMBYKIIMYFPS-UHFFFAOYSA-N
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Description

4-Bromobenzohydrazide is a useful research compound. Its molecular formula is C7H7BrN2O and its molecular weight is 215.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60114. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromobenzohydrazide
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InChI

InChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11)
Source PubChem
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InChI Key

UYIMBYKIIMYFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80208062
Record name Benzoic acid, p-bromo-, hydrazide
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Molecular Weight

215.05 g/mol
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CAS No.

5933-32-4
Record name 4-Bromobenzoic acid hydrazide
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Record name Benzoic acid, p-bromo-, hydrazide
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Record name Benzoic acid, p-bromo-, hydrazide
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Record name 4-bromobenzohydrazide
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Record name 4-Bromobenzohydrazide
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Utility of a Well-Characterized Molecule

In the landscape of modern chemical and pharmaceutical research, the success of a project often hinges on a deep, fundamental understanding of the starting materials. 4-Bromobenzohydrazide is a deceptively simple molecule, yet it serves as a critical cornerstone in the synthesis of a wide array of compounds with significant biological and material science applications. Its true value is unlocked only when its physicochemical properties are thoroughly characterized. This guide is designed to provide an in-depth, practical, and scientifically grounded exploration of this compound, moving beyond a simple data sheet to explain the causality behind its behavior and the methodologies used to measure its properties. The protocols and data presented herein are synthesized from established literature and best practices, intended to empower researchers to utilize this versatile compound with precision and confidence.

Molecular Identity and Structural Framework

This compound (CAS No. 5933-32-4) is an aromatic hydrazide derivative. Its structure is characterized by a benzene ring substituted with a bromine atom at the para position (C4) and a hydrazide group (-CONHNH₂) at the C1 position. This arrangement of a halogen substituent and a reactive hydrazide moiety makes it a valuable intermediate in organic synthesis.

The bromine atom acts as a moderate deactivating group on the aromatic ring via induction but also directs incoming electrophiles to the ortho and para positions. More importantly, the hydrazide group is a potent nucleophile and a key functional handle for constructing larger, more complex molecules. It is frequently employed in the synthesis of heterocyclic compounds, such as 1,3,4-oxadiazoles, which are known scaffolds in medicinal chemistry.[1]

Core Molecular Identifiers

A consistent and accurate identification of a chemical entity is paramount for reproducibility in research. The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
CAS Number 5933-32-4[2][3]
Molecular Formula C₇H₇BrN₂O[2][3]
Molecular Weight 215.05 g/mol [4][5]
IUPAC Name This compound[4]
InChI 1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11)[3][4]
InChIKey UYIMBYKIIMYFPS-UHFFFAOYSA-N[3][4]
SMILES NNC(=O)c1ccc(Br)cc1[2][3]
Crystal and Molecular Structure

X-ray diffraction studies reveal that this compound crystallizes in the monoclinic space group P2₁/a.[6][7] The crystal structure is stabilized by a network of intermolecular hydrogen bonds of the N-H···O and N-H···N types, which significantly influences its melting point and solubility characteristics.[6][7]

  • Crystal System: Monoclinic

  • Space Group: P2₁/a

  • Unit Cell Dimensions: a = 12.287(2) Å, b = 3.8287(5) Å, c = 16.0936(19) Å, β = 97.409°[6][7]

Caption: 2D Molecular Structure of this compound.

Core Physicochemical Properties: A Quantitative Overview

For the laboratory scientist, a rapid summary of key physical properties is essential for experimental design. The following table consolidates the most critical physicochemical data for this compound.

PropertyValueUnitSource(s)
Appearance Light beige powder-[8][9]
Melting Point 165 - 169°C[8]
Boiling Point (Predicted) 353.2°C[8]
Water Solubility Slightly soluble-[8][9]
Methanol Solubility Soluble in hot methanol-[8][9]
pKa (Predicted) 12.09 ± 0.10-[8][9]
LogP (Predicted) 1.053 - 1.28-[2][3]

Experimental Determination of Key Properties

This section provides not just the data, but the scientific rationale and methodology behind the determination of these critical parameters. Understanding the "how" and "why" is crucial for troubleshooting and adapting procedures for novel derivatives.

Thermal Properties: Melting Point Analysis

The melting point is a fundamental indicator of purity and is dictated by the strength of the crystal lattice. For this compound, the relatively high melting point of 165-169 °C is consistent with its planar aromatic structure and the extensive intermolecular hydrogen bonding observed in its crystal form.[8]

DSC is a superior method to traditional melting point apparatus as it provides quantitative data on thermal transitions.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

    • Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak corresponding to the solid-to-liquid phase transition. The peak temperature can also be reported.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidative degradation of the sample at elevated temperatures, ensuring the observed thermal event is solely due to melting.

  • Controlled Ramp Rate: A slow, controlled heating rate ensures thermal equilibrium throughout the sample, leading to a sharp, well-defined melting endotherm and an accurate onset temperature.

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis (reaction medium selection) and in drug development (formulation). It is described as slightly soluble in water and soluble in hot methanol.[8][9] This is expected, as the polar hydrazide group can hydrogen bond with protic solvents, but the nonpolar bromophenyl ring limits its overall aqueous solubility.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Procedure: To 1 mL of each solvent in a separate vial, add approximately 5-10 mg of this compound.

  • Observation: Vortex each vial for 30 seconds. Observe for dissolution. If not fully dissolved, gently heat the protic solvents (e.g., water, methanol) to observe solubility at elevated temperatures.

  • Classification: Classify as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on visual inspection.

Causality behind Experimental Choices:

  • Solvent Spectrum: Testing across a polarity range provides a comprehensive profile, guiding choices for reaction conditions, extraction, and purification (e.g., recrystallization).

  • Heating Step: For compounds like this with strong crystal lattice energy, heating can provide the necessary energy to overcome intermolecular forces and facilitate dissolution, which is particularly useful for finding a suitable recrystallization solvent.

Acidity and Basicity: pKa

The predicted pKa of ~12.09 suggests that the N-H protons of the hydrazide group are weakly acidic.[8][9] The terminal -NH₂ group also has a basic character. Understanding the pKa is vital for predicting the compound's charge state at a given pH, which influences its solubility, reactivity, and biological interactions.

Caption: Protonation equilibrium of the terminal amine group.

  • Solution Preparation: Prepare a ~0.01 M solution of this compound in a suitable solvent system (e.g., a water/methanol co-solvent to ensure solubility).

  • Titration Setup: Calibrate a pH electrode and place it in the sample solution. Use a micro-burette to add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the resulting titration curve.

Spectroscopic Fingerprint for Structural Verification

Spectroscopic data provides an unambiguous confirmation of the molecular structure. It is the primary method for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides information about the chemical environment of hydrogen atoms. For this compound, the spectrum is characterized by two doublets in the aromatic region, corresponding to the protons on the para-substituted benzene ring.[6]

  • ¹H NMR (500 MHz, CD₃OD): δ 7.7 (d, 2H), 7.6 (d, 2H)[6]

    • The two signals arise from the AA'BB' spin system of the 1,4-disubstituted ring. The protons ortho to the carbonyl group (H-2/H-6) and the protons ortho to the bromine (H-3/H-5) are chemically distinct. The signals for the hydrazide N-H protons are often broad and may exchange with solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

  • Key IR Absorptions (cm⁻¹):

    • ~3300-3200: N-H stretching (from the -NHNH₂ group)

    • ~3050: Aromatic C-H stretching

    • ~1640: C=O stretching (Amide I band)

    • ~1590: N-H bending (Amide II band)

    • ~1100-1000: C-Br stretching

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to record the spectrum of the ambient environment.

  • Sample Application: Place a small amount of the this compound powder onto the crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Causality behind Experimental Choices:

  • ATR vs. KBr Pellet: ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation compared to the traditional method of grinding the sample with KBr and pressing a pellet. This makes it ideal for routine quality control.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about fragmentation patterns. A key feature for this compound is the characteristic isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M⁺ and M⁺+2) of almost equal intensity.[6]

  • Expected Molecular Ion (M⁺): m/z 214 and 216[6]

  • Key Fragments: m/z 183/185 (loss of -NHNH₂) and m/z 155 (loss of -Br) are commonly observed.[4][6]

Reactivity, Stability, and Safe Handling

Chemical Stability and Incompatibilities

This compound is chemically stable under standard ambient conditions (room temperature). However, it should be stored in a dark place under an inert atmosphere to prevent potential degradation over time.[8][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[10]

  • Hazardous Decomposition: Under fire conditions, it may decompose to produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[10]

Synthetic Utility

The primary utility of this compound lies in its reactivity. The hydrazide moiety is a versatile functional group for building more complex molecules.

Caption: Key reaction pathways for this compound.

It is frequently used as a precursor for:

  • N-Acylhydrazones: Through condensation reactions with various aldehydes and ketones.[11]

  • 1,3,4-Oxadiazoles: Via cyclization reactions, often with reagents like DMF acting as a carbon source.[1] These heterocycles are prevalent in pharmacologically active compounds.

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified as an irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear suitable chemical-resistant gloves.

    • Eye Protection: Use safety glasses with side-shields or goggles.

    • Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved N95 dust mask or higher.

  • Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]

Conclusion

This compound is more than a simple chemical intermediate; it is a well-defined molecular tool. Its distinct physicochemical properties—a stable, high-melting crystalline solid with moderate solubility and versatile reactivity centered on the hydrazide group—make it an invaluable building block in medicinal chemistry and materials science. A thorough understanding of its thermal behavior, spectroscopic signature, solubility, and reactivity profile, as detailed in this guide, is essential for any researcher aiming to leverage its full potential in the laboratory. The provided protocols and data serve as a validated starting point for its safe and effective application.

References

A Comprehensive Technical Guide to 4-Bromobenzohydrazide: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-Bromobenzohydrazide, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document will delve into its fundamental properties, synthesis methodologies, comprehensive characterization, and its pivotal role as a scaffold in the synthesis of bioactive heterocyclic compounds.

Core Compound Identification and Properties

Chemical Identity:

  • Compound Name: this compound

  • Synonyms: p-Bromobenzhydrazide, 4-Bromobenzoic acid hydrazide, 4-Bromobenzoylhydrazine[1][2][3]

  • CAS Number: 5933-32-4[1][2]

  • Molecular Formula: C₇H₇BrN₂O[1][2]

  • Molecular Weight: 215.05 g/mol [2][3]

Physicochemical Properties:

PropertyValueSource(s)
Melting Point167-169 °C[4]
AppearanceLight beige powder[4]
SolubilitySoluble in hot methanol, slightly soluble in water.[4][5]
pKa12.09 ± 0.10 (Predicted)[4]

Molecular Structure:

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom at the para position (position 4) and a hydrazide functional group. The hydrazide group (-CONHNH₂) is a key feature that imparts its reactivity and utility as a synthetic building block.

Caption: Molecular Structure of this compound

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of a 4-bromobenzoic acid derivative with hydrazine hydrate. Two primary routes are detailed below, offering flexibility based on the available starting materials and desired scale.

From 4-Bromobenzoic Acid

This method involves the activation of the carboxylic acid, followed by nucleophilic acyl substitution by hydrazine.

Reaction Scheme:

Caption: Synthesis of this compound from 4-Bromobenzoic Acid.

Experimental Protocol:

  • Activation: In a 250 mL three-necked flask, dissolve 10.0 g (49.75 mmol) of p-bromobenzoic acid in 100 mL of tetrahydrofuran.[4]

  • Add 10.45 g (64.68 mmol) of N,N'-carbonyldiimidazole to the solution.[4] The use of a coupling agent like CDI is crucial as it converts the carboxylic acid into a more reactive acyl-imidazole intermediate, which is readily attacked by the nucleophilic hydrazine.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC) with a developing agent of petroleum ether:ethyl acetate (1:1).[4]

  • Hydrazinolysis: Once the activation is complete, slowly add 4.93 g (78.77 mmol) of 80% hydrazine hydrate dropwise to the reaction mixture.[4]

  • Stir the reaction mixture for approximately 6 hours, continuing to monitor by TLC.[4]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove the majority of the organic solvent.

  • Add approximately 30 mL of water to the residue and stir at room temperature to precipitate the product.

  • Collect the white, flaky solid by vacuum filtration and wash with water.[4]

  • Recrystallize the crude product from 15 mL of anhydrous ethanol to yield pure this compound (yield: 85%).[4]

From Methyl 4-Bromobenzoate

An alternative and often more direct route involves the hydrazinolysis of the corresponding ester, methyl 4-bromobenzoate.

Reaction Scheme:

Caption: Synthesis of this compound from Methyl 4-Bromobenzoate.

Experimental Protocol:

  • Reaction Setup: In a suitable flask, dissolve methyl 4-bromobenzoate in methanol. The ester can be synthesized from 4-bromobenzoic acid by refluxing with methanol and a catalytic amount of sulfuric acid.[6][7]

  • Hydrazinolysis: Add an excess of hydrazine hydrate to the methanolic solution of the ester.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the solid product.

  • Collect the product by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Analytical Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. The following spectroscopic techniques are routinely employed.

Spectroscopic Data:

TechniqueKey Features and ObservationsSource(s)
¹³C NMR Spectral data is available for this compound.[2][8]
¹H NMR The spectrum would show characteristic signals for the aromatic protons and the protons of the hydrazide group (-NHNH₂).[9]
FTIR The spectrum exhibits characteristic absorption bands for the N-H stretching of the amine and amide groups, the C=O stretching of the carbonyl group, and the C-Br stretching.[2][10]
Mass Spectrometry The mass spectrum shows a characteristic isotopic pattern for bromine, with major peaks at m/z 183 and 185, and 155.[2][11]

Applications in Drug Development: A Gateway to Bioactive Heterocycles

This compound is a valuable precursor in medicinal chemistry, primarily for the synthesis of 1,3,4-oxadiazole derivatives.[4][12] These five-membered heterocyclic compounds are known to exhibit a wide range of biological activities.[13][14][15]

Synthesis of 1,3,4-Oxadiazoles

The hydrazide moiety of this compound is readily cyclized to form the 1,3,4-oxadiazole ring. This transformation can be achieved through various synthetic strategies, often involving reaction with a one-carbon donor.

General Reaction Scheme:

Oxadiazole_Formation hydrazide This compound reagent One-Carbon Source (e.g., DMF, Aldehydes) hydrazide->reagent Reaction cyclization Oxidative Cyclization reagent->cyclization oxadiazole 2-(4-Bromophenyl)-1,3,4-oxadiazole cyclization->oxadiazole

Caption: General scheme for the synthesis of 1,3,4-oxadiazoles from this compound.

Experimental Example: One-pot synthesis of 2-(4-bromophenyl)-1,3,4-oxadiazole

  • In a 25 mL test tube, combine 0.2 mmol of this compound, 0.05 mmol of cuprous iodide, and 0.2 mmol of potassium persulfate.[4]

  • Add N,N-dimethylformamide (DMF) as both the solvent and the carbon source.[4]

  • Stir the reaction mixture at 120 °C and monitor its completion by TLC.[4]

  • After the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture and extract the product.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent to obtain the target 2-(4-bromophenyl)-1,3,4-oxadiazole (yield: 65%).[4]

Biological Significance of 1,3,4-Oxadiazole Derivatives

Derivatives of 1,3,4-oxadiazole synthesized from this compound have been investigated for a variety of pharmacological activities, including:

  • Antimicrobial: Exhibiting activity against various bacterial and fungal strains.[13][15]

  • Anti-inflammatory: Showing potential as anti-inflammatory agents.[13]

  • Anticancer: Some derivatives have demonstrated cytotoxic effects against cancer cell lines.[13]

  • Anti-HIV: The 1,3,4-oxadiazole scaffold is present in some anti-HIV agents.[4]

The versatility of the hydrazide group allows for the introduction of diverse substituents onto the oxadiazole ring, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.[16][17][18]

Conclusion

This compound is a fundamentally important building block in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its hydrazide functional group make it an ideal starting material for the construction of more complex molecules, particularly the biologically relevant 1,3,4-oxadiazole heterocycles. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering valuable insights for researchers engaged in the discovery and development of novel therapeutic agents.

References

The Architectural Blueprint of a Bioactive Scaffold: An In-depth Technical Guide to the Crystal Structure of 4-Bromobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the crystal structure of 4-bromobenzohydrazide, a molecule of significant interest in medicinal chemistry and drug development. We will delve into the precise spatial arrangement of atoms within the crystal lattice, the intricate network of intermolecular forces that govern its stability, and the experimental methodology used to elucidate this structure. This document is intended for researchers, scientists, and professionals in drug development seeking a deep understanding of the solid-state properties of this important hydrazide derivative.

Introduction: The Significance of this compound in Medicinal Chemistry

Hydrazides are a class of organic compounds with a rich history in medicinal chemistry, exhibiting a wide spectrum of biological activities including tuberculostatic, antibacterial, antileishmanial, and antifungal properties.[1] The substitution of a bromine atom at the para-position of the benzohydrazide scaffold has been shown to enhance its antifungal and antileishmanial activity.[1] Understanding the three-dimensional structure of this compound is paramount, as the specific arrangement of atoms and functional groups in the solid state dictates its physical properties, such as solubility and dissolution rate, which are critical parameters in drug formulation and bioavailability. Furthermore, the detailed knowledge of its crystal structure provides a foundational basis for computational modeling and the rational design of novel therapeutic agents.

Molecular and Crystal Structure Analysis

The crystal structure of this compound (C7H7BrN2O) was determined by single-crystal X-ray diffraction.[1][2] This powerful analytical technique allows for the precise determination of atomic positions within a crystalline solid, providing a detailed picture of the molecular geometry and the packing of molecules in the crystal lattice.

Crystallographic Data

The key crystallographic parameters for this compound are summarized in the table below. These data provide the fundamental description of the crystal's unit cell, which is the basic repeating unit of the crystal lattice.

ParameterValueReference
Chemical FormulaC7H7BrN2O[3][4]
Molecular Weight215.05 g/mol [3][5][6]
Crystal SystemMonoclinic[1][2]
Space GroupP21/a[1][2]
a12.287(2) Å[1][2]
b3.8287(5) Å[1][2]
c16.0936(19) Å[1][2]
β97.409°[1][2]
Volume750.77(19) ų[1][2]
Z4[1][2]
R-factor0.0313[1][2]
Molecular Geometry

The molecule consists of a brominated benzene ring attached to a hydrazide functional group (-CONHNH2). The benzene ring is essentially planar, as expected. The hydrazide moiety, however, is not entirely planar, with the terminal nitrogen atom showing some deviation from the plane of the amide group. This conformational flexibility is a key feature of hydrazides and can influence their biological activity.

Supramolecular Assembly and Intermolecular Interactions

The packing of this compound molecules in the crystal is primarily governed by a network of intermolecular hydrogen bonds. These non-covalent interactions are crucial for the stability of the crystal structure. Specifically, hydrogen bonds of the N–H···O and N–H···N types are observed.[1][2] These interactions link adjacent molecules, forming a robust three-dimensional network. The presence of the bromine atom also introduces the possibility of halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in crystal engineering and drug design.

Below is a diagram illustrating the key intermolecular interactions that stabilize the crystal lattice of this compound.

G Intermolecular Interactions in this compound Crystal cluster_0 Molecule A cluster_1 Molecule B A_NH N-H (Amide) B_CO C=O A_NH->B_CO N-H···O Hydrogen Bond A_NH2 N-H (Hydrazine) B_N N (Hydrazine) A_NH2->B_N N-H···N Hydrogen Bond A_CO C=O A_Br C-Br B_NH N-H (Amide) B_NH2 N-H (Hydrazine) G Single-Crystal X-ray Diffraction Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B Mount on goniometer C Data Reduction & Cell Refinement B->C Raw diffraction data D Structure Solution (Direct Methods) C->D Processed intensities E Structure Refinement (Least-Squares) D->E Initial atomic positions F Validation & Analysis E->F Refined structure model

References

The Multifaceted Biological Activities of Benzohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzohydrazide Scaffold - A Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, diverse biological targets — is a cornerstone of efficient therapeutic development. The benzohydrazide moiety (C₇H₈N₂O) represents one such exemplary scaffold.[1] Its synthetic tractability and versatile chemical nature, stemming from the reactive hydrazide group (-CONHNH₂), allow for the creation of extensive libraries of derivatives, particularly Schiff bases, through condensation reactions with various aldehydes and ketones.[2][3] This inherent modularity has enabled researchers to fine-tune the steric and electronic properties of these molecules, unlocking a remarkable breadth of biological activities. This guide provides an in-depth exploration of the significant therapeutic potentials of benzohydrazide derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, grounded in mechanistic insights and validated experimental protocols.

Anticancer Activity: Disrupting Malignant Proliferation

Benzohydrazide derivatives have emerged as a significant class of compounds in oncology research, demonstrating cytotoxicity against a wide array of cancer cell lines through diverse mechanisms of action.[1][4] Their therapeutic potential lies in their ability to selectively target pathways and proteins that are fundamental to cancer cell growth and survival.

Mechanism of Action: Key Oncogenic Targets

The anticancer efficacy of benzohydrazide derivatives is not monolithic; rather, these compounds engage with multiple critical nodes in cancer signaling pathways. Two of the most well-documented mechanisms are the inhibition of Epidermal Growth Factor Receptor (EGFR) and the disruption of microtubule dynamics via tubulin polymerization inhibition.

1.1.1 Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a transmembrane tyrosine kinase receptor that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MAPK and PI3K/AKT pathways, which are central to cell proliferation, survival, and differentiation.[5][6] In many solid tumors, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[7] Certain benzohydrazide derivatives have been specifically designed as potent EGFR kinase inhibitors.[7] They compete with ATP for binding to the catalytic domain of the kinase, thereby blocking its autophosphorylation and the subsequent activation of downstream pro-survival signals.[6] This action effectively halts the oncogenic signaling at one of its primary sources.

Diagram 1: EGFR Inhibition Pathway

EGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR P P EGFR->P Ligand EGF Ligand Ligand->EGFR Binds Benzohydrazide Benzohydrazide Derivative Benzohydrazide->EGFR Inhibits ATP ATP ATP->P RAS_RAF_MAPK RAS-RAF-MAPK Pathway P->RAS_RAF_MAPK Activates PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Activates Proliferation Cell Proliferation, Survival, Invasion RAS_RAF_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Benzohydrazide derivatives inhibit EGFR signaling by blocking ATP binding.

1.1.2 Disruption of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin dimers, essential for forming the mitotic spindle during cell division.[7][8] Their constant polymerization and depolymerization are critical for proper chromosome segregation. Tubulin polymerization inhibitors, including certain benzohydrazide derivatives, act as microtubule-destabilizing agents.[8][9] They bind to tubulin dimers, preventing their assembly into microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing programmed cell death (apoptosis).[7][10] Because cancer cells are characterized by rapid division, they are particularly vulnerable to agents that interfere with mitosis.[7]

Diagram 2: Tubulin Polymerization Inhibition Workflow

Tubulin_Inhibition Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Dynamic Microtubule Polymerization->Microtubule Arrest {G2/M Arrest} Polymerization->Arrest Spindle Mitotic Spindle Microtubule->Spindle Division Successful Cell Division Spindle->Division Benzohydrazide Benzohydrazide Derivative Benzohydrazide->Polymerization Inhibits Apoptosis {Apoptosis} Arrest->Apoptosis

Caption: Mechanism of mitotic arrest induced by tubulin polymerization inhibitors.

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of benzohydrazide derivatives is quantified by the half-maximal inhibitory concentration (IC₅₀), determined via cell viability assays such as the MTT assay. Lower IC₅₀ values indicate higher potency.

Compound Class/ExampleCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Dihydropyrazole-Benzohydrazide (H20)A549 (Lung)0.46EGFR Inhibition[7]
Dihydropyrazole-Benzohydrazide (H20)MCF-7 (Breast)0.29EGFR Inhibition[7]
Dihydropyrazole-Benzohydrazide (H20)HeLa (Cervical)0.15EGFR Inhibition[7]
Dihydropyrazole-Benzohydrazide (H20)HepG2 (Liver)0.21EGFR Inhibition[7]
Pyrrolyl Benzohydrazide (C8)A549 (Lung)<10 (approx.)PLK1 Inhibition[8]
2/3-Bromo-N'-benzylidene-benzohydrazide (Cpd 4)HCT 116 (Colon)1.88Not Specified[4]
N'-(substituted)-4-(butan-2-lideneamino) benzohydrazide (Cpd 14)Human Colorectal37.71Not Specified[4]
Pyrazole Acetohydrazide (Cpd 32)A2780 (Ovarian)8.63 (pIC₅₀)Not Specified[2]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the determination of a compound's IC₅₀ value against a cancer cell line. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[11]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Benzohydrazide test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the benzohydrazide test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell background control. Incubate for 24-72 hours.[12]

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[13][14]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11][14]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization.[11] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A Broad-Spectrum Defense

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[3] Benzohydrazide derivatives have demonstrated significant potential in this area, exhibiting a wide spectrum of activity against various pathogenic bacteria and fungi.[1][4][15]

Mechanism of Action: Diverse Modes of Inhibition

The antimicrobial action of benzohydrazide derivatives often involves the hydrazide-hydrazone moiety (-CONH-N=CH-), which is a key pharmacophore.[2] These compounds can interfere with essential microbial processes. For instance, in Mycobacterium tuberculosis, the target is often the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for mycolic acid biosynthesis and thus, cell wall formation.[16] Against other bacteria, mechanisms may include the inhibition of DNA gyrase, which is essential for DNA replication, or the disruption of cell wall synthesis by inhibiting enzymes like GlcN-6-P synthase.[2][17]

Diagram 3: General Antimicrobial Workflow

Antimicrobial_Workflow cluster_assay Agar Well Diffusion Assay Inoculation 1. Inoculate Agar Plate with Bacterial Lawn Well_Creation 2. Create Wells in Agar Inoculation->Well_Creation Compound_Addition 3. Add Benzohydrazide Solution to Well Well_Creation->Compound_Addition Incubation 4. Incubate Plate (e.g., 24h at 37°C) Compound_Addition->Incubation Measurement 5. Measure Zone of Inhibition (ZOI) Incubation->Measurement Result Result: Larger ZOI = Higher Activity Measurement->Result

References

An In-depth Technical Guide to the Solubility of 4-Bromobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the landscape of chemical research and pharmaceutical development, the solubility of a compound is a cornerstone property that dictates its utility, bioavailability, and formulation potential. 4-Bromobenzohydrazide, a versatile intermediate in the synthesis of various biologically active molecules, is no exception. A comprehensive understanding of its solubility profile across a spectrum of solvents is not merely academic; it is a critical enabler for rational process design, from reaction engineering to purification and final product formulation. This guide, prepared with the Senior Application Scientist's perspective, moves beyond a simple recitation of data. It aims to provide a deep, mechanistic understanding of the physicochemical forces governing the dissolution of this compound, empowering the researcher to make informed decisions in the laboratory.

The Molecular Persona of this compound: A Structural Insight into its Solubility

To comprehend the solubility of this compound, we must first dissect its molecular architecture.

Chemical Structure:

Figure 1: Molecular Structure of this compound.

At its core, this compound (C₇H₇BrN₂O, Molar Mass: 215.05 g/mol ) is a molecule of contrasts.[1][2][3] It possesses a nonpolar, hydrophobic phenyl ring substituted with a bromine atom, which contributes to its lipophilicity. Conversely, the hydrazide functional group (-CONHNH₂) is polar and capable of acting as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen and the nitrogen atoms). This duality is the key to understanding its solubility behavior.

Key Physicochemical Properties:

PropertyValueSource
Melting Point167-169 °C[4]
logP (Octanol-Water Partition Coefficient)1.28[3]
Calculated log₁₀(Water Solubility)-2.98 (mol/L)[1][5]

The relatively high melting point suggests strong intermolecular forces in the solid state, primarily due to hydrogen bonding and π-π stacking of the aromatic rings. The positive logP value indicates a preference for a nonpolar environment over a polar one, yet its value is not exceedingly high, hinting at some degree of aqueous solubility.

The Fundamental Principles of Solubility: "Like Dissolves Like" in Action

The adage "like dissolves like" is the guiding principle in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The dissolution process is an energetic trade-off: the energy required to break the solute-solute and solvent-solvent interactions must be compensated for by the energy released from the formation of new solute-solvent interactions.

For this compound, its solubility in a given solvent is determined by the interplay of:

  • Hydrogen Bonding: The hydrazide group can form strong hydrogen bonds with protic solvents (e.g., water, alcohols) and polar apathetic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).

  • Dipole-Dipole Interactions: The polar carbonyl group (C=O) and the C-Br bond contribute to the molecule's overall dipole moment, allowing for favorable interactions with other polar solvent molecules.

  • Van der Waals Forces (London Dispersion Forces): The phenyl ring and the bromine atom contribute to these weaker, non-specific interactions, which are the primary mode of interaction with nonpolar solvents (e.g., toluene, hexane).

Solubility Profile of this compound: A Solvent-by-Solvent Analysis

3.1. Polar Protic Solvents:

  • Water: this compound is described as "slightly soluble" in water.[4] The calculated log₁₀ of its molar water solubility is -2.98, which translates to a very low solubility.[1][5] This is a consequence of the molecule's significant nonpolar surface area (the bromophenyl group) which disrupts the strong hydrogen-bonding network of water. While the hydrazide group can hydrogen bond with water, the energetic cost of creating a cavity in the water for the nonpolar part of the molecule is high.

  • Methanol & Ethanol: It is reported to be "soluble in hot methanol".[4] For the structurally similar 4-chlorobenzohydrazide, good solubility is observed in both methanol and ethanol.[6] These short-chain alcohols are effective solvents because they are polar and can act as both hydrogen bond donors and acceptors, readily interacting with the hydrazide group. Furthermore, their alkyl chains can interact with the nonpolar phenyl ring via van der Waals forces. We can predict that the solubility of this compound in these solvents will be significantly higher than in water, especially upon heating.

3.2. Polar Aprotic Solvents:

  • Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): 4-Chlorobenzohydrazide is known to dissolve well in DMSO.[6] These are highly polar aprotic solvents with a large dipole moment and are excellent hydrogen bond acceptors. They can effectively solvate the polar hydrazide group. Given their ability to dissolve a wide range of organic compounds, it is highly probable that this compound exhibits good solubility in both DMSO and DMF.

  • Acetone & Acetonitrile: These solvents are polar aprotic but are weaker hydrogen bond acceptors compared to DMSO and DMF. While some solubility is expected due to dipole-dipole interactions, it is likely to be less than in DMSO or DMF.

3.3. Nonpolar Solvents:

  • Toluene & Hexane: Due to the "like dissolves like" principle, the solubility of the polar this compound in these nonpolar solvents is expected to be very low. The energy gained from the weak van der Waals interactions between the bromophenyl ring and the solvent molecules would not be sufficient to overcome the strong intermolecular hydrogen bonds holding the this compound molecules together in the solid state.

Summary of Predicted Solubility:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar ProticWaterVery LowUnfavorable disruption of water's hydrogen bonding by the nonpolar ring.
Methanol, EthanolModerate to High (especially with heat)Strong hydrogen bonding and dipole-dipole interactions with the hydrazide group.
Polar AproticDMSO, DMFHighStrong hydrogen bond accepting ability and high polarity.
Acetone, AcetonitrileLow to ModerateWeaker hydrogen bond accepting ability compared to DMSO/DMF.
NonpolarToluene, HexaneVery LowInsufficient solute-solvent interactions to overcome strong solute-solute forces.

Experimental Determination of Solubility: A Practical Guide

To obtain precise quantitative solubility data, a well-designed experimental protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

4.1. The Equilibrium Shake-Flask Method: A Step-by-Step Protocol

This method ensures that the solvent is saturated with the solute and that a true equilibrium has been reached.

Figure 2: Workflow for the Equilibrium Shake-Flask Solubility Determination.

Causality Behind Experimental Choices:

  • Using Excess Solute: This ensures that the solvent becomes saturated, which is the definition of solubility at a given temperature.

  • Extended Equilibration Time: This is crucial to ensure that the system has reached a thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Constant Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant temperature is critical for obtaining reproducible results.

  • Careful Phase Separation: It is imperative to completely remove any undissolved solid before quantification to avoid overestimation of the solubility. Centrifugation followed by careful withdrawal of the supernatant is a reliable method.

  • Validated Analytical Method: The use of a specific and validated analytical technique like HPLC-UV ensures accurate quantification of the dissolved solute, free from interference from impurities or degradation products.

4.2. High-Throughput Screening (HTS) for Solubility

In early-stage drug discovery, where compound availability is limited and speed is essential, HTS methods can be employed to rapidly assess the kinetic solubility of a large number of compounds. These methods, often employing miniaturized shake-flask techniques or nephelometry, provide a valuable initial assessment of a compound's solubility characteristics.

Conclusion: A Framework for Informed Decision-Making

The solubility of this compound is a multifaceted property governed by the delicate balance of its polar hydrazide functionality and its nonpolar bromophenyl ring. This guide has provided a comprehensive overview of the theoretical principles that dictate its solubility and a practical framework for its experimental determination. While precise quantitative data across a wide range of organic solvents remains an area for further investigation, the principles and inferred solubility profile presented herein offer a robust foundation for researchers. By understanding the "why" behind the solubility behavior of this compound, scientists and developers can more effectively design synthetic routes, optimize purification strategies, and formulate novel products, thereby accelerating the pace of scientific discovery and innovation.

References

Thermal stability and decomposition of 4-Bromobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Bromobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₇H₇BrN₂O) is a key intermediate in the synthesis of various heterocyclic compounds with significant pharmacological potential. Its utility in drug development and materials science necessitates a thorough understanding of its thermal stability and decomposition profile. This guide provides a comprehensive technical overview of the methodologies used to assess the thermal properties of this compound, focusing on the principles and practical application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We delve into the causality behind experimental design, present detailed protocols, and propose a theoretical decomposition pathway based on the compound's molecular structure. This document serves as a foundational resource for ensuring the safe handling, storage, and processing of this important chemical entity.

Introduction: The Imperative of Thermal Characterization

Benzohydrazide derivatives are versatile building blocks in medicinal chemistry. The incorporation of a bromine atom at the para-position of the benzene ring in this compound significantly influences its chemical reactivity and physical properties. In drug development, thermal stability is not an academic curiosity; it is a critical parameter that impacts shelf-life, formulation strategies, and process safety. Uncontrolled thermal decomposition can lead to loss of product efficacy, generation of toxic byproducts, and potentially hazardous exothermic events. Therefore, characterizing the thermal behavior of this compound is a foundational step in its application. This guide explains the "why" and "how" of this characterization, moving beyond simple data presentation to provide actionable, field-proven insights.

Molecular Structure and Physicochemical Properties

A compound's thermal stability is intrinsically linked to its molecular and crystal structure. This compound is a crystalline solid whose stability is governed by the strength of its covalent bonds and the nature of its intermolecular interactions.

Key Properties:

  • Molecular Formula: C₇H₇BrN₂O[1][2]

  • Molecular Weight: 215.05 g/mol [1][2]

  • CAS Number: 5933-32-4[1][2]

  • Appearance: White to off-white crystalline powder

The crystal structure of this compound reveals the presence of intermolecular hydrogen bonds of the N-H···O and N-H···N types.[3] These bonds create a stable, three-dimensional lattice that requires significant thermal energy to disrupt, contributing to its solid-state stability and influencing its melting point.

Core Analytical Techniques: TGA and DSC

To fully profile the thermal behavior of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. These techniques provide complementary information about mass changes and energy transitions as a function of temperature.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate.[4] It is the primary tool for determining decomposition temperatures, quantifying mass loss associated with the release of volatile fragments, and assessing overall thermal stability.[5]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[6] It identifies endothermic events (like melting or solid-state phase transitions) and exothermic events (like decomposition or crystallization).[7] By quantifying the enthalpy (ΔH) of these transitions, DSC provides critical thermodynamic data.

The causal logic for using both is clear: TGA tells us when and how much mass is lost, while DSC tells us the energetic nature of the events occurring at those temperatures. An endothermic peak in DSC coinciding with a mass loss in TGA typically signifies sublimation or a decomposition process that requires energy input. Conversely, a sharp exothermic peak indicates a decomposition that releases significant energy and may pose a safety risk.

Experimental Workflow and Protocols

The following protocols are designed as self-validating systems, incorporating standard methodologies for the analysis of organic compounds to ensure reliable and reproducible results.[8]

Overall Experimental Workflow

The logical flow of analysis ensures that comprehensive data is collected efficiently.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation P1 Receive & Verify This compound P2 Accurately Weigh ~5 mg of Sample P1->P2 TGA Thermogravimetric Analysis (TGA) P2->TGA DSC Differential Scanning Calorimetry (DSC) P2->DSC D1 Plot Mass Loss vs. Temp (TGA) & Heat Flow vs. Temp (DSC) TGA->D1 DSC->D1 D2 Determine Onset Temps, Mass Loss %, Enthalpy (ΔH) D1->D2 D3 Kinetic Analysis (Model-Free/Model-Fit) D2->D3 D4 Propose Decomposition Mechanism D3->D4 Report Generate Final Report D4->Report

Caption: Overall workflow for thermal analysis of this compound.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass change versus temperature.[8]

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials. Causality: Ensures accuracy of the measured data.

  • Sample Preparation: Accurately weigh 3-7 mg of this compound into a clean, tared alumina or platinum TGA pan. Causality: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating.

  • Atmosphere Control: Place the sample in the TGA furnace and purge with high-purity nitrogen gas at a flow rate of 40-60 mL/min for at least 15 minutes before starting the run. Causality: An inert atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal decomposition pathway.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min. Causality: A controlled, linear heating rate is crucial for kinetic analysis and ensures comparability between experiments.

  • Data Collection: Continuously record sample mass, sample temperature, and time throughout the experiment.

  • Data Analysis: Plot the percentage of mass loss versus temperature to generate the TGA thermogram. Calculate the first derivative of the mass loss curve (DTG curve) to precisely identify the temperatures of maximum decomposition rates.[4]

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition, and to quantify their associated enthalpies.[6]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard. Causality: Ensures accurate measurement of transition temperatures and energy changes.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference. Causality: Hermetic sealing contains any evolved gases during initial decomposition, ensuring accurate enthalpy measurements.

  • Atmosphere Control: Place the sample and reference pans in the DSC cell. Purge the cell with nitrogen gas at a flow rate of 20-30 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Heat the sample from 30 °C to 400 °C at a heating rate of 10 °C/min. Causality: The final temperature is chosen to be high enough to capture the melting and initial decomposition events observed in the TGA scan.

  • Data Collection: Continuously record the differential heat flow between the sample and reference as a function of temperature.

  • Data Analysis: Plot heat flow versus temperature. Integrate the area under the peaks to determine the enthalpy of transitions (ΔH) in J/g. Identify the onset and peak temperatures for all endothermic and exothermic events.

Anticipated Thermal Behavior and Decomposition Pathway

While specific experimental data is required for confirmation, a theoretical decomposition pathway for this compound can be proposed based on the known chemistry of hydrazides and brominated aromatic compounds.

The decomposition is anticipated to occur in multiple stages:

  • Initial Stage (Lower Temperature): The hydrazide moiety (-CONHNH₂) is the most likely point of initial fragmentation due to the relative weakness of the N-N and C-N bonds compared to the aromatic ring. The initial decomposition of hydrazine-containing compounds often proceeds via the elimination of ammonia (NH₃) or the formation of nitrogen gas (N₂).

  • Second Stage (Higher Temperature): Following the fragmentation of the hydrazide group, the remaining bromobenzoyl fragment will decompose at a significantly higher temperature. The C-Br bond and the aromatic ring itself will break down, potentially releasing species like HBr, CO, and various brominated organic fragments.[9]

G A This compound (C₇H₇BrN₂O) B Step 1: Low Temp Decomposition (Initial Mass Loss) A->B ΔT₁ C Volatile Fragments (e.g., N₂, H₂O, NH₃) B->C D Intermediate Fragment (e.g., Bromobenzamide) B->D E Step 2: High Temp Decomposition (Second Mass Loss) D->E ΔT₂ F Volatile Fragments (e.g., HBr, CO, Brominated Organics) E->F G Char Residue E->G

Caption: Proposed multi-stage thermal decomposition pathway.

Hypothetical Data Summary

The following table summarizes the anticipated results from a combined TGA/DSC analysis based on the proposed pathway.

Temperature Range (°C)Mass Loss (TGA)Thermal Event (DSC)Proposed Fragment Loss/Transition
~165 - 1750%Sharp EndothermMelting of this compound
~200 - 280~30 - 35%Broad ExothermInitial decomposition of hydrazide moiety (Loss of N₂, NH₃, H₂O)
>350~60 - 65%Complex ExothermsDecomposition of the brominated aromatic ring (Loss of HBr, CO, etc.)
>550Final Mass-Incombustible char residue

Advanced Analysis: Decomposition Kinetics

To move beyond qualitative description to a quantitative prediction of stability, the kinetics of the decomposition process must be analyzed. TGA data collected at multiple heating rates (e.g., 5, 10, and 20 °C/min) allows for the calculation of the activation energy (Ea), a key parameter representing the energy barrier to decomposition.

Isoconversional (model-free) methods, such as the Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) models, are powerful tools for this analysis.[10] They allow for the determination of activation energy as a function of the extent of conversion without assuming a specific reaction model, which is ideal for complex, multi-step decompositions.[10] The data from these models can be used to predict the lifetime of the material at various storage or processing temperatures.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

The thermal analysis of this compound is a critical component of its characterization for research and development. A systematic approach using TGA and DSC provides essential data on its stability, melting behavior, and decomposition profile. By understanding the causality behind the experimental protocols and applying advanced kinetic analysis, researchers can ensure the safe and effective use of this valuable compound in the synthesis of next-generation pharmaceuticals and advanced materials. The protocols and theoretical framework presented in this guide provide a robust foundation for these investigations.

References

Quantum Chemical Studies on 4-Bromobenzohydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the quantum chemical studies on 4-Bromobenzohydrazide, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, spectroscopic characterization, and the theoretical insights gained from computational chemistry, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound (C₇H₇BrN₂O) is a versatile organic compound that serves as a crucial building block in the synthesis of various heterocyclic compounds and Schiff bases.[1][2][3] Its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[4] The presence of the bromine atom, a hydrazide moiety, and an aromatic ring imparts unique electronic and structural characteristics to the molecule, making it an excellent candidate for theoretical investigations to understand its reactivity, stability, and potential for intermolecular interactions.

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the molecular geometry, vibrational frequencies, electronic properties, and reactivity of this compound.[5][6] These computational approaches complement experimental data, offering a deeper understanding of the molecule's behavior at the atomic level. This guide will explore both the experimental characterization and the theoretical analysis of this compound, providing a holistic view for researchers in the field.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through the reaction of methyl 4-bromobenzoate with hydrazine hydrate in an alcoholic solvent.[1][2] This straightforward condensation reaction yields the desired product with good purity.

Experimental Protocol: Synthesis of this compound

A common synthetic route involves the following steps:

  • Reaction Setup: A mixture of methyl 4-bromobenzoate and an excess of hydrazine hydrate is refluxed in ethanol for several hours.

  • Product Isolation: Upon cooling, the resulting solid precipitate is filtered, washed with cold ethanol, and dried.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain crystalline this compound.[7]

The synthesized compound is then characterized using various spectroscopic techniques to confirm its structure and purity.

Spectroscopic Analysis
  • FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum of this compound provides crucial information about its functional groups.[8] Key vibrational frequencies include the N-H stretching of the hydrazide group, the C=O stretching of the carbonyl group, and the characteristic vibrations of the aromatic ring.[9]

  • NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for elucidating the molecular structure.[8][10] The ¹H NMR spectrum shows distinct signals for the aromatic protons and the protons of the -NH and -NH₂ groups. The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms in the benzene ring and the carbonyl group.[11]

  • Mass Spectrometry: Mass spectrometry confirms the molecular weight of this compound.[8][12]

The experimental data from these techniques provide the foundational knowledge for subsequent quantum chemical calculations.

Quantum Chemical Investigations: A Theoretical Perspective

Quantum chemical calculations, particularly DFT, have become indispensable tools for studying the electronic structure and properties of molecules like this compound.[4] These calculations allow for the prediction of molecular geometry, vibrational frequencies, and electronic properties, which can be correlated with experimental findings.

Computational Methodology

The choice of computational method and basis set is critical for obtaining accurate theoretical results. A widely used and effective approach for molecules of this nature involves:

  • Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[5][6]

  • Basis Set: The 6-311++G(d,p) basis set is commonly employed to provide a good balance between accuracy and computational cost.[6]

All calculations are typically performed using software packages like Gaussian.[13]

Geometry Optimization and Structural Parameters

The first step in any quantum chemical study is to determine the most stable conformation of the molecule through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. The optimized geometry of this compound reveals a nearly planar structure for the benzoyl hydrazide moiety.[14]

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.905
C=O1.231
C-N1.362
N-N1.408
C-C-Br119.5
O=C-N122.8
C-N-N120.3
O=C-N-N

Note: These are representative values and may vary slightly depending on the computational method and basis set used.

Figure 1: 2D Molecular Structure of this compound.

Vibrational Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the theoretical vibrational spectrum.[15][16] This allows for a direct comparison with the experimental FT-IR and Raman spectra.[9] The calculated frequencies are often scaled by a factor to account for anharmonicity and the limitations of the theoretical method.[17]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of a molecule.[1][2][3] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[13] The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important parameter for determining molecular stability and reactivity.[1][2] A large HOMO-LUMO gap indicates high stability and low reactivity.[13]

For this compound, the HOMO is typically localized on the hydrazide moiety and the benzene ring, while the LUMO is distributed over the entire molecule, including the carbonyl group.[1][2]

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
E_HOMO-6.5 to -6.0
E_LUMO-1.5 to -1.0
HOMO-LUMO Gap (ΔE)5.0 to 5.5

Note: These are approximate values and can vary based on the computational level.

homo_lumo cluster_0 Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO ΔE = E_LUMO - E_HOMO

Figure 2: Schematic of HOMO-LUMO Energy Gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack.[18][19] The MEP surface is colored to represent different potential values:

  • Red: Regions of most negative electrostatic potential, indicating sites for electrophilic attack (e.g., around the oxygen atom of the carbonyl group).

  • Blue: Regions of most positive electrostatic potential, indicating sites for nucleophilic attack (e.g., around the hydrogen atoms of the hydrazide group).

  • Green: Regions of neutral potential.

The MEP map of this compound clearly shows the electronegative character of the carbonyl oxygen and the electropositive nature of the amine protons, which are key features governing its intermolecular interactions.[18][19]

mep_workflow cluster_input Input cluster_calculation Calculation cluster_output Output cluster_interpretation Interpretation Optimized_Geometry Optimized Molecular Geometry DFT_Calculation DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Optimized_Geometry->DFT_Calculation MEP_Surface Molecular Electrostatic Potential (MEP) Surface DFT_Calculation->MEP_Surface Charge_Distribution Visualization of Charge Distribution MEP_Surface->Charge_Distribution Reactivity_Sites Prediction of Electrophilic and Nucleophilic Attack Sites Charge_Distribution->Reactivity_Sites

References

Methodological & Application

Synthesis of Schiff Bases Using 4-Bromobenzohydrazide: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This comprehensive guide details the synthesis, characterization, and potential applications of Schiff bases derived from 4-Bromobenzohydrazide. Designed for researchers, scientists, and professionals in drug development, this document provides not only step-by-step protocols but also the fundamental scientific principles governing these reactions. By elucidating the "why" behind the "how," this guide aims to empower researchers to confidently synthesize and explore the therapeutic potential of this important class of compounds.

Introduction: The Significance of Hydrazone Schiff Bases

Schiff bases, compounds containing an imine or azomethine (-C=N-) group, are a cornerstone of medicinal chemistry and materials science.[1][2] Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them a focal point of drug discovery efforts.[3][4][5] The hydrazone subclass of Schiff bases, characterized by the -C=N-NH-C=O scaffold, are particularly noteworthy for their therapeutic potential.[6]

This compound serves as an excellent and versatile starting material for the synthesis of a wide array of hydrazone Schiff bases. The presence of the bromine atom offers a site for further synthetic modifications, allowing for the generation of diverse chemical libraries for biological screening. Furthermore, the hydrazide moiety readily undergoes condensation reactions with various aldehydes and ketones to form the characteristic azomethine linkage.[7][8] This guide will provide a detailed exploration of this synthetic pathway.

Reaction Mechanism: The Chemistry of Condensation

The formation of a Schiff base from this compound and an aldehyde or ketone is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid.[9][10]

The mechanism can be broken down into two key stages:

  • Nucleophilic Attack: The terminal nitrogen atom of the hydrazide, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate.[10]

  • Dehydration: The intermediate, being unstable, undergoes dehydration (loss of a water molecule) to form the stable imine bond of the Schiff base. The acidic catalyst facilitates this step by protonating the hydroxyl group, making it a better leaving group (water).[10]

The overall reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the product.[10]

Detailed Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol outlines the synthesis of a Schiff base from this compound and a substituted salicylaldehyde. Salicylaldehyde derivatives are frequently used due to the biological significance of the resulting ortho-hydroxy substituted Schiff bases.[11]

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Substituted Salicylaldehyde≥98%Commercially Available
Ethanol (Absolute)ACS GradeCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
Diethyl EtherACS GradeCommercially Available
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254Commercially Available
Round-bottom flask (100 mL)--
Reflux condenser--
Magnetic stirrer with hotplate--
Buchner funnel and filter paper--
Step-by-Step Synthesis Procedure
  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol with gentle warming and stirring. To this solution, add the substituted salicylaldehyde (1.0 mmol) dissolved in 10 mL of absolute ethanol.[8]

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[9]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. Maintain the reflux for a period of 4-6 hours.[12][13] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane).

  • Isolation of the Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solid product that precipitates out is then collected by vacuum filtration using a Buchner funnel.[12]

  • Purification: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted aldehyde. For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.[12]

  • Drying: Dry the purified Schiff base in a vacuum oven at a moderate temperature to obtain the final product.

Characterization of the Synthesized Schiff Base

The structure and purity of the synthesized Schiff base should be confirmed using a combination of spectroscopic techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the hydrazide, and the appearance of a new characteristic band for the azomethine (-C=N-) group, typically in the range of 1600-1650 cm⁻¹.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • ¹H NMR: The spectrum will show a characteristic singlet for the azomethine proton (-CH=N-) in the range of 8-9 ppm. The signals for the aromatic protons will also be present in their expected regions.[1][16]

    • ¹³C NMR: The spectrum will show a signal for the azomethine carbon (-C=N-) in the downfield region, typically around 145-165 ppm.[12]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base, confirming its identity.[2]

Visualization of the Experimental Workflow

The following diagram provides a visual representation of the key steps involved in the synthesis of Schiff bases from this compound.

Synthesis_Workflow Start Starting Materials (this compound & Aldehyde) Dissolution Dissolution in Ethanol Start->Dissolution Catalysis Addition of Acetic Acid Dissolution->Catalysis Reflux Reflux (4-6h) Catalysis->Reflux Cooling Cooling to RT Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Purification Recrystallization Filtration->Purification Drying Vacuum Drying Purification->Drying Characterization Spectroscopic Characterization (FTIR, NMR, MS) Drying->Characterization FinalProduct Pure Schiff Base Characterization->FinalProduct

Caption: Experimental workflow for the synthesis of Schiff bases.

Applications in Drug Development and Research

Schiff bases derived from this compound are of significant interest in drug development due to their wide range of biological activities.

Antimicrobial Activity

Many Schiff bases exhibit potent antibacterial and antifungal properties.[3][17][18] The imine group is crucial for this activity, and the lipophilicity of the molecule, which can be tuned by the choice of the aldehyde, plays a role in its ability to cross microbial cell membranes.[13] These compounds can act by inhibiting essential microbial enzymes or by interfering with DNA replication.

Anticancer Activity

A growing body of evidence suggests that Schiff bases possess significant anticancer properties.[5][6][19] Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR and HER2 pathways.[6] They can also induce apoptosis (programmed cell death) in cancer cells.[6]

The following diagram illustrates a simplified representation of a signaling pathway that can be targeted by anticancer agents.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR/HER2) Ligand->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Inhibitor Schiff Base Inhibitor Inhibitor->Receptor

Caption: Inhibition of a growth factor receptor signaling pathway.

Conclusion

The synthesis of Schiff bases using this compound offers a versatile and efficient route to a class of compounds with significant therapeutic potential. The straightforward reaction conditions, coupled with the ability to easily diversify the molecular structure, make this an attractive area of research for medicinal chemists and drug development professionals. The protocols and scientific rationale provided in this guide are intended to serve as a solid foundation for the exploration and development of novel Schiff base derivatives as next-generation therapeutic agents.

References

The 1,3,4-Oxadiazole Scaffold: A Gateway to Potent Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 4-Bromobenzohydrazide as a Precursor for Bioactive Heterocyclic Compounds

For researchers and professionals in the field of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. This compound has emerged as a highly versatile and valuable precursor for the synthesis of a wide array of heterocyclic compounds.[1] Its utility stems from the presence of a reactive hydrazide moiety (-CONHNH2), which can readily participate in various cyclization reactions, and a bromo-substituted phenyl ring, which provides a site for further functionalization, for instance, through cross-coupling reactions.[2] This guide provides a detailed exploration of the application of this compound in synthesizing key heterocyclic scaffolds, complete with mechanistic insights and detailed experimental protocols.

The 1,3,4-oxadiazole ring is a privileged isostere for ester and amide functionalities, enhancing the metabolic stability and pharmacokinetic profile of drug candidates.[3] This heterocycle is a core component in compounds exhibiting a broad spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[3][4][5]

Synthetic Strategy & Mechanism

The most common pathway to 2,5-disubstituted 1,3,4-oxadiazoles from this compound involves a two-step sequence: N-acylation followed by dehydrative cyclization. First, the terminal nitrogen of the hydrazide attacks an acylating agent (e.g., an aromatic acid chloride) to form an N,N'-diacylhydrazine intermediate. This intermediate is then subjected to dehydration using a cyclizing agent, such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or even strong acids, which facilitates the intramolecular cyclization to form the stable 1,3,4-oxadiazole ring.[2][6]

G start This compound intermediate N-(4-Bromobenzoyl)-N'-(aroyl)hydrazine (Diacylhydrazine Intermediate) start->intermediate N-Acylation reagent1 R-COCl (Aroyl Chloride) Pyridine product 2-(4-Bromophenyl)-5-aryl-1,3,4-oxadiazole intermediate->product Dehydrative Cyclization reagent2 POCl₃ or SOCl₂ (Dehydrating/Cyclizing Agent) Heat

Caption: Synthesis of 1,3,4-Oxadiazoles from this compound.

Detailed Experimental Protocol: Synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

This protocol describes a representative synthesis using benzoyl chloride as the acylating agent and phosphorus oxychloride as the cyclizing agent.

Step 1: Synthesis of N-(4-Bromobenzoyl)-N'-(benzoyl)hydrazine

  • In a 100 mL round-bottom flask, dissolve this compound (2.15 g, 10 mmol) in 30 mL of anhydrous pyridine.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Add benzoyl chloride (1.47 g, 10.5 mmol) dropwise to the solution over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Pour the reaction mixture into 150 mL of ice-cold water.

  • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C.

Step 2: Cyclization to 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

  • Place the dried N,N'-diacylhydrazine intermediate (3.19 g, 10 mmol) in a 50 mL round-bottom flask.

  • Carefully add phosphorus oxychloride (10 mL) to the flask in a fume hood.

  • Heat the mixture under reflux at 110 °C for 5-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Neutralize the mixture carefully with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Filter the crude product, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the product from ethanol to obtain pure white crystals of 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole.

ParameterValueReference
Starting Material This compound[7]
Acylating Agent Benzoyl Chloride[6]
Cyclizing Agent Phosphorus Oxychloride (POCl₃)[8]
Reaction Time Step 1: 4h; Step 2: 5-6hN/A
Typical Yield 80-90%N/A

The 1,3,4-Thiadiazole Scaffold: Sulfur-Containing Bioisosteres

1,3,4-Thiadiazoles are another important class of five-membered heterocycles where a sulfur atom replaces the oxygen of an oxadiazole. This modification can significantly alter the electronic properties and biological activity of the molecule.[9] Derivatives of 1,3,4-thiadiazole are known for their wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[10][11]

Synthetic Strategy & Mechanism

A robust method for synthesizing 1,3,4-thiadiazoles from this compound involves its reaction with carbon disulfide (CS₂) in a basic medium.[12] This reaction forms a potassium dithiocarbazate salt as an intermediate. Subsequent acid-catalyzed cyclization of this salt, often with concentrated sulfuric acid, leads to the formation of a 1,3,4-thiadiazole-2-thiol derivative. The thiol group can then be further functionalized if desired.

G start This compound intermediate Potassium 2-(4-bromobenzoyl)hydrazine-1-carbodithioate (Dithiocarbazate Salt) start->intermediate Salt Formation reagent1 1. CS₂ / KOH 2. H₂O product 5-(4-Bromophenyl)-1,3,4-thiadiazole-2-thiol intermediate->product Acid-catalyzed Cyclization reagent2 Conc. H₂SO₄ Heat

Caption: Synthesis of 1,3,4-Thiadiazoles from this compound.

Detailed Experimental Protocol: Synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazole-2-thiol

This protocol details the conversion of this compound into its corresponding thiadiazole derivative.

  • Dissolve potassium hydroxide (KOH) (0.62 g, 11 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Add this compound (2.15 g, 10 mmol) to the solution and stir until it dissolves completely.

  • Cool the mixture in an ice bath and add carbon disulfide (CS₂) (0.84 g, 11 mmol) dropwise over 20 minutes.

  • After addition, continue stirring the mixture at room temperature for 12-16 hours. During this time, a yellow precipitate of the potassium dithiocarbazate salt will form.

  • Filter the precipitate, wash with cold diethyl ether, and dry.

  • Carefully add the dried potassium salt (approx. 10 mmol) in small portions to 15 mL of concentrated sulfuric acid (H₂SO₄) cooled in an ice bath.

  • After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

  • Pour the mixture onto crushed ice. The solid product will precipitate.

  • Filter the product, wash extensively with cold water until the washings are neutral, and dry.

  • Recrystallize from ethanol to yield pure 5-(4-bromophenyl)-1,3,4-thiadiazole-2-thiol.

ParameterValueReference
Starting Material This compound[7]
Key Reagents Carbon Disulfide, Potassium Hydroxide[12][13]
Cyclizing Agent Concentrated Sulfuric Acid[9]
Reaction Time Salt formation: 12-16h; Cyclization: 3hN/A
Typical Yield 75-85%N/A

The 1,2,4-Triazole Scaffold: A Cornerstone of Medicinal Chemistry

The 1,2,4-triazole nucleus is a fundamental structural motif found in a vast number of pharmaceuticals.[14] Compounds containing this scaffold exhibit a remarkable range of biological activities, including antifungal (e.g., fluconazole), anti-inflammatory, and anticancer properties.[15][16][17][18]

Synthetic Strategy & Mechanism

A common and effective route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols begins with the conversion of this compound to a thiosemicarbazide intermediate. This is achieved by reacting the hydrazide with an isothiocyanate. The resulting thiosemicarbazide is then cyclized under basic conditions (e.g., using sodium hydroxide or sodium ethoxide). The base promotes deprotonation and subsequent intramolecular nucleophilic attack, followed by dehydration to yield the stable triazole ring.

G start This compound intermediate N-(4-Bromobenzoyl)-N'-(aryl)thiosemicarbazide (Thiosemicarbazide Intermediate) start->intermediate Addition Reaction reagent1 R-NCS (Isothiocyanate) Ethanol, Reflux product 4-Aryl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol intermediate->product Base-catalyzed Cyclization reagent2 NaOH (aq) Reflux

Caption: Synthesis of 1,2,4-Triazoles from this compound.

Detailed Experimental Protocol: Synthesis of 5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

This protocol outlines the synthesis using phenyl isothiocyanate.

Step 1: Synthesis of 1-(4-Bromobenzoyl)-4-phenyl-3-thiosemicarbazide

  • In a 100 mL round-bottom flask, suspend this compound (2.15 g, 10 mmol) in 40 mL of absolute ethanol.

  • Add phenyl isothiocyanate (1.35 g, 10 mmol) to the suspension.

  • Heat the reaction mixture under reflux for 6-8 hours. The solid will gradually dissolve and then a new precipitate may form.

  • Cool the mixture to room temperature.

  • Collect the precipitated product by filtration, wash with a small amount of cold ethanol, and dry.

Step 2: Cyclization to 5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

  • Place the dried thiosemicarbazide intermediate (3.50 g, 10 mmol) in a 100 mL round-bottom flask.

  • Add 30 mL of a 2N aqueous sodium hydroxide (NaOH) solution.

  • Heat the mixture under reflux for 8 hours.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.

  • Acidify the solution to pH 5-6 by the slow addition of concentrated hydrochloric acid (HCl).

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize from an ethanol/water mixture to obtain the pure triazole product.

ParameterValueReference
Starting Material This compound[7]
Key Reagents Phenyl Isothiocyanate, Sodium Hydroxide
Reaction Type Addition followed by Base-catalyzed Cyclization[19]
Reaction Time Step 1: 6-8h; Step 2: 8hN/A
Typical Yield 70-85%N/A

Applications in Drug Discovery and Development

The heterocyclic compounds synthesized from this compound are not merely academic curiosities; they are potent pharmacophores that are actively investigated in drug discovery programs.[20]

  • Anticonvulsant Agents: 1,3,4-Oxadiazole derivatives have been extensively studied for their anticonvulsant properties, with some compounds showing efficacy in maximal electroshock (MES) and pentylenetetrazol (scPTZ) seizure models.[4][5][21] The 4-bromophenyl moiety can be crucial for activity and provides a handle for further optimization.

  • Anti-inflammatory Agents: 1,2,4-Triazole derivatives are well-documented anti-inflammatory agents.[15][17] Many of these compounds exert their effects through mechanisms like the inhibition of cyclooxygenase (COX) enzymes.[22]

  • Antimicrobial Agents: The incorporation of thiadiazole and triazole rings often imparts significant antimicrobial and antifungal activity.[16][23] The resulting compounds can serve as leads for the development of new treatments against resistant bacterial and fungal strains.[24][25]

The presence of the bromine atom on the phenyl ring is a key strategic advantage. It allows for post-synthetic modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2] This capability significantly accelerates the hit-to-lead optimization process in drug development.

References

Application Notes and Protocols: The Utility of 4-Bromobenzohydrazide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromobenzohydrazide has emerged as a cornerstone scaffold in medicinal chemistry, prized for its unique combination of structural features and synthetic versatility. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications of this pivotal molecule. We will explore its physicochemical properties, its role as a versatile synthetic intermediate, and provide detailed, field-proven protocols for its conversion into biologically active compounds, including hydrazones and key heterocyclic systems. The causality behind experimental choices is elucidated to empower researchers in their synthetic design and execution.

Physicochemical Properties & Structural Attributes

This compound is a commercially available, solid compound characterized by the presence of a brominated phenyl ring attached to a hydrazide moiety (-CONHNH₂). These features are not merely structural; they are functional handles that medicinal chemists exploit for therapeutic design.

The bromine atom, a heavy halogen, can increase the lipophilicity of a molecule, potentially enhancing membrane permeability. Furthermore, it can participate in halogen bonding, a specific non-covalent interaction that can contribute to ligand-receptor binding affinity. The hydrazide group is a potent pharmacophore, rich in hydrogen bond donors and acceptors, and serves as a highly reactive nucleophile for further synthetic elaboration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₇BrN₂O[1][2][3]
Molecular Weight 215.05 g/mol [1][2][3]
CAS Number 5933-32-4[2][3]
Appearance Light beige powder[1]
Melting Point 165-167 °C[4]
Solubility Soluble in hot methanol; slightly soluble in water[1]
IUPAC Name This compound[2]
SMILES NNC(=O)c1ccc(Br)cc1[5]
InChI Key UYIMBYKIIMYFPS-UHFFFAOYSA-N[2][5]

Core Applications in Medicinal Chemistry: A Strategic Overview

The true value of this compound lies in its function as a versatile building block. It serves as a launchpad for creating vast libraries of compounds for biological screening. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[6][7]

The primary synthetic routes leveraging this molecule involve two key transformations: the formation of hydrazones and the construction of heterocyclic scaffolds.

G cluster_0 Strategic Workflow cluster_1 Bioactive Scaffolds start This compound (Starting Material) intermediate Key Synthetic Intermediates start->intermediate Condensation/ Cyclization hydrazones Hydrazones intermediate->hydrazones heterocycles Heterocycles (e.g., Oxadiazoles, Pyrazoles) intermediate->heterocycles screening Biological Screening (e.g., Antimicrobial, Anticancer) hydrazones->screening heterocycles->screening lead_compound Lead Compound Identification screening->lead_compound

Caption: High-level workflow for drug discovery using this compound.

Key Synthetic Transformations & Protocols

Synthesis of N'-Aryl-4-bromobenzohydrazones

The condensation reaction between a hydrazide and an aldehyde or ketone to form a hydrazone is one of the most robust and widely used reactions in medicinal chemistry.[8][9] The resulting N-acylhydrazone (NAH) moiety (-C(=O)-NH-N=CH-) is a privileged pharmacophore due to its rigid planar conformation and ability to form strong hydrogen bonds, making it an excellent scaffold for interacting with biological targets.[7]

G compoundA This compound reactants plus1 + compoundB Substituted Aldehyde (R-CHO) products reactants->products EtOH, Reflux (cat. H⁺) product N'-Aryl-4-bromobenzohydrazone water + H₂O

Caption: General reaction scheme for the synthesis of hydrazones.

Protocol 1: General Procedure for the Synthesis of N'-(Arylmethylene)-4-bromobenzohydrazide

This protocol describes a reliable method for synthesizing a hydrazone derivative from this compound and a representative aromatic aldehyde.

Rationale:

  • Reagents: Equimolar amounts of the hydrazide and aldehyde are used to ensure complete consumption of the starting materials.[8]

  • Solvent: Absolute ethanol is an excellent solvent for both reactants and facilitates the removal of the water byproduct, driving the equilibrium towards the product.[8]

  • Catalyst: A few drops of glacial acetic acid can be added to catalyze the reaction by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.

  • Temperature: Refluxing provides the necessary activation energy for the condensation and water elimination steps.

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • To a 50 mL round-bottom flask, add this compound (e.g., 2.15 g, 10 mmol).

  • Add absolute ethanol (20 mL) to dissolve the hydrazide. Gentle warming may be required.

  • Add the substituted aromatic aldehyde (e.g., 1.40 g, 10 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation begins.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted aldehyde.

  • Dry the purified product in a vacuum oven. The resulting hydrazone is typically a stable, crystalline solid.

Characterization:

  • The product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.[2][3]

Synthesis of 1,3,4-Oxadiazole Derivatives

Hydrazides are critical precursors for five-membered heterocyclic rings, which are prevalent in many approved drugs. 1,3,4-Oxadiazoles, in particular, are known for their metabolic stability and diverse biological activities.[10] this compound can be cyclized to form these important scaffolds.

G cluster_A cluster_B cluster_C A This compound C Intermediate (Dithiocarbazate salt) A->C KOH, EtOH Reflux plus1 + B CS₂ D 5-(4-bromophenyl)-1,3,4- oxadiazole-2-thiol C->D Heat (-H₂S)

Caption: Reaction pathway for 1,3,4-oxadiazole-2-thiol synthesis.

Protocol 2: Synthesis of 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol

This protocol details the cyclization of this compound into a functionalized 1,3,4-oxadiazole, which can be further modified.

Rationale:

  • Reagents: Carbon disulfide (CS₂) provides the one-carbon unit required for the oxadiazole ring. Potassium hydroxide (KOH) acts as a base to deprotonate the hydrazide, initiating the nucleophilic attack on CS₂.[10]

  • Solvent: Ethanol is a suitable polar protic solvent for this transformation.

  • Mechanism: The reaction proceeds via the formation of a potassium dithiocarbazate intermediate, which upon heating, undergoes intramolecular cyclization and elimination of hydrogen sulfide (H₂S) to yield the stable aromatic oxadiazole ring.

Materials:

  • This compound (1.0 eq)

  • Potassium Hydroxide (KOH) (1.2 eq)

  • Carbon Disulfide (CS₂) (1.5 eq)

  • Ethanol (95%)

  • Water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve potassium hydroxide (e.g., 0.67 g, 12 mmol) in 95% ethanol (30 mL) in a 100 mL round-bottom flask.

  • Add this compound (2.15 g, 10 mmol) to the basic solution and stir until it dissolves.

  • Cool the mixture in an ice bath and slowly add carbon disulfide (0.9 mL, 15 mmol) dropwise over 10 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.

  • Monitor the reaction by TLC. The reaction mixture will typically turn yellow.

  • After completion, cool the mixture and concentrate it to about half its volume using a rotary evaporator.

  • Pour the concentrated mixture into a beaker of crushed ice and water (50 mL).

  • Acidify the aqueous solution by slowly adding dilute HCl with stirring until the pH is ~2-3. A solid precipitate will form.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol.

Conclusion

This compound is a high-value, versatile starting material in medicinal chemistry. Its dual functionality—a reactive hydrazide group for derivatization and a bromophenyl ring for modulating physicochemical properties—makes it an ideal scaffold for generating novel bioactive molecules. The protocols detailed herein for the synthesis of hydrazones and 1,3,4-oxadiazoles represent robust, reproducible methods for accessing compound libraries with significant therapeutic potential. By understanding the principles behind these transformations, researchers can effectively harness the power of this compound in the pursuit of new medicines.

References

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-Bromobenzohydrazide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, field-proven protocol for the synthesis of 4-bromobenzohydrazide, a critical building block in medicinal chemistry. It further outlines robust methodologies for the subsequent derivatization of this core scaffold into bioactive molecules such as Schiff bases and N-acyl derivatives. The protocols are supplemented with mechanistic insights, characterization data, and visual workflows to ensure reproducibility and a deeper understanding of the chemical transformations involved.

Introduction: The Significance of the Benzohydrazide Scaffold

Hydrazides and their derivatives, particularly hydrazones, represent a privileged class of compounds in drug discovery.[1][2] The core hydrazide moiety (-CONHNH₂) is a versatile pharmacophore that imparts unique physicochemical properties and serves as a key structural element in a vast array of biologically active agents. These compounds are well-recognized for a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticonvulsant, and antitubercular properties.[1][3][4]

The introduction of a bromine atom at the 4-position of the benzohydrazide scaffold, yielding this compound, offers several strategic advantages for drug design. The bromo-substituent can enhance biological activity through favorable halogen bonding interactions with target proteins and can also serve as a synthetic handle for further molecular elaboration via cross-coupling reactions. This guide provides a comprehensive, two-step protocol for the synthesis of this compound and details subsequent derivatization strategies.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound (3 ) is efficiently achieved in two sequential steps starting from 4-bromobenzoic acid (1 ):

  • Fischer Esterification: Conversion of the carboxylic acid to its corresponding methyl ester, methyl 4-bromobenzoate (2 ).

  • Hydrazinolysis: Nucleophilic acyl substitution of the methyl ester with hydrazine hydrate to yield the target hydrazide.

Below is a workflow diagram illustrating this synthetic pathway.

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Hydrazinolysis 4-Bromobenzoic Acid 4-Bromobenzoic Acid Methyl 4-bromobenzoate Methyl 4-bromobenzoate 4-Bromobenzoic Acid->Methyl 4-bromobenzoate  CH3OH, cat. H2SO4  Reflux This compound This compound Methyl 4-bromobenzoate->this compound  NH2NH2·H2O, CH3OH  Reflux

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Hydrazine hydrate is toxic and corrosive; handle with extreme care.

Protocol 1: Synthesis of Methyl 4-bromobenzoate (Intermediate)

This protocol details the acid-catalyzed esterification of 4-bromobenzoic acid.

  • Mechanistic Insight: Fischer esterification is a reversible reaction. The use of a strong acid (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol as the solvent, in accordance with Le Châtelier's principle.[5]

Materials & Reagents:

  • 4-Bromobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Sodium bicarbonate (saturated solution)

  • Deionized water

Procedure:

  • Suspend 4-bromobenzoic acid (e.g., 20.1 g, 0.1 mol) in methanol (150 mL) in a round-bottom flask equipped with a reflux condenser.

  • With stirring, carefully add concentrated sulfuric acid (2.0 mL) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 1-2 hours to facilitate crystallization.[5]

  • Isolate the resulting white crystalline product by filtration.

  • Wash the filter cake sequentially with cold methanol (2 x 20 mL) and deionized water until the washings are neutral.

  • Dry the product under vacuum to yield methyl 4-bromobenzoate.[5]

Characterization: The product should be a white solid.

  • Expected Yield: >90%

  • Melting Point: 78-81 °C[6]

  • CAS Number: 619-42-1[7]

Protocol 2: Synthesis of this compound (Final Product)

This protocol describes the conversion of the methyl ester intermediate to the final hydrazide product.

  • Mechanistic Insight: This reaction is a classic nucleophilic acyl substitution. Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The methoxy group is subsequently eliminated as a leaving group, forming the stable hydrazide product. The reaction is typically performed in an alcoholic solvent and heated to ensure a sufficient reaction rate.[1][8]

Materials & Reagents:

  • Methyl 4-bromobenzoate

  • Hydrazine hydrate (~64-80% solution)

  • Methanol or Ethanol

Procedure:

  • Dissolve methyl 4-bromobenzoate (e.g., 21.5 g, 0.1 mol) in methanol (100 mL) in a round-bottom flask fitted with a reflux condenser.

  • Add hydrazine hydrate (10 mL, ~0.2 mol, 2 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 3-5 hours. The formation of a white precipitate is often observed as the reaction progresses.[1]

  • Monitor the reaction by TLC until the ester starting material is no longer visible.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

  • Filter the white solid product and wash it thoroughly with cold deionized water.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture if necessary to achieve high purity.

  • Dry the purified product under vacuum.

Characterization: The final product is a white crystalline solid.

  • Expected Yield: 85-95%

  • Melting Point: 165-167 °C

  • CAS Number: 5933-32-4

Summary of Reagents and Properties
CompoundRoleFormulaM.W. ( g/mol )CAS No.M.P. (°C)
4-Bromobenzoic AcidStarting MaterialC₇H₅BrO₂201.02586-76-5252-254
Methyl 4-bromobenzoateIntermediateC₈H₇BrO₂215.04619-42-178-81[6]
This compoundProductC₇H₇BrN₂O215.055933-32-4165-167

Synthesis of this compound Derivatives

This compound is a versatile intermediate for creating libraries of compounds for biological screening. Two common derivatization pathways are the formation of Schiff bases (hydrazones) and N-acylhydrazides.

G cluster_0 Schiff Base Formation cluster_1 N-Acylation Parent This compound SchiffBase 4-Bromobenzoyl Hydrazone (Schiff Base) Parent->SchiffBase  Ethanol, cat. Acetic Acid  Reflux NAcyl N'-Acyl-4-bromobenzohydrazide Parent->NAcyl  Base (e.g., Pyridine)  CH2Cl2 Aldehyde R-CHO (Aldehyde) AcylatingAgent R'-COCl or (R'CO)2O (Acylating Agent)

Caption: Common derivatization pathways for this compound.

Protocol 3: General Procedure for Schiff Base (Hydrazone) Synthesis

Schiff bases are synthesized via the condensation of the hydrazide with an aldehyde or ketone.

  • Mechanistic Insight: The reaction proceeds via nucleophilic addition of the terminal -NH₂ group of the hydrazide to the carbonyl carbon of the aldehyde. A catalytic amount of acid (e.g., glacial acetic acid) protonates the carbonyl oxygen, increasing its electrophilicity. The resulting carbinolamine intermediate then undergoes dehydration to form the stable C=N imine bond characteristic of a Schiff base.[9][10]

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the desired aromatic or aliphatic aldehyde (1 equivalent) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-6 hours, monitoring for product formation by TLC.[11]

  • Upon completion, cool the reaction mixture. The product often precipitates directly from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallization can be performed if needed.

Protocol 4: General Procedure for N'-Acylhydrazide Synthesis

Further acylation can be achieved at the terminal nitrogen, leading to N,N'-diacylhydrazine derivatives.

  • Expertise & Experience: The choice of acylating agent (e.g., acid chloride or anhydride) and base is crucial. A non-nucleophilic base like pyridine or triethylamine is used to scavenge the HCl produced when using an acid chloride, driving the reaction forward. The reaction is typically run in an aprotic solvent like dichloromethane (DCM) or chloroform at cool temperatures to control reactivity.

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen).

  • Add a suitable base, such as pyridine (1.1 equivalents).

  • Cool the mixture in an ice bath (0 °C).

  • Add the desired acyl chloride or anhydride (1.05 equivalents) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

Application Notes & Protocols: Leveraging 4-Bromobenzohydrazide as a Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance (AMR) represents a formidable threat to global public health, threatening to return modern medicine to a pre-antibiotic era.[1] This has created an urgent need for the discovery and development of novel antibiotics with unique mechanisms of action.[2] Within the landscape of medicinal chemistry, hydrazide-hydrazone derivatives have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[3][4] This is largely due to the presence of the azomethine group (–NH–N=CH–), which is a key pharmacophore responsible for their diverse therapeutic applications.[4]

At the core of this developmental effort is the strategic use of versatile chemical scaffolds. 4-Bromobenzohydrazide is an exemplary starting material, offering a stable, functionalized phenyl ring and a reactive hydrazide moiety.[5] The bromine atom provides a site for further modification and influences the electronic properties of the molecule, while the hydrazide group serves as a perfect handle for constructing a diverse library of derivatives, most commonly through condensation reactions to form Schiff bases or cyclization to form various heterocycles.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis and evaluation of new antimicrobial agents. It details robust protocols, explains the scientific rationale behind experimental choices, and offers a framework for systematic investigation from initial synthesis to preliminary in vivo assessment.

Part I: Synthesis of this compound Derivatives

Principle: The synthetic versatility of this compound stems from the nucleophilic character of the terminal nitrogen atom in the hydrazide group (-CO-NH-NH₂). This allows for straightforward reactions with electrophilic carbonyl carbons in aldehydes and ketones to form hydrazones (a class of Schiff bases).[8] Furthermore, the hydrazide moiety can participate in cyclization reactions to form stable five-membered heterocyclic rings like oxadiazoles and triazoles, which are themselves important pharmacophores in antimicrobial drug discovery.[9][10][11]

Protocol 1: General Synthesis of this compound Hydrazones (Schiff Bases)

This protocol describes the acid-catalyzed condensation of this compound with various aromatic aldehydes to yield N'-benzylidene-4-bromobenzohydrazide derivatives.

Causality Behind Experimental Choices:

  • Solvent: Absolute ethanol or methanol is typically used as it effectively dissolves the reactants and is easily removed post-reaction.[4]

  • Catalyst: A catalytic amount of glacial acetic acid is added to protonate the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack by the hydrazide.[4]

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration step, driving the reaction to completion.

Step-by-Step Methodology:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 2.15 g) in absolute ethanol (30 mL).

  • To this solution, add the desired substituted aromatic aldehyde (10 mmol).

  • Add 2-3 drops of glacial acetic acid to the mixture as a catalyst.

  • Equip the flask with a condenser and reflux the mixture with stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. The solid product will often precipitate out.

  • If precipitation is slow, the mixture can be cooled further in an ice bath or a small amount of cold water can be added to induce crystallization.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the pure hydrazone derivative.

  • Confirm the structure of the synthesized compound using standard analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

G A Synthesized this compound Derivative Library B Prepare Stock Solutions (e.g., in DMSO) A->B C Preliminary Screening (Agar Disc/Well Diffusion) B->C D Identify Active Compounds (Measure Zone of Inhibition) C->D E Quantitative Analysis (Broth Microdilution) D->E Promising Hits F Determine MIC E->F G Subculture from Clear Wells F->G I Data Analysis & SAR F->I H Determine MBC / MFC G->H H->I G SAR Structure-Activity Relationship (SAR) 4-Bromo Phenyl Ring (Scaffold Core) Hydrazone Linker (-CO-NH-N=CH-) Substituted Phenyl Ring (Variable Moiety) Analysis Analysis & Insights SAR:f0->Analysis Constant feature provides core structure SAR:f1->Analysis Critical for activity, chelating potential SAR:f2->Analysis Modulates potency: - Electron-withdrawing groups (NO₂, Cl) often increase activity. - Hydroxy groups can enhance binding.

References

Application Notes & Protocols for the Evaluation of 4-Bromobenzohydrazide Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds containing the hydrazone moiety (-CO-NH-N=CH-) have emerged as a particularly fruitful area of investigation. The 4-bromobenzohydrazide scaffold, in particular, serves as a versatile and privileged structure. The presence of the bromine atom can enhance lipophilicity and modulate electronic properties, potentially improving membrane permeability and target engagement. The hydrazone linkage offers a synthetically accessible point for diversification, allowing for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of aromatic and aliphatic substituents. This guide provides a comprehensive overview, from synthesis to detailed cellular characterization, for researchers investigating the anticancer potential of novel this compound derivatives.

Section 1: Synthesis and Characterization

Expert Insight: The foundational step in evaluating any new chemical series is a robust and reproducible synthetic pathway. The most common route to this compound derivatives is a two-step process that offers high yields and straightforward purification. The key is the condensation reaction to form the Schiff base (hydrazone), which allows for the creation of a diverse library of compounds from a single, common intermediate.[1]

General Synthetic Workflow

The synthesis begins with the conversion of 4-bromobenzoic acid to its corresponding hydrazide, which then serves as the nucleophile in a condensation reaction with various aldehydes or ketones.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis A 4-Bromobenzoic Acid B Ester Intermediate A->B  Esterification (e.g., SOCl₂/MeOH) C This compound B->C  Hydrazinolysis (NH₂NH₂·H₂O) C_ref D Substituted Aldehyde/Ketone (R-CHO/R-CO-R') E Final this compound Derivative (Schiff Base) C_ref->E  Condensation (Acid Catalyst, e.g., Acetic Acid)

Caption: General two-step synthesis of this compound derivatives.

Protocol 1: Synthesis of a Representative Derivative

Objective: To synthesize N'-(4-chlorobenzylidene)-4-bromobenzohydrazide.

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Standard reflux and filtration apparatus

Procedure:

  • Dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Add 4-chlorobenzaldehyde (1.0 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a condenser and reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure product.

  • Dry the purified product under vacuum and characterize using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, FT-IR).

Section 2: Application Note on In Vitro Cytotoxicity Screening

Expert Insight: The initial evaluation of potential anticancer agents involves screening for cytotoxicity against a panel of cancer cell lines.[2][3] The MTT assay is a reliable, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondria.[4][5] A reduction in metabolic activity is proportional to the number of viable cells and is thus an indicator of either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects of the compound.[6] Using cell lines from different tissues (e.g., breast, lung, colon) provides preliminary data on the spectrum of activity.

Protocol 2: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against cancer cells.

MTT_Workflow A 1. Seed Cells (e.g., 5x10³ cells/well in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO₂) Allow cells to attach A->B C 3. Treat Cells (Add serial dilutions of compound) B->C D 4. Incubate (e.g., 48h or 72h) C->D E 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) D->E F 6. Incubate (2-4h, 37°C) Formazan crystals form E->F G 7. Solubilize Crystals (Add 100 µL DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (570 nm on a plate reader) G->H

Caption: Standard workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[7] During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Data Presentation: Comparative Anticancer Activity

Summarizing IC₅₀ values in a table allows for direct comparison of potency and selectivity across different derivatives and cell lines.

Compound IDR-Group (Substitution)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HCT-116 (Colon)
BZH-1 4-Chloro8.510.2
BZH-2 4-Methoxy5.17.8
BZH-3 3,4-Dimethoxy2.34.5
BZH-4 4-Nitro15.618.9
5-Fluorouracil Standard Drug4.6[1]3.8

Note: Data is representative and for illustrative purposes, based on trends observed in the literature.[1]

Section 3: Application Note on Mechanism of Action Elucidation

Expert Insight: Once lead compounds are identified, the next critical step is to understand how they exert their anticancer effects. Many cytotoxic agents function by inducing apoptosis (programmed cell death) or by causing cell cycle arrest, which prevents proliferation.[10][11] Flow cytometry is an indispensable tool for these analyses.

Protocol 3: Apoptosis Detection via Annexin V-FITC/PI Staining

Objective: To quantify the percentage of cells undergoing apoptosis after treatment.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.[12]

Apoptosis_Quadrants Flow Cytometry Quadrant Analysis Q1 Q1: Necrotic (Annexin V- / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Viable (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) X_axis Annexin V-FITC Intensity → Y_axis PI Intensity →

Caption: Quadrants in Annexin V/PI flow cytometry analysis.

Procedure:

  • Cell Treatment: Seed cells (e.g., 1x10⁶ cells in a 6-well plate) and treat with the test compound (at its IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at ~500 x g for 5 minutes.[13]

  • Washing: Wash the cell pellet once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[14]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour) by flow cytometry.[13]

Protocol 4: Cell Cycle Analysis via Propidium Iodide Staining

Objective: To determine the effect of the compound on cell cycle progression.

Principle: PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[15] The fluorescence intensity of stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G₀/G₁ (2n DNA content), S (intermediate DNA content), and G₂/M (4n DNA content).

Cell_Cycle_Analysis cluster_cycle cluster_histo G1 G₁ Phase (2n DNA) S S Phase (DNA Synthesis) G1->S Mitosis G2M G₂/M Phase (4n DNA) S->G2M Mitosis G2M->G1 Mitosis X_axis DNA Content (PI Fluorescence) → Y_axis Cell Count Peak1 G₀/G₁ Peak2 G₂/M S_phase S SAR_Diagram Core [ this compound Core ] Br-Ph-CO-NH-N=CH-R R_Group R-Group (from Aldehyde): - Electron-donating groups (e.g., -OCH₃) often increase potency. - Bulky groups can affect binding. R_Group->Core Bromo 4-Bromo Group: - Enhances lipophilicity. - Can form halogen bonds. Bromo->Core Hydrazone Hydrazone Linker (-CO-NH-N=CH-): - Critical for activity. - Acts as H-bond donor/acceptor. Hydrazone->Core

References

The Versatility of 4-Bromobenzohydrazide in the Synthesis of Potent Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Bromobenzohydrazide as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of versatile and synthetically accessible scaffolds is paramount. This compound has emerged as one such "privileged" structure, a cornerstone for the development of a diverse array of bioactive molecules. Its utility stems from several key features: the hydrazide moiety provides a reactive handle for the straightforward formation of hydrazones and other heterocyclic systems, while the bromine atom offers a site for potential halogen bonding interactions within enzyme active sites and can enhance the metabolic stability of the resulting compounds.[1] This guide provides an in-depth exploration of the application of this compound in the synthesis of potent inhibitors for clinically relevant enzymes, namely tyrosinase, urease, and α-amylase. We will delve into the causality behind the experimental designs and provide detailed, field-proven protocols for their synthesis and evaluation.

I. Tyrosinase Inhibitors: Combating Hyperpigmentation

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis.[2] Its over-activity can lead to hyperpigmentation disorders. Consequently, the development of effective tyrosinase inhibitors is of significant interest in dermatology and cosmetics. Hydrazone derivatives of this compound have shown remarkable potential in this area.

Mechanism of Tyrosinase Inhibition

The inhibitory action of this compound-based hydrazones against tyrosinase is often attributed to their ability to chelate the copper ions within the enzyme's active site.[3] The hydrazone moiety can form a stable complex with the binuclear copper center, thereby blocking the binding of the natural substrate, L-tyrosine, and halting the melanin production cascade. The substituted phenyl ring, introduced from the aldehyde, can further enhance binding affinity through various non-covalent interactions with amino acid residues in the active site.

Synthetic Workflow for Tyrosinase Inhibitors

The synthesis of tyrosinase inhibitors from this compound is typically a one-step condensation reaction with a substituted benzaldehyde. This straightforward approach allows for the rapid generation of a library of potential inhibitors for structure-activity relationship (SAR) studies.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound C Reflux in Ethanol (Catalytic Acetic Acid) A->C B Substituted Benzaldehyde B->C D This compound-based Hydrazone (Tyrosinase Inhibitor) C->D

Caption: General synthesis workflow for tyrosinase inhibitors.

Detailed Protocol: Synthesis of (E)-N'-(4-hydroxy-3-methoxybenzylidene)-4-bromobenzohydrazide

This protocol describes the synthesis of a representative tyrosinase inhibitor.

Materials:

  • This compound (1.0 mmol, 215 mg)

  • 4-Hydroxy-3-methoxybenzaldehyde (vanillin) (1.0 mmol, 152 mg)

  • Absolute Ethanol (15 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Stirring bar

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and 4-hydroxy-3-methoxybenzaldehyde (1.0 mmol) in absolute ethanol (15 mL).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution to catalyze the condensation reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: The structure of the synthesized compound can be confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Structure-Activity Relationship and Performance Data

The inhibitory potency of these hydrazone derivatives is highly dependent on the nature and position of the substituents on the benzaldehyde ring.

Compound IDAldehyde MoietyIC₅₀ (µM) vs. Mushroom TyrosinaseReference Standard (Kojic Acid) IC₅₀ (µM)
1 4-Hydroxy-3-methoxybenzaldehyde6.07 ± 0.4016.9 ± 1.30
2 2,4-Dihydroxybenzaldehyde13.15 ± 0.0916.9 ± 1.30
3 4-(Dimethylamino)benzaldehydePotent Inhibition16.9 ± 1.30

Data synthesized from multiple sources, specific values are representative.[4]

II. Urease Inhibitors: Targeting Bacterial Infections

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In pathogenic bacteria such as Helicobacter pylori, urease activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach. Therefore, urease inhibitors are promising therapeutic agents for the treatment of peptic ulcers and other related infections.

Mechanism of Urease Inhibition

Benzohydrazide derivatives, including those derived from this compound, are effective urease inhibitors.[5] Their mechanism of action is believed to involve the chelation of the nickel ions in the urease active site by the hydrazide or hydrazone moiety. This interaction blocks the catalytic activity of the enzyme. The structure-activity relationship studies have shown that the presence of electron-donating or -withdrawing groups on the aromatic rings can significantly influence the inhibitory potency.[5]

Synthetic Workflow for Urease Inhibitors

The synthesis of urease inhibitors from this compound follows a similar one-pot condensation reaction as for the tyrosinase inhibitors.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound C Reflux in Methanol (Catalytic Acetic Acid) A->C B Aromatic Aldehyde B->C D This compound-based Hydrazone (Urease Inhibitor) C->D

Caption: General synthesis workflow for urease inhibitors.

Detailed Protocol: Synthesis of (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide

Materials:

  • This compound (1.0 mmol, 215 mg)

  • 4-Chlorobenzaldehyde (1.0 mmol, 141 mg)

  • Methanol (20 mL)

  • Glacial Acetic Acid (3-4 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Stirring bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) in methanol (20 mL) in a 50 mL round-bottom flask.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours with continuous stirring.

  • Product Isolation: Upon completion of the reaction (monitored by TLC), cool the flask to room temperature. The solid product will crystallize out.

  • Purification: Filter the precipitate using a Buchner funnel and wash with a small volume of cold methanol.

  • Drying: Dry the product under vacuum.

  • Characterization: Confirm the structure of the product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Structure-Activity Relationship and Performance Data
Compound IDAldehyde MoietyIC₅₀ (µM) vs. Jack Bean UreaseReference Standard (Thiourea) IC₅₀ (µM)
4 3,5-Dichlorobenzaldehyde0.87 ± 0.3121.25 ± 0.15
5 4-MethoxybenzaldehydePotent Inhibition21.25 ± 0.15
6 2-Bromobenzaldehyde8.4Not specified in this study

Data synthesized from multiple sources, specific values are representative.[1][5]

III. α-Amylase Inhibitors: Aiding in Diabetes Management

α-Amylase is a key enzyme in the digestive system responsible for the breakdown of complex carbohydrates into simpler sugars. Inhibitors of α-amylase can slow down carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. This makes them an important therapeutic target for the management of type 2 diabetes.

Mechanism of α-Amylase Inhibition

The hydrazone derivatives of this compound have been shown to be potent inhibitors of α-amylase.[6][7] The proposed mechanism of inhibition involves the interaction of the hydrazone moiety and the substituted aromatic ring with the active site of the α-amylase enzyme. These interactions can be a combination of hydrogen bonding, hydrophobic interactions, and potentially halogen bonding from the bromine atom, which collectively block the substrate from accessing the catalytic residues.

Synthetic Workflow for α-Amylase Inhibitors

The synthesis of α-amylase inhibitors from this compound is also achieved through a straightforward condensation reaction.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound C Stirring in Methanol (Catalytic Acetic Acid) A->C B Substituted Aldehyde B->C D This compound-based Hydrazone (α-Amylase Inhibitor) C->D

Caption: General synthesis workflow for α-amylase inhibitors.

Detailed Protocol: Synthesis of (E)-4-bromo-N'-(4-(diethylamino)benzylidene)benzohydrazide

Materials:

  • This compound (1.0 mmol, 215 mg)

  • 4-(Diethylamino)benzaldehyde (1.0 mmol, 177 mg)

  • Methanol (25 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Erlenmeyer flask (100 mL)

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve this compound (1.0 mmol) in methanol (15 mL). In a separate beaker, dissolve 4-(diethylamino)benzaldehyde (1.0 mmol) in methanol (10 mL).

  • Mixing and Catalyst Addition: Add the aldehyde solution to the hydrazide solution with stirring. Add 2-3 drops of glacial acetic acid.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The formation of a precipitate indicates product formation.

  • Product Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the product with a small amount of cold methanol. The product can be further purified by recrystallization from a suitable solvent if necessary.

  • Drying: Dry the final product in a vacuum oven.

  • Characterization: Characterize the synthesized compound using spectroscopic techniques.

Structure-Activity Relationship and Performance Data
Compound IDAldehyde MoietyIC₅₀ (µM) vs. α-AmylaseReference Standard (Acarbose) IC₅₀ (µM)
7 4-(Diethylamino)benzaldehyde0.21 ± 0.011.34 ± 0.01
8 4-Hydroxybenzaldehyde0.80 ± 0.011.34 ± 0.01
9 2-Hydroxybenzaldehyde1.30 ± 0.011.34 ± 0.01

Data synthesized from multiple sources, specific values are representative.[6]

Conclusion: A Versatile Building Block for Drug Discovery

The examples provided herein underscore the immense value of this compound as a starting material in the synthesis of potent and selective enzyme inhibitors. The simplicity and efficiency of the synthetic protocols, coupled with the significant biological activities of the resulting hydrazone derivatives, make this a highly attractive scaffold for medicinal chemists and drug development professionals. The ability to readily modify the structure by varying the aldehyde component allows for extensive SAR studies, facilitating the optimization of lead compounds. Further investigations into the pharmacokinetic and pharmacodynamic properties of these inhibitors are warranted to translate these promising in vitro results into clinically viable therapeutic agents.

References

Introduction: The Versatility of 4-Bromobenzohydrazide Schiff Base Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of metal complexes derived from 4-Bromobenzohydrazide Schiff bases. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can apply these methodologies with a comprehensive understanding.

Schiff bases, characterized by their azomethine or imine group (-C=N-), are a cornerstone of coordination chemistry, synthesized through the condensation of primary amines with carbonyl compounds.[1][2][3] Their remarkable versatility stems from their ability to form stable complexes with a wide array of metal ions.[4] The hydrazone scaffold derived from this compound is of particular interest. The presence of the bromo-phenyl moiety can enhance the lipophilicity of the resulting complexes, potentially improving their transit across biological membranes, while the hydrazone backbone provides multiple coordination sites (N and O atoms), leading to the formation of stable chelate rings with metal ions.

Complexation with transition metals like copper (Cu), nickel (Ni), cobalt (Co), and zinc (Zn) is a critical step that often enhances the biological activity of the parent Schiff base ligand.[5][6][7] This enhancement is frequently explained by Tweedy's chelation theory, which posits that upon chelation, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor atoms of the ligand. This process increases the lipophilic nature of the central metal atom, favoring its permeation through the lipid layers of cell membranes and thus augmenting the biological potency of the complex.[4][8]

The resulting metal complexes have emerged as promising candidates in various fields, exhibiting a broad spectrum of activities including antimicrobial, anticancer, antioxidant, and catalytic properties.[1][2][4][5] This guide provides detailed protocols for their synthesis and evaluation in key application areas.

Synthesis and Characterization: From Ligand to Complex

The synthesis is a two-step process: first, the formation of the Schiff base ligand, followed by its complexation with a suitable metal salt.

Protocol 1: Synthesis of this compound Schiff Base Ligand

This protocol describes the acid-catalyzed condensation reaction between this compound and a suitable aldehyde (e.g., salicylaldehyde) to form the Schiff base ligand. The acid catalyst facilitates the nucleophilic attack of the amine on the carbonyl carbon.[1]

Materials and Reagents:

  • This compound

  • Salicylaldehyde (or other desired aldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 mmol of this compound in 50 mL of absolute ethanol with gentle warming and stirring.

  • To this solution, add an equimolar amount (10 mmol) of salicylaldehyde dissolved in 20 mL of absolute ethanol.

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After reflux, cool the reaction mixture to room temperature. A solid precipitate of the Schiff base ligand should form.

  • If precipitation is slow, the solution can be cooled further in an ice bath or concentrated under reduced pressure.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a vacuum desiccator.

Workflow for Synthesis

SynthesisWorkflow cluster_ligand Ligand Synthesis cluster_complex Complexation start_L Dissolve this compound & Salicylaldehyde in Ethanol add_cat Add Glacial Acetic Acid (Catalyst) start_L->add_cat reflux_L Reflux for 3-4 hours add_cat->reflux_L cool_filter_L Cool, Filter & Wash reflux_L->cool_filter_L product_L Schiff Base Ligand cool_filter_L->product_L start_C Dissolve Ligand & Metal Salt (e.g., CuCl₂) in Ethanol product_L->start_C Use in Complexation reflux_C Reflux for 2 hours start_C->reflux_C cool_filter_C Cool, Filter & Wash reflux_C->cool_filter_C product_C Metal Complex cool_filter_C->product_C

Caption: General workflow for the synthesis of a Schiff base ligand and its subsequent metal complex.

Protocol 2: General Synthesis of Metal(II) Complexes

This protocol outlines a general method for chelating the synthesized Schiff base ligand with various divalent transition metal salts.[9]

Materials and Reagents:

  • Synthesized Schiff Base Ligand

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Dissolve 2 mmol of the Schiff base ligand in 40 mL of hot ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve 1 mmol of the desired metal(II) salt in 20 mL of ethanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring. A change in color is often observed, indicating the onset of complexation.

  • Attach a reflux condenser and heat the mixture to reflux for 2 hours.

  • After refluxing, cool the mixture to room temperature. The colored solid complex will precipitate out.

  • Collect the precipitate by vacuum filtration.

  • Wash the product with ethanol and then a small amount of diethyl ether to facilitate drying.

  • Dry the final metal complex in a vacuum desiccator.

Characterization of Ligand and Complexes

Structural elucidation is crucial to confirm the formation of the desired compounds and to understand their coordination chemistry.

  • FT-IR Spectroscopy: This technique is used to identify the functional groups. The absence of C=O (aldehyde) and N-H (hydrazide) stretching bands from the starting materials and the appearance of a new C=N (azomethine) stretching band (typically around 1600-1630 cm⁻¹) confirms the formation of the Schiff base.[10] Upon complexation, this C=N band often shifts to a lower wavenumber, indicating the coordination of the azomethine nitrogen to the metal ion.[10] The appearance of new bands in the far-IR region (400-600 cm⁻¹) can be attributed to M-N and M-O bonds.

  • UV-Visible Spectroscopy: The electronic spectra provide information about the geometry of the complexes. The ligand typically shows bands corresponding to π → π* and n → π* transitions.[11][12] In the complexes, new bands in the visible region may appear due to d-d transitions of the metal ion, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar).[11][13]

  • ¹H NMR Spectroscopy: For the diamagnetic ligand and its Zn(II) complex, ¹H NMR confirms the structure. The disappearance of the aldehyde proton signal and the appearance of a new signal for the azomethine proton (-CH=N-) are key indicators of Schiff base formation.[14]

  • Mass Spectrometry: This provides the molecular weight of the synthesized compounds, confirming their elemental composition and stoichiometry.

Technique Ligand (Expected Observation) Metal Complex (Expected Observation)
FT-IR (cm⁻¹) C=N stretch (~1620), O-H stretch (~3200)Shift in C=N stretch (lower freq.), New M-N, M-O bands (~400-600)
UV-Vis (nm) π → π* (~280-320), n → π* (~350-400)Ligand bands + new d-d transition bands in visible region (>450)
¹H NMR (ppm) -CH=N- proton signal (~8.5-9.0)(For diamagnetic complexes) Shift in ligand proton signals
Mass Spec (m/z) Peak corresponding to [L+H]⁺Peak corresponding to the complex fragment

Application Notes and Protocols

The unique structural features of this compound Schiff base metal complexes make them potent agents for various biological and catalytic applications.

Application I: Antimicrobial Agents

Scientific Rationale: The antimicrobial activity of these complexes is often significantly higher than that of the free ligand.[6][7][8] According to chelation theory, the coordination of the metal ion reduces its polarity, which increases the lipophilicity of the entire complex. This enhanced lipophilicity facilitates the penetration of the complex through the lipid membrane of microorganisms, where it can disrupt vital cellular processes, such as enzyme function or DNA replication, leading to cell death.[4]

Protocol 3: Antimicrobial Screening by Agar Disc Diffusion Method

This method provides a qualitative and semi-quantitative measure of the antimicrobial activity of the synthesized compounds.

Materials and Reagents:

  • Synthesized ligand and metal complexes

  • Dimethyl sulfoxide (DMSO, as solvent)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi)

  • Sterile Petri dishes, sterile swabs, and sterile filter paper discs (6 mm)

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs

  • Incubator

Procedure:

  • Prepare Media: Prepare and sterilize the appropriate agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculate Plates: Using a sterile cotton swab, evenly spread a standardized microbial suspension (e.g., 0.5 McFarland standard) over the entire surface of the agar plates.

  • Prepare Sample Discs: Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in DMSO. Aseptically impregnate sterile filter paper discs with a fixed volume (e.g., 20 µL) of each test solution. Allow the solvent to evaporate completely.

  • Place Discs: Carefully place the impregnated discs, along with standard antibiotic/antifungal discs and a DMSO-only control disc, onto the surface of the inoculated agar plates.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measure and Record: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters (mm). A larger zone indicates greater antimicrobial activity.

Application II: Anticancer Agents

Scientific Rationale: Metal complexes can exert anticancer activity through various mechanisms, including interaction with DNA, inhibition of key enzymes like topoisomerase, or generation of reactive oxygen species (ROS) that induce apoptosis (programmed cell death).[15][16][17] The planar aromatic portions of the ligand can intercalate between DNA base pairs, while the metal center can coordinatively bind to the DNA backbone, disrupting its structure and function and ultimately halting cancer cell proliferation.[18][19]

Protocol 4: In Vitro Cytotoxicity by MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[20][21] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.[22]

Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized complexes in the culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.[22]

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[22] Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 550-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Cytotoxicity Assay

MTTWorkflow start Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat Cells with Complexes (Varying Conc.) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 dissolve Remove Medium, Add DMSO to Dissolve Crystals incubate3->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Calculate % Viability & Determine IC₅₀ read->analyze

Caption: Step-by-step experimental workflow for the MTT cell viability assay.

Application III: Antioxidant Agents

Scientific Rationale: Antioxidants neutralize harmful free radicals, which are implicated in a wide range of diseases. Metal complexes can act as potent radical scavengers. Their mechanism often involves donating a hydrogen atom or an electron to a free radical, thereby stabilizing it. The antioxidant activity can be influenced by the nature of the metal ion and the ligand structure.[23][24]

Protocol 5: DPPH Radical Scavenging Assay

This is a common and straightforward spectrophotometric assay to measure antioxidant capacity. The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color, which is reduced to a pale yellow hydrazine upon reacting with an antioxidant.[25]

Materials and Reagents:

  • Synthesized ligand and metal complexes

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Standard antioxidant (e.g., Ascorbic acid or Gallic acid)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.

  • Prepare Sample Solutions: Prepare various concentrations of the test compounds and the standard antioxidant in methanol.

  • Reaction Mixture: In a test tube, mix 1 mL of the DPPH solution with 1 mL of the sample solution at a specific concentration. A control is prepared using 1 mL of methanol instead of the sample.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm against a methanol blank.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: Plot the scavenging percentage against the concentration of the sample to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.[23]

Hypothetical Interaction Mechanism

Mechanism cluster_dna DNA Interaction (Anticancer) Complex Metal Complex Intercalation Planar Ligand Intercalation Complex->Intercalation π-stacking Binding Metal Center Binds to Guanine Complex->Binding Coordination DNA DNA Double Helix Disruption DNA Structure Disruption Intercalation->Disruption Binding->Disruption Apoptosis Apoptosis Disruption->Apoptosis triggers

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Bromobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Bromobenzohydrazide Derivatives and the Advent of Microwave Synthesis

In the landscape of modern medicinal chemistry and drug development, this compound serves as a pivotal structural motif. Its derivatives are recognized for a wide spectrum of pharmacological activities, making them compelling candidates for novel therapeutic agents.[1] The strategic placement of a bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening.[2]

Traditionally, the synthesis of hydrazides and their subsequent derivatives often involves conventional heating methods that are typically time-consuming and energy-intensive.[3] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a green, efficient, and rapid alternative.[4][5] Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[6][7] This volumetric heating drastically reduces reaction times, often from hours to mere minutes, while simultaneously improving reaction yields and product purity.[8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of this compound and its subsequent derivatization. We will delve into the underlying principles of microwave chemistry, provide detailed, step-by-step protocols, and offer insights into the optimization of reaction conditions.

The Power of Microwaves in Organic Synthesis: A Paradigm Shift

Microwave-assisted organic synthesis leverages the ability of dielectric materials to convert electromagnetic energy into heat.[10] The primary mechanisms responsible for this heating effect are dipolar polarization and ionic conduction.[11] Polar molecules, such as the reactants and solvents in our synthesis, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to a rapid increase in temperature throughout the bulk of the reaction mixture.[6]

Advantages of Microwave-Assisted Synthesis over Conventional Heating:

FeatureMicrowave-Assisted SynthesisConventional Heating
Heating Mechanism Volumetric and uniform heating of the entire reaction mixture.[10]Slow, inefficient heat transfer from an external source through the vessel walls.[11]
Reaction Time Significantly reduced, often from hours to minutes.[5][8]Can be lengthy, requiring prolonged refluxing.[3]
Reaction Yields Generally higher due to reduced side product formation.[8]Can be lower due to thermal decomposition and side reactions.
Energy Efficiency More energy-efficient as it heats only the reactants and solvent.[10][11]Less efficient due to heat loss to the surroundings.
Process Control Precise control over temperature and pressure.Temperature gradients within the reaction vessel can occur.
Green Chemistry Aligns with green chemistry principles by reducing energy consumption and often allowing for solvent-free reactions.[4][12]Often requires larger volumes of solvents and significant energy input.

This direct and efficient energy transfer not only accelerates reaction rates but can also lead to different product distributions compared to conventional heating, sometimes favoring the formation of the desired product.[10]

General Workflow for Microwave-Assisted Synthesis

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.

Microwave Synthesis Workflow cluster_0 Preparation cluster_1 Microwave Synthesis cluster_2 Work-up and Purification cluster_3 Analysis Reactant_Preparation Reactant and Solvent Preparation Vessel_Assembly Reaction Vessel Assembly Reactant_Preparation->Vessel_Assembly Load reactants Microwave_Irradiation Microwave Irradiation (Set Time, Temp, Power) Vessel_Assembly->Microwave_Irradiation Place in reactor Cooling Cooling to Room Temperature Microwave_Irradiation->Cooling Reaction complete Product_Isolation Product Isolation (e.g., Filtration) Cooling->Product_Isolation Purification Purification (e.g., Recrystallization) Product_Isolation->Purification Characterization Product Characterization (TLC, MP, Spectroscopy) Purification->Characterization

Caption: General workflow for microwave-assisted synthesis.

Experimental Protocols

Synthesis of this compound

This protocol outlines the direct synthesis of this compound from methyl 4-bromobenzoate and hydrazine hydrate using microwave irradiation. This one-step reaction is significantly faster than traditional methods.

Materials and Equipment:

  • Methyl 4-bromobenzoate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (or solvent-free)

  • Microwave synthesis reactor

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Step-by-Step Protocol:

  • In a 10 mL microwave reaction vessel, combine methyl 4-bromobenzoate (1.0 mmol) and a magnetic stir bar.

  • Add hydrazine hydrate (2.0 mmol). While ethanol can be used as a solvent, this reaction can also be performed under solvent-free conditions.[3]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant power of 150-300 W, maintaining a temperature of 100-120°C for 5-10 minutes.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vessel to room temperature.

  • The resulting solid precipitate is the crude this compound.

  • Isolate the product by vacuum filtration, washing with cold water or a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product and determine its melting point and yield. The expected melting point is around 165-167 °C.

Synthesis of this compound Derivatives (Hydrazones)

This protocol describes the synthesis of N'-substituted-4-bromobenzohydrazide derivatives (hydrazones) via the condensation of this compound with various aldehydes.

Materials and Equipment:

  • This compound

  • Substituted aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol or acetic acid (catalytic amount)

  • Microwave synthesis reactor and vessels

  • Standard work-up and purification equipment

Step-by-Step Protocol:

  • In a 10 mL microwave reaction vessel, dissolve this compound (1.0 mmol) in a minimal amount of ethanol.

  • Add the desired substituted aldehyde (1.0-1.1 mmol) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction, though it is often not necessary under microwave conditions.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a power of 100-250 W, maintaining a temperature of 80-100°C for 2-5 minutes.[14][15] Monitor the reaction by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • The product will typically precipitate out of the solution.

  • Isolate the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to yield the pure hydrazone derivative.

  • Characterize the final product by determining its melting point and using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound and a selection of its derivatives.

Starting Material (Aldehyde)Power (W)Temperature (°C)Time (min)SolventTypical Yield (%)
This compound Synthesis
Methyl 4-bromobenzoate150-300100-1205-10Ethanol or Solvent-free>90
Hydrazone Derivative Synthesis
Benzaldehyde100-25080-1002-5Ethanol85-95
4-Chlorobenzaldehyde100-25080-1002-5Ethanol88-96
4-Methoxybenzaldehyde100-25080-1002-5Ethanol90-98
4-Nitrobenzaldehyde100-25080-1003-6Ethanol85-93

Note: These are generalized conditions and may require optimization based on the specific microwave reactor and scale of the reaction.

Characterization of Products

The synthesized this compound and its derivatives should be characterized to confirm their identity and purity.

Characterization_Techniques cluster_0 Primary Characterization cluster_1 Spectroscopic Analysis Product Synthesized Product TLC Thin Layer Chromatography (TLC) - Purity assessment - Reaction monitoring Product->TLC MP Melting Point (MP) - Purity and identity check Product->MP FTIR FTIR Spectroscopy - Functional group identification (C=O, N-H, C-Br) Product->FTIR NMR NMR Spectroscopy ('H, '³C) - Structural elucidation Product->NMR MS Mass Spectrometry (MS) - Molecular weight determination Product->MS

Caption: Key techniques for product characterization.

Expected Spectroscopic Data for this compound: [16][17]

  • ¹H NMR: Signals corresponding to the aromatic protons and the -NH and -NH₂ protons.

  • FTIR: Characteristic peaks for N-H stretching, C=O stretching, and C-Br stretching.

  • Mass Spectrum: A molecular ion peak corresponding to the molecular weight of this compound (215.05 g/mol ), showing the characteristic isotopic pattern for bromine.[16]

Troubleshooting and Expert Insights

  • Low Yield: If the yield is lower than expected, consider increasing the reaction time or temperature in small increments. Ensure the reagents are pure and dry. For the hydrazone synthesis, the addition of a catalytic amount of acid might be beneficial.

  • Incomplete Reaction: If TLC analysis shows the presence of starting material, extend the microwave irradiation time. Ensure adequate stirring to promote homogenous heating.

  • Side Product Formation: Microwave heating can sometimes lead to the formation of byproducts if the temperature is too high or the reaction time is too long. Optimize the reaction conditions to minimize these. Purification by column chromatography may be necessary in some cases.

  • Solvent Choice: While ethanol is a common solvent due to its polarity and ability to absorb microwave energy, solvent-free reactions are a greener alternative and should be considered.[3][10] The choice of solvent can also influence the reaction rate and yield.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of this compound and its derivatives.[18][19] The protocols outlined in this guide demonstrate the remarkable efficiency, speed, and high yields achievable with this technology. By leveraging the principles of microwave chemistry, researchers can accelerate the drug discovery process by rapidly generating diverse libraries of these valuable compounds for biological evaluation. The adoption of these green and sustainable methods is not only beneficial for the environment but also enhances laboratory productivity.[11]

References

Application Notes and Protocols: 4-Bromobenzohydrazide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzohydrazide (C₇H₇BrN₂O) is a readily accessible and highly versatile bifunctional reagent that has garnered significant attention in the field of organic and medicinal chemistry.[1][2] Its structure, featuring a reactive hydrazide moiety and a synthetically adaptable bromophenyl group, makes it an invaluable starting material for the construction of a diverse array of heterocyclic compounds. The hydrazide group serves as a nucleophile and a precursor to various five- and six-membered rings, while the bromo substituent offers a handle for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for the synthesis of key compound classes and an overview of their biological significance.

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₇H₇BrN₂O[1]
Molecular Weight215.05 g/mol
AppearanceLight beige powder
Melting Point165-167 °C
CAS Number5933-32-4[1]

Synthesis of Schiff Bases from this compound

The condensation of this compound with various aldehydes is a straightforward and efficient method for the synthesis of N-acylhydrazones, commonly known as Schiff bases.[3][4] These compounds are not only stable intermediates but also exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[5]

General Reaction Scheme for Schiff Base Synthesis

This compound This compound reaction_plus1 + This compound->reaction_plus1 Aldehyde R-CHO Aldehyde->reaction_plus1 Schiff_Base 4-Bromo-N'-[(aryl/alkyl)methylidene]benzohydrazide reaction_plus2 + Schiff_Base->reaction_plus2 Water H₂O Water->reaction_plus2 reaction_arrow reaction_plus1->reaction_arrow Solvent, Catalyst reaction_arrow->Schiff_Base

Caption: General synthesis of Schiff bases from this compound.

Detailed Protocol for the Synthesis of (E)-N'-(4-chlorobenzylidene)-4-bromobenzohydrazide

This protocol describes the synthesis of a representative Schiff base from this compound and 4-chlorobenzaldehyde.

Materials and Reagents:

  • This compound

  • 4-Chlorobenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 2.15 g) in 30 mL of absolute ethanol with stirring.

  • To this solution, add 4-chlorobenzaldehyde (10 mmol, 1.41 g) dissolved in 20 mL of absolute ethanol.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • After the reaction is complete, cool the mixture to room temperature. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain pure (E)-N'-(4-chlorobenzylidene)-4-bromobenzohydrazide as a crystalline solid.[3]

Characterization Data:

The synthesized Schiff bases can be characterized by various spectroscopic methods. For example, the formation of the imine bond is confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum and a signal for the azomethine proton (-N=CH-) in the ¹H NMR spectrum.[6]

Mechanism of Schiff Base Formation

The formation of a Schiff base from a hydrazide and an aldehyde proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[7][8]

Start Hydrazide and Aldehyde Step1 Nucleophilic attack of hydrazide nitrogen on the carbonyl carbon Start->Step1 Intermediate1 Hemiaminal Intermediate Step1->Intermediate1 Step2 Proton transfer and elimination of a water molecule Intermediate1->Step2 Product Schiff Base (Imine) Step2->Product

Caption: Mechanism of Schiff base formation.

Biological Activities of this compound-Derived Schiff Bases

Schiff bases derived from this compound have been reported to possess a range of biological activities.

ActivityDescriptionReference
Antimicrobial Several Schiff bases of this compound have shown promising activity against various bacterial and fungal strains.[5]
Anticancer Certain derivatives have demonstrated cytotoxic effects against human cancer cell lines.[9]
Anti-inflammatory Some of these compounds have been investigated for their anti-inflammatory properties.[10]

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are an important class of five-membered heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[11][12] this compound is a common precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. A widely used method involves the cyclodehydration of an N,N'-diacylhydrazine intermediate, which can be formed in situ.[13]

General Reaction Scheme for 1,3,4-Oxadiazole Synthesis

Hydrazide This compound reaction_plus1 + Hydrazide->reaction_plus1 Carboxylic_Acid R-COOH Carboxylic_Acid->reaction_plus1 Oxadiazole 2-(4-Bromophenyl)-5-substituted-1,3,4-oxadiazole reaction_plus2 + Oxadiazole->reaction_plus2 Water 2 H₂O Water->reaction_plus2 reaction_arrow reaction_plus1->reaction_arrow Dehydrating Agent (e.g., POCl₃) reaction_arrow->Oxadiazole

Caption: Synthesis of 1,3,4-Oxadiazoles from this compound.

Detailed Protocol for the Synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

This protocol outlines the synthesis of a 1,3,4-oxadiazole derivative from this compound and benzoic acid.

Materials and Reagents:

  • This compound

  • Benzoic acid

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, take a mixture of this compound (10 mmol, 2.15 g) and benzoic acid (10 mmol, 1.22 g).

  • Cool the flask in an ice bath and slowly add phosphorus oxychloride (10 mL) dropwise with constant stirring. Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, and then heat it at 80-90 °C for 4-5 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • A solid precipitate will form. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the solid product by vacuum filtration, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole.[14]

Biological Activities of 1,3,4-Oxadiazole Derivatives

Derivatives of 1,3,4-oxadiazole synthesized from this compound have shown a wide spectrum of biological activities.

ActivityIC₅₀ / MIC ValuesReference
Anticancer Some derivatives exhibit significant cytotoxicity against various cancer cell lines.[13]
Antibacterial Many compounds show good to moderate activity against both Gram-positive and Gram-negative bacteria.[11]
Antifungal Several derivatives have been reported to possess potent antifungal properties.[12]

Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are known for their broad range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[15] A common route to synthesize substituted pyrazoles involves the Vilsmeier-Haack reaction of hydrazones derived from this compound.[16][17]

General Reaction Scheme for Pyrazole Synthesis

Hydrazone 4-Bromobenzohydrazone reaction_plus + Hydrazone->reaction_plus Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl₃/DMF) Vilsmeier_Reagent->reaction_plus Pyrazole 1-(4-Bromobenzoyl)-4-formyl-pyrazole derivative reaction_arrow reaction_plus->reaction_arrow Cyclization reaction_arrow->Pyrazole

Caption: Vilsmeier-Haack synthesis of Pyrazoles.

Detailed Protocol for the Synthesis of 1-(4-bromobenzoyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

This protocol describes the synthesis of a pyrazole derivative from the corresponding 4-bromobenzohydrazone.

Materials and Reagents:

  • (E)-N'-(1-phenylethylidene)-4-bromobenzohydrazide (Hydrazone)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Water bath

Procedure:

  • Prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (e.g., 3 equivalents) dropwise to ice-cold N,N-dimethylformamide (e.g., 5 equivalents) with stirring.

  • To this freshly prepared reagent, add the hydrazone, (E)-N'-(1-phenylethylidene)-4-bromobenzohydrazide (1 equivalent), portion-wise while maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes and then heat it on a water bath at 60-70 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture onto crushed ice and neutralize it with a saturated sodium bicarbonate solution.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent to obtain 1-(4-bromobenzoyl)-3-phenyl-1H-pyrazole-4-carbaldehyde.[16]

Biological Evaluation of Synthesized Compounds

The newly synthesized derivatives of this compound are often screened for their potential biological activities. Here are brief overviews of common assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[18][19]

Principle:

Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the microorganism is then added to each well. The plates are incubated, and the lowest concentration of the compound that inhibits visible growth of the microorganism is determined as the MIC.[20][21][22]

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is commonly used to screen for the cytotoxic effects of potential anticancer compounds.[23][24][25][26]

Principle:

The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[27]

Conclusion

This compound has proven to be a cornerstone in the synthesis of a multitude of biologically active heterocyclic compounds. Its dual reactivity allows for the facile construction of Schiff bases, 1,3,4-oxadiazoles, and pyrazoles, among others. The protocols outlined in this guide provide a practical framework for researchers to explore the vast synthetic potential of this versatile building block in the pursuit of novel therapeutic agents. The continued investigation into the derivatives of this compound is a promising avenue for the discovery of new and effective drugs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Condensation Reactions of 4-Bromobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the condensation of 4-bromobenzohydrazide with carbonyl compounds. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, field-tested insights into this crucial transformation. Moving beyond simple protocols, we will explore the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reaction to form 4-bromobenzohydrazones (a class of Schiff bases), providing a solid foundation for troubleshooting.

Q1: What is the fundamental reaction mechanism for the condensation of this compound with an aldehyde or ketone?

A: The reaction is a classic nucleophilic addition-elimination, also known as a condensation reaction, which proceeds in two main stages to form a stable hydrazone.[1][2]

  • Nucleophilic Addition: The terminal nitrogen (-NH₂) of the this compound, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This breaks the C=O pi bond, forming a tetrahedral intermediate called a carbinolamine.[3][4]

  • Dehydration: This intermediate is unstable and readily eliminates a molecule of water. Under acidic conditions, the hydroxyl group is protonated, turning it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen helps to expel the water molecule, forming a C=N double bond.[5]

The overall process is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group for nucleophilic attack without fully deactivating the hydrazide nucleophile.[6][7]

Reaction_Mechanism Figure 1: Acid-Catalyzed Hydrazone Formation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product RCHO Aldehyde/Ketone (R-C(=O)-R') Carbinolamine Carbinolamine Intermediate (Ar-C(=O)NH-NH-C(OH)RR') RCHO->Carbinolamine 1. Nucleophilic     Addition Hydrazide This compound (Ar-C(=O)NH-NH₂) Hydrazide->Carbinolamine 1. Nucleophilic     Addition Hydrazone Hydrazone (Ar-C(=O)NH-N=CRR') Carbinolamine->Hydrazone 2. Dehydration     (-H₂O) Water H₂O Catalyst H⁺ (catalyst) Catalyst->RCHO Protonates Carbonyl O

Caption: Figure 1: Acid-Catalyzed Hydrazone Formation Mechanism.

Q2: Why is pH control so critical for this reaction?

A: The reaction rate is highly pH-dependent due to a delicate balance.[8][9]

  • At high pH (basic): There is insufficient acid to protonate the carbonyl oxygen. This reduces the electrophilicity of the carbonyl carbon, slowing the initial nucleophilic attack.

  • At low pH (strongly acidic): The acid will protonate the nucleophilic -NH₂ group of the this compound, forming a non-nucleophilic hydrazinium salt. This effectively halts the reaction by removing the active nucleophile from the solution.[6][8]

Therefore, an optimal, mildly acidic environment (typically pH 4-5) is required.[6][8][10] This is usually achieved by adding a catalytic amount of a weak acid like glacial acetic acid.

Q3: How do I select an appropriate solvent for my reaction?

A: Solvent choice is crucial for ensuring that both reactants are sufficiently dissolved and for facilitating the reaction.

  • Protic Solvents: Alcohols like ethanol or methanol are the most common and often the best starting point.[6][11] They are excellent at dissolving both the hydrazide and many simple aldehydes/ketones and can participate in the proton transfer steps of the mechanism.

  • Aprotic Polar Solvents: Solvents like Dimethylformamide (DMF) or acetonitrile can be effective, particularly if reactants have poor solubility in alcohols.[12][13] They can sometimes lead to faster reaction times.[13]

  • Aprotic Nonpolar Solvents: Toluene is useful when water removal is necessary to drive the reaction to completion. By using a Dean-Stark apparatus, water formed during the condensation can be azeotropically removed, shifting the equilibrium towards the product according to Le Châtelier's principle.[12]

Refer to the table below for a summary of common solvent choices.

Solvent Type Boiling Point (°C) Key Advantages & Considerations
Ethanol Protic, Polar78Excellent general-purpose solvent, good reactant solubility, product often precipitates upon cooling.[6][14]
Methanol Protic, Polar65Similar to ethanol, useful for reactants with higher polarity.[15]
Glacial Acetic Acid Protic, Polar118Can act as both a solvent and the catalyst, useful for stubborn reactions.[16]
Toluene Aprotic, Nonpolar111Allows for azeotropic removal of water with a Dean-Stark trap to drive equilibrium.[12]
DMF Aprotic, Polar153High boiling point, good for poorly soluble reactants and can accelerate reactions.[13]

Table 1: Common Solvents for this compound Condensation.

Troubleshooting Guide

This section provides a structured approach to resolving common experimental challenges in a direct question-and-answer format.

Problem Area 1: Low or No Product Yield

Q: My reaction has been running for several hours, but TLC analysis shows little to no product formation. What should I do?

A: This is a common issue that can almost always be resolved by systematically checking key reaction parameters. The lack of product formation points to an issue with reaction kinetics or activation energy.

Low_Yield_Troubleshooting Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield on TLC CheckCatalyst Is an acid catalyst present? (e.g., 2-3 drops of acetic acid) Start->CheckCatalyst CheckTemp Is the reaction temperature appropriate? CheckCatalyst->CheckTemp Yes AddCatalyst Action: Add catalytic acid CheckCatalyst->AddCatalyst No CheckSolubility Are all reactants fully dissolved? CheckTemp->CheckSolubility Yes HeatReaction Action: Heat to reflux (e.g., 60-80°C) CheckTemp->HeatReaction No (at RT) CheckTime Has enough time elapsed? CheckSolubility->CheckTime Yes ChangeSolvent Action: Try a different solvent (e.g., Ethanol -> DMF) CheckSolubility->ChangeSolvent No Monitor Continue monitoring. Reaction may be slow. CheckTime->Monitor Yes Result Re-evaluate reaction and monitor by TLC AddCatalyst->Result HeatReaction->Result ChangeSolvent->Result

Caption: Figure 2: Troubleshooting Workflow for Low Yield.

Step-by-Step Diagnosis:

  • Verify Catalyst: The most common oversight is forgetting the acid catalyst. Without it, the reaction is extremely slow.[6] Ensure a few drops of glacial acetic acid have been added.

  • Increase Temperature: Many condensations that are sluggish at room temperature proceed smoothly with heating.[12] Refluxing the reaction mixture in a solvent like ethanol is a standard approach to increase the reaction rate.

  • Check Solubility: If your aldehyde or ketone is not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting the rate. If you observe solid starting material, consider switching to a more effective solvent like DMF or heating the mixture.[13]

  • Allow More Time: Some carbonyl compounds, particularly sterically hindered ketones or electron-rich aldehydes, are less reactive and simply require longer reaction times, sometimes up to 24 hours.[17] Continue to monitor progress via TLC.[18][19]

Problem Area 2: Impurities and Side Reactions

Q: My TLC shows a new spot, but there is also significant starting material left and other faint spots. What's happening?

A: This suggests either an incomplete reaction, the formation of side products, or degradation.

  • Incomplete Reaction: The primary cause is often an unfavorable equilibrium. The formation of water as a byproduct means the reaction is reversible.[8] If your yield is stalling at ~50-70%, you likely need to actively remove water using a Dean-Stark trap with toluene as the solvent.[12]

  • Side Products: While this specific reaction is generally clean, potential side reactions in similar condensations include:

    • Self-Condensation of the Carbonyl: This is more common in aldol-type reactions under basic conditions but can be a minor issue if the wrong catalyst is used.[12][20] Sticking to a weak acid catalyst like acetic acid minimizes this.

    • Azine Formation: At very high temperatures, the hydrazone product can potentially react with another molecule of the hydrazide, though this is rare under typical conditions.[6] Avoid excessive heating for prolonged periods.

  • Degradation: Ensure your starting materials are pure. Old aldehydes can oxidize to carboxylic acids, which will not react. Use freshly distilled or purchased aldehydes if you suspect degradation.[21]

Problem Area 3: Product Isolation and Purification

Q: My product crashed out of solution as expected, but it's a sticky, gummy solid instead of a fine powder. How do I handle it?

A: A gummy or oily product is a common sign of impurities hindering crystallization.

  • Trituration: Try adding a non-solvent in which the impurities might be soluble but the product is not (e.g., cold diethyl ether or hexane). Vigorously scratch the side of the flask with a glass rod while swirling the mixture. This can often induce crystallization and break up the oil into a filterable solid.

  • Re-dissolve and Precipitate: Gently warm the mixture to re-dissolve the product. Then, allow it to cool very slowly, first to room temperature and then in an ice bath. Slow cooling promotes the formation of more ordered, crystalline solids.

  • Purification as a Last Resort: If the product remains an oil, it must be purified by other means. Isolate the crude material by removing the solvent under reduced pressure, then purify it via column chromatography.[12] If the purified product is still an oil, it may simply have a low melting point.[22]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 4-Bromobenzohydrazone

This protocol provides a robust starting point for the condensation reaction with a generic aldehyde.

Experimental_Workflow Figure 3: General Experimental Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation a Dissolve this compound (1.0 eq) in Ethanol (10-15 mL) in an RBF. b Add aldehyde (1.0-1.1 eq) to the solution. a->b c Add glacial acetic acid (2-3 drops). b->c d Stir at room temperature or heat to reflux (60-80°C). c->d e Monitor progress by TLC (e.g., every 30-60 min). d->e f Cool reaction mixture to room temp, then in an ice bath. e->f Reaction Complete g Collect precipitated solid by vacuum filtration. f->g h Wash solid with cold ethanol and dry. g->h

References

Technical Support Center: Purification of 4-Bromobenzohydrazide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 4-Bromobenzohydrazide. Recrystallization is a powerful technique for purification, predicated on the differential solubility of a compound and its impurities in a given solvent system. Mastery of this technique is crucial for obtaining high-purity material essential for downstream applications. This document provides in-depth troubleshooting, frequently asked questions, and a validated experimental protocol to navigate the nuances of this specific purification process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound? A1: The selection of an appropriate solvent is the most critical factor in a successful recrystallization. For this compound, an ideal solvent should dissolve the compound completely at its boiling point but only sparingly at low temperatures. Based on its chemical structure (a polar hydrazide moiety and a less polar bromophenyl group), polar protic solvents are excellent starting points. Hot methanol is highly effective, as is ethanol.[1][2] An ethanol/water mixed solvent system can also be employed to optimize recovery, where the compound is dissolved in a minimal amount of hot ethanol, and water is added as an anti-solvent to the hot solution until the point of saturation (turbidity) is reached.

Q2: How do I assess the purity of my recrystallized this compound? A2: Purity assessment is a self-validating step of the protocol. The most immediate indicator of purity is the melting point. Pure this compound has a sharp melting point in the range of 167-169 °C.[1][2] Impurities will typically cause a depression and broadening of the melting point range. For more rigorous analysis, techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect and quantify residual impurities.

Q3: What are the primary safety considerations when handling this compound and the solvents? A3: this compound is classified as a skin, eye, and respiratory irritant.[3][4] Therefore, all handling should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. The solvents used, such as methanol and ethanol, are flammable and should be heated using a steam bath or a heating mantle with a stirrer, never an open flame. It is also important to be aware of the material's incompatibilities, which include strong oxidizing agents.[4]

Key Data Summary: this compound

PropertyValueSource(s)
Molecular Formula C₇H₇BrN₂O[1]
Molecular Weight 215.05 g/mol [1]
Appearance Light beige powder[1]
Melting Point 167-169 °C[1][2]
Solubility Soluble in hot methanol; slightly soluble in water.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.

Q: My this compound will not fully dissolve in the hot solvent. What is wrong? A: This issue typically points to two possibilities: insufficient solvent or the presence of insoluble impurities.

  • Probable Cause 1: Insufficient Solvent. The principle of recrystallization relies on using a minimum amount of hot solvent. However, you may have underestimated this volume.

    • Solution: Add small additional aliquots (increments of 1-2 mL) of the hot solvent to the boiling solution until the solid fully dissolves.[5] Swirl the flask after each addition to ensure thorough mixing.

  • Probable Cause 2: Insoluble Impurities. The crude material may contain impurities that are insoluble in the chosen solvent system.

    • Solution: If, after adding a reasonable amount of additional solvent, a solid remains, it is likely an insoluble impurity. In this case, perform a hot filtration. Keep the solution hot, pre-heat a funnel and flask with hot solvent, and quickly filter the hot solution to remove the solid impurities. Proceed with the cooling of the clear filtrate.[6]

Q: The compound has dissolved, but no crystals have formed after cooling to room temperature and placing in an ice bath. What should I do? A: The absence of crystal formation indicates that the solution is not supersaturated, which is almost always due to using an excessive volume of solvent.[5]

  • Solution 1: Reduce Solvent Volume. Gently heat the solution to its boiling point and evaporate a portion of the solvent in a fume hood. This will increase the concentration of the solute. Allow the concentrated solution to cool again slowly.

  • Solution 2: Induce Crystallization. If the solution is appropriately concentrated but still refuses to crystallize, nucleation is required.

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5][7]

    • Seeding: If available, add a single, tiny crystal of pure this compound to the cold solution. This "seed" crystal provides a template for other molecules to crystallize upon.[5][7]

Q: My compound has precipitated as an oil, not as crystals. How can I fix this? A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is common when a solid is highly impure, leading to a significant melting point depression.

  • Solution: Reheat the solution until the oil redissolves completely. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation point. Now, allow the solution to cool much more slowly. Insulating the flask by placing it on a cork ring and covering it can promote the slow, ordered crystal lattice formation required, rather than the disordered precipitation of an oil.

Q: My final yield of pure crystals is very low. What are the likely causes? A: A low yield is a common problem in recrystallization and can be attributed to several factors.

  • Probable Cause 1: Using Excessive Solvent. As discussed above, too much solvent will keep a significant portion of your product dissolved even at low temperatures.

    • Solution: Always strive to use the absolute minimum amount of boiling solvent needed for dissolution.[8]

  • Probable Cause 2: Premature Crystallization. If the compound crystallizes in the funnel during a hot filtration step, it will be lost.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated with hot solvent before pouring the hot solution through.[9]

  • Probable Cause 3: Insufficient Cooling. The solubility of this compound, while low in cold solvent, is not zero.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product before the final filtration step.[10][11]

Recrystallization Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common recrystallization issues.

G start Start Recrystallization dissolve Dissolve Crude Solid in Min. Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Do Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No yes_crystals Yes crystals_form->yes_crystals Yes induce Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal no_crystals->induce still_no_crystals Still No Crystals? induce->still_no_crystals reduce_solvent Reduce Solvent Volume (Boil off excess) & Recool still_no_crystals->reduce_solvent Yes filter_dry Vacuum Filter, Wash with Cold Solvent, Dry Crystals still_no_crystals->filter_dry No (Crystals Formed) reduce_solvent->cool oiled_out Is Product an Oil? yes_crystals->oiled_out yes_oil Yes oiled_out->yes_oil Yes no_oil No (Crystals) oiled_out->no_oil No fix_oil Reheat to Dissolve, Add More Solvent, Cool Slowly yes_oil->fix_oil fix_oil->cool no_oil->filter_dry end Pure Product filter_dry->end

Caption: Troubleshooting workflow for recrystallization.

Validated Experimental Protocol: Recrystallization of this compound

This protocol details the purification of crude this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water (for ice bath)

  • Erlenmeyer flasks (2)

  • Heating mantle or steam bath

  • Watch glass (to cover flask)

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice

Procedure:

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. In a separate flask, heat the ethanol to its boiling point. Add the minimum amount of boiling ethanol to the crude solid in portions, swirling after each addition, until the solid just dissolves.[10] Keep the solution at or near boiling during this process.

  • Hot Filtration (Optional): If insoluble impurities remain after the dissolution step, perform a hot filtration. Pre-heat a clean flask and a glass funnel with boiling ethanol. Place a fluted filter paper in the funnel and pour the hot solution through quickly to remove the impurities.

  • Slow Cooling: Cover the flask containing the clear solution with a watch glass and set it on a cork ring or heat-resistant surface to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[11]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the solubility of the compound.[10]

  • Isolation of Crystals: Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel.

  • Filtration and Washing: Pour the cold slurry of crystals into the Büchner funnel. Once the solvent has been pulled through, wash the crystals with a minimal amount of ice-cold ethanol to rinse away any remaining soluble impurities on the crystal surfaces.

  • Drying: Allow the vacuum to pull air through the crystals for several minutes to partially dry them. Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

  • Analysis: Weigh the final, dried product to calculate the percent recovery. Determine the melting point to assess its purity.

References

Technical Support Center: 4-Bromobenzohydrazide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Bromobenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile reagent. Here, we provide in-depth, field-proven insights and practical solutions in a direct question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should be aware of when using this compound?

A1: When working with this compound, particularly in reactions like hydrazone formation or further acylation, there are several common side products that can arise. Being aware of these potential impurities is the first step in troubleshooting and optimizing your reaction. The most prevalent side products include:

  • 1,2-Bis(4-bromobenzoyl)hydrazine: This is a diacylhydrazine derivative that is often the most common and sometimes challenging impurity to remove.

  • 4-Bromobenzoic Acid: This can be present as an impurity in the starting material or form due to the hydrolysis of this compound during the reaction or workup.

  • Oxidation Products: Hydrazides are susceptible to oxidation, which can lead to a variety of byproducts, including colored impurities.

  • Azines: In reactions with aldehydes or ketones to form hydrazones, the formation of an azine side product is possible.

Troubleshooting Guide: Side Product Formation

This section provides a detailed breakdown of common issues, their root causes, and actionable solutions to mitigate the formation of unwanted side products.

Issue 1: An Unexpected, High-Melting Point Solid is Contaminating My Product.

Q2: I've isolated my product, but I have a significant amount of a white, high-melting-point solid that is insoluble in many common solvents. What is it and how can I get rid of it?

A2: This is a classic sign of 1,2-Bis(4-bromobenzoyl)hydrazine formation. This symmetrical diacylhydrazine is a common byproduct, especially in reactions where an acylating agent is used or when the reaction conditions promote the self-condensation of this compound.

Causality of Formation:

The formation of 1,2-Bis(4-bromobenzoyl)hydrazine occurs when a molecule of this compound acts as a nucleophile, attacking an activated 4-bromobenzoyl species. This can happen under several conditions:

  • Presence of an Activating Agent: If your reaction involves an activating agent for carboxylic acids (e.g., carbodiimides) and there is unreacted 4-Bromobenzoic acid, this can lead to the formation of an activated species that is then attacked by another molecule of this compound.

  • Transamidation: Under certain conditions, particularly at elevated temperatures, a transamidation reaction can occur between two molecules of this compound.

  • Reaction with Acyl Halides: When synthesizing diacylhydrazines, if the stoichiometry is not carefully controlled, the starting hydrazide can react with the acyl halide to form the symmetrical diacylhydrazine.[1]

Troubleshooting and Mitigation Strategies:

Parameter Problem Recommended Solution
Stoichiometry Excess of an acylating agent or the presence of an activating agent with residual 4-bromobenzoic acid.Carefully control the stoichiometry of your reactants. Use a slight excess of the non-hydrazide reactant if possible.
Temperature High reaction temperatures can promote self-condensation.Run the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating.
Order of Addition Adding the hydrazide to a solution containing an activating agent and a carboxylic acid can favor the side reaction.Consider adding the activating agent slowly to a solution of the carboxylic acid and the hydrazide.

Purification:

1,2-Bis(4-bromobenzoyl)hydrazine is often poorly soluble in many organic solvents, which can be exploited for its removal.

  • Recrystallization: If your desired product is more soluble, you may be able to remove the diacylhydrazine by recrystallizing your crude product from a suitable solvent.[2]

  • Filtration: In some cases, the diacylhydrazine will precipitate out of the reaction mixture or during workup. It can then be removed by filtration.

  • Column Chromatography: While its low solubility can make chromatography challenging, it is sometimes possible to separate the diacylhydrazine from the desired product using a polar solvent system.

DOT Diagram: Formation of 1,2-Bis(4-bromobenzoyl)hydrazine

side_product_1 cluster_reactants Reactants cluster_product Side Product 4_bromobenzohydrazide_1 This compound (Nucleophile) diacylhydrazine 1,2-Bis(4-bromobenzoyl)hydrazine 4_bromobenzohydrazide_1->diacylhydrazine Nucleophilic Attack activated_acid Activated 4-Bromobenzoic Acid (e.g., Acyl Chloride) activated_acid->diacylhydrazine

Caption: Formation of the diacylhydrazine side product.

Issue 2: My Product is Contaminated with an Acidic Impurity.

Q3: After workup, I notice an impurity that streaks on my TLC plate and can be removed with a basic wash. What is this, and how can I prevent its formation?

A3: This acidic impurity is almost certainly 4-Bromobenzoic acid . Its presence can be due to two main reasons: it can be an impurity in your starting this compound, or it can be formed by the hydrolysis of the hydrazide during your reaction or workup.

Causality of Formation:

Hydrazides can undergo hydrolysis back to the corresponding carboxylic acid and hydrazine, a reaction that is often catalyzed by acid or base and accelerated by heat.[3]

Troubleshooting and Mitigation Strategies:

Parameter Problem Recommended Solution
Starting Material Purity The commercial this compound may contain 4-Bromobenzoic acid as an impurity.Check the purity of your starting material by TLC or melting point. If necessary, purify the this compound by recrystallization before use.
Reaction pH Strongly acidic or basic conditions can promote hydrolysis.If possible, run your reaction under neutral or near-neutral conditions. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
Workup Conditions Aqueous acidic or basic workups can cause hydrolysis.Use mild workup conditions. If an acid or base wash is necessary, perform it quickly and at a low temperature. Neutralize the reaction mixture as soon as possible.
Water Content The presence of water in the reaction mixture can lead to hydrolysis.Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Purification:

  • Base Wash: Being an acid, 4-Bromobenzoic acid can be easily removed from an organic solution of your product by washing with a mild aqueous base such as sodium bicarbonate solution.

  • Column Chromatography: 4-Bromobenzoic acid is more polar than this compound and many of its derivatives, allowing for separation by silica gel chromatography.[4]

DOT Diagram: Hydrolysis of this compound

hydrolysis cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Hydrolysis Products hydrazide This compound acid 4-Bromobenzoic Acid hydrazide->acid hydrazine Hydrazine hydrazide->hydrazine water H₂O water->acid water->hydrazine catalyst Acid or Base catalyst->acid catalyst->hydrazine

Caption: Hydrolysis of this compound to 4-Bromobenzoic acid.

Issue 3: My Reaction Mixture is Turning Yellow/Brown and I See Multiple Unidentified Spots on TLC.

Q4: My reaction, which should be colorless, is developing a yellow or brown hue, and my TLC plate shows several new, often colored, spots. What is happening?

A4: This often indicates oxidative degradation of the hydrazide. Hydrazides can be sensitive to oxidation by various agents, including atmospheric oxygen, especially in the presence of metal ions.[5] This can lead to the formation of radical species and diazenes, which are often colored and can lead to a complex mixture of products.[1]

Causality of Formation:

The N-N bond in hydrazides is susceptible to oxidation. The mechanism can be complex and may involve single-electron transfer processes to generate radical intermediates. These reactive species can then undergo a variety of subsequent reactions, leading to the observed product mixture. The presence of transition metal catalysts can significantly accelerate this process.[6]

Troubleshooting and Mitigation Strategies:

Parameter Problem Recommended Solution
Atmosphere Exposure to atmospheric oxygen can lead to oxidation.Run the reaction under an inert atmosphere (nitrogen or argon). Degas your solvents before use.
Metal Contamination Trace amounts of metal ions can catalyze oxidation.Use high-purity reagents and solvents. If using metal catalysts, ensure they are specific for the desired transformation and consider using ligands that modulate their reactivity.
Light Exposure Some oxidation reactions can be photochemically initiated.Protect your reaction from light by wrapping the flask in aluminum foil.
Temperature Higher temperatures can accelerate oxidation.Run the reaction at the lowest possible temperature.

Purification:

  • Activated Carbon: Treatment of your crude product solution with activated charcoal can sometimes help to remove colored impurities.

  • Column Chromatography: The various oxidation byproducts will likely have different polarities, allowing for their separation from the desired product by column chromatography.

Issue 4: In a Hydrazone Synthesis, I am Getting a Side Product with a Higher Rf than My Desired Hydrazone.

Q5: I am reacting this compound with an aldehyde to form a hydrazone, but I am seeing a significant amount of a less polar side product. What could this be?

A5: This is likely the corresponding azine side product. Azines are formed from the reaction of two molecules of the aldehyde with one molecule of hydrazine, which can be formed in situ or be present as an impurity. In the context of your reaction, it can also arise from the reaction of the initially formed hydrazone with another molecule of the aldehyde.

Causality of Formation:

The formation of azines is a common side reaction in hydrazone synthesis. It is favored when there is an excess of the aldehyde or ketone reactant relative to the hydrazide. The reaction mechanism involves the condensation of the carbonyl compound with both ends of a hydrazine molecule.

Troubleshooting and Mitigation Strategies:

Parameter Problem Recommended Solution
Stoichiometry An excess of the aldehyde or ketone reactant.Use a slight excess (1.05-1.1 equivalents) of this compound relative to the carbonyl compound.
Order of Addition Adding the hydrazide to a large excess of the carbonyl compound.Add the aldehyde or ketone slowly to a solution of the this compound.
Reaction Conditions Certain catalysts or pH conditions may favor azine formation.Optimize the reaction pH; slightly acidic conditions (pH 4-6) often favor hydrazone formation.[7]

Purification:

  • Column Chromatography: Azines are typically less polar than the corresponding hydrazones due to the absence of the N-H group, which allows for their separation by silica gel chromatography.

  • Recrystallization: The difference in polarity and crystal packing between the hydrazone and the azine can often be exploited for separation by recrystallization.

DOT Diagram: Hydrazone vs. Azine Formation

hydrazone_azine hydrazide This compound desired_product Desired Hydrazone hydrazide->desired_product side_product Azine Side Product hydrazide->side_product Further Reaction aldehyde_1 Aldehyde (1 eq) aldehyde_1->desired_product Condensation aldehyde_2 Aldehyde (>1 eq) aldehyde_2->side_product

Caption: Competing pathways of hydrazone and azine formation.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reactions by Thin-Layer Chromatography (TLC)

This protocol is essential for tracking the progress of your reaction and identifying the presence of side products.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material, a co-spot, and the reaction mixture.

  • Spot the Plate: Dissolve a small amount of your starting material in a suitable solvent and spot it in the appropriate lane. Using a new capillary spotter, take a small aliquot of your reaction mixture and spot it in its lane and on top of the starting material spot in the co-spot lane.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil and allow the plate to dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot indicates product formation. Side products will appear as additional spots.

Protocol 2: Purification of this compound by Recrystallization

This protocol can be used to purify commercial this compound or to remove less soluble impurities from a reaction product.

  • Choose a Solvent: Select a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or methanol are often good choices.

  • Dissolve the Solid: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of pure crystals, do not disturb the flask during cooling. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolate and Dry: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

References

Technical Support Center: Synthesis of 4-Bromobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of 4-bromobenzohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with these versatile intermediates. This compound serves as a critical building block for a wide array of heterocyclic compounds, including 1,3,4-oxadiazoles, which are known for their significant biological activities, such as anti-inflammatory, antibacterial, and anticancer properties.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate common challenges and improve the yield and purity of your target compounds.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and its subsequent derivatives. The question-and-answer format is designed to help you quickly identify and resolve experimental roadblocks.

Question 1: My reaction to synthesize this compound from methyl 4-bromobenzoate has a very low yield, or I've recovered only starting material. What are the likely causes and solutions?

This is a common issue that typically points to incomplete hydrazinolysis. The conversion of an ester to a hydrazide is a nucleophilic acyl substitution reaction that is sensitive to several factors.[3]

Root Cause Analysis and Solutions:

Parameter Potential Problem Recommended Solution & Scientific Rationale
Reaction Kinetics Insufficient reaction time or temperature.Solution: Increase the reflux time and ensure the reaction reaches an appropriate temperature (typically 80°C or the boiling point of the solvent).[1][4] Monitor the reaction's progress every few hours using Thin Layer Chromatography (TLC).[1][5] Rationale: The hydrazinolysis of esters requires sufficient thermal energy to overcome the activation barrier. Higher temperatures increase the rate of nucleophilic attack by hydrazine on the ester's carbonyl carbon.[4]
Reagent Stoichiometry An insufficient amount of hydrazine hydrate was used.Solution: Use a molar excess of hydrazine hydrate, typically ranging from 1.2 to 8 equivalents.[1][6] Rationale: Hydrazinolysis is often an equilibrium-driven process. Using an excess of hydrazine shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle, driving the reaction to completion.
Reagent Quality The hydrazine hydrate has degraded or contains excess water.Solution: Use a fresh bottle of hydrazine hydrate or verify the concentration of your current stock. While hydrazine monohydrate is commonly used, ensure the reaction solvent is anhydrous if side reactions are a concern.[5] Rationale: Hydrazine can be oxidized over time. Excess water, especially at high temperatures, could potentially lead to the competing hydrolysis of the ester back to the carboxylic acid, although this is less common under typical hydrazinolysis conditions.
Solvent Choice The solvent is not appropriate for the reaction.Solution: Ethanol or methanol are the most common and effective solvents for this reaction.[3][7] Tetrahydrofuran (THF) can also be used.[1][3] Rationale: Protic solvents like ethanol and methanol can effectively solvate both the ester and the polar hydrazine hydrate, facilitating the reaction. They also have suitable boiling points for refluxing the reaction.

Question 2: After work-up, my this compound product is impure. What are the common contaminants and how can I remove them?

Product impurity is often due to unreacted starting materials or the formation of side products. Proper characterization (e.g., ¹H NMR, melting point) is key to identifying the contaminant.

Root Cause Analysis and Solutions:

Symptom / Impurity Potential Cause Recommended Action & Scientific Rationale
Presence of Starting Ester Incomplete reaction.Action: Re-run the reaction under more forcing conditions (see Question 1). For purification, recrystallization is highly effective.[1] Rationale: this compound has significantly different polarity and solubility compared to its parent ester. A well-chosen recrystallization solvent (like ethanol) will leave the less polar ester in the mother liquor while the desired hydrazide crystallizes out upon cooling.
Presence of 4-Bromobenzoic Acid Hydrolysis of the starting ester.Action: During work-up, wash the crude product with a dilute solution of sodium bicarbonate to remove the acidic contaminant. Ensure reagents and solvents are of appropriate quality to minimize water content. Rationale: The carboxylic acid is acidic and will be deprotonated by a mild base to form a water-soluble carboxylate salt, which can be easily washed away from the neutral organic product.
Formation of N,N'-bis(4-bromobenzoyl)hydrazine Reaction of the product with another molecule of the activated starting material.Action: This is more common when starting from a highly reactive species like 4-bromobenzoyl chloride. Use a significant excess of hydrazine and add the acid chloride slowly to a solution of hydrazine to ensure the acylating agent always encounters an excess of the nucleophile. Rationale: Slow addition and high hydrazine concentration favor the formation of the monosubstituted product. The initially formed this compound is less nucleophilic than hydrazine itself, but can still react if the concentration of the electrophile is too high.

Question 3: I'm having trouble isolating the product. It either won't precipitate or I lose a lot of material during purification.

Product isolation can be tricky, but optimizing the precipitation and recrystallization steps can dramatically improve your isolated yield.

Root Cause Analysis and Solutions:

  • Problem: Failure to Precipitate.

    • Solution: After the reaction is complete, cool the mixture to room temperature and then in an ice bath.[1] If a precipitate does not form, slowly add cold water to the reaction mixture while stirring.[1] this compound is poorly soluble in water, and this will force it to precipitate out of the alcoholic solvent.

  • Problem: Low Recovery After Recrystallization.

    • Solution 1: Use a minimal amount of hot solvent. Dissolve your crude product in the minimum possible volume of boiling or near-boiling solvent (ethanol is a good choice).[1] Using too much solvent will keep a significant portion of your product dissolved even after cooling.

    • Solution 2: Cool slowly. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator for at least an hour to maximize crystal formation. Rapid cooling can trap impurities and lead to smaller, harder-to-filter crystals.

    • Solution 3: Minimize transfer losses. Ensure all product is scraped from the flask and wash the filtered crystals with a small amount of ice-cold solvent to remove residual mother liquor without dissolving the product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound, and what are the pros and cons of each?

There are two primary routes: from the corresponding ester (e.g., methyl 4-bromobenzoate) or from the carboxylic acid (4-bromobenzoic acid).

  • From an Ester (Hydrazinolysis): This is the most direct and common method.[3][8]

    • Pros: Often a one-step, high-yielding reaction. The starting ester is easily prepared from the carboxylic acid if not commercially available.[9]

    • Cons: Requires an additional step if you are starting from the carboxylic acid.

  • From the Carboxylic Acid: This route requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by hydrazine.

    • Pros: Useful if the corresponding ester is not available.

    • Cons: It is a two-step process. The first step involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride (using thionyl chloride) or by using a coupling agent like N,N'-carbonyldiimidazole (CDI).[1][10] These reagents require careful handling.

Q2: How can I effectively monitor the reaction progress?

Thin Layer Chromatography (TLC) is the most effective method.[1][5]

  • Stationary Phase: Use standard silica gel plates.

  • Mobile Phase: A mixture of petroleum ether and ethyl acetate (e.g., 1:1 v/v) is a good starting point.[1]

  • Visualization: Use a UV lamp (254 nm). The aromatic rings in the starting material and product are UV-active.

  • Interpretation: The product, this compound, is significantly more polar than the starting ester. Therefore, it will have a lower Rf value (it will travel a shorter distance up the TLC plate). The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q3: What are the optimal reaction conditions for the hydrazinolysis of methyl 4-bromobenzoate?

While every reaction may require fine-tuning, a reliable starting point is summarized below.

ParameterRecommended Condition
Ester:Hydrazine Ratio 1 : 3-5 molar equivalents
Solvent Methanol or Ethanol
Temperature Reflux (approx. 65-80°C)
Reaction Time 4-8 hours (monitor by TLC)

Q4: What safety precautions are essential when working with hydrazine hydrate?

Hydrazine and its hydrate are toxic, corrosive, and readily absorbed through the skin.[3]

  • Engineering Controls: Always handle hydrazine hydrate inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient; check a glove compatibility chart for butyl or Viton), a lab coat, and chemical splash goggles.

  • Handling: Use caution when transferring. In case of a spill, neutralize with a weak oxidizing agent like calcium hypochlorite before cleanup.

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl 4-Bromobenzoate

This protocol is a standard procedure for the hydrazinolysis of an ester.[1][3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-bromobenzoate (1.0 eq) in methanol (approx. 10-15 mL per gram of ester).

  • Reagent Addition: Add hydrazine monohydrate (4.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours.

  • Monitoring: Periodically check the reaction's progress by TLC (1:1 petroleum ether:ethyl acetate), aiming for the complete disappearance of the starting ester spot.

  • Isolation: Once complete, cool the reaction mixture to room temperature. A white solid should precipitate. To maximize precipitation, cool the flask further in an ice bath for 30 minutes.

  • Work-up: If precipitation is sparse, slowly add an equal volume of cold deionized water to the flask with stirring.

  • Filtration: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water.

  • Drying: Dry the solid product under vacuum to obtain crude this compound. The yield should be high (typically 85-95%).[1]

  • Purification: If necessary, purify the product by recrystallization from anhydrous ethanol.[1]

Protocol 2: Synthesis of this compound from 4-Bromobenzoic Acid using CDI

This protocol uses N,N'-carbonyldiimidazole (CDI) to activate the carboxylic acid.[1]

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Activation: Add CDI (1.3 eq) portion-wise to the solution at room temperature. Stir for 1-2 hours. CO₂ evolution should be observed. Monitor the formation of the acylimidazole intermediate by TLC.

  • Hydrazine Addition: Once the activation is complete, slowly add 80% hydrazine hydrate (1.6 eq) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for approximately 6 hours, monitoring the consumption of the intermediate by TLC.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove most of the THF.

  • Precipitation: Add deionized water (approx. 3 mL per gram of starting acid) to the residue and stir at room temperature for 30 minutes. A white solid should precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and dry to obtain the crude product.

  • Purification: Recrystallize from anhydrous ethanol to yield pure this compound (typical yield: 80-90%).[1]

Part 4: Visualizations and Data

Reaction Workflow and Troubleshooting

reaction_workflow cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Low Yield start Start: Methyl 4-Bromobenzoate reagents + Hydrazine Hydrate + Methanol (Solvent) start->reagents reaction Reflux (80°C, 4-6h) reagents->reaction product Product: This compound reaction->product low_yield Low Yield Observed check_tlc Check TLC: Any Starting Material? low_yield->check_tlc yes_sm Yes check_tlc->yes_sm no_sm No check_tlc->no_sm optimize Optimize Reaction: • Increase Time/Temp • Check Reagent Ratio yes_sm->optimize workup Review Work-up: • Incomplete Precipitation? • Loss on Purification? no_sm->workup

Caption: General workflow for synthesis and troubleshooting.

Mechanism of Hydrazinolysis

The reaction proceeds via a classic nucleophilic acyl substitution mechanism.

Caption: Nucleophilic attack of hydrazine on the ester carbonyl.

References

Technical Support Center: Troubleshooting Solubility Issues with 4-Bromobenzohydrazide in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common solubility issues encountered when using 4-Bromobenzohydrazide in chemical reactions. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to solve challenges in your own research.

Introduction to this compound and its Solubility Challenges

This compound is a versatile reagent, frequently employed as a key building block in the synthesis of hydrazones and various heterocyclic compounds with potential biological activity.[1] Its chemical structure, featuring a polar hydrazide group and a nonpolar bromophenyl ring, gives it moderate solubility in many common organic solvents. While it is sparingly soluble in water, it exhibits better solubility in alcohols like ethanol and methanol, especially when heated.[2] For many reactions, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are also effective.

The primary challenge researchers face is not just the initial dissolution of this compound, but managing its solubility, and that of its products, throughout the course of a reaction. The formation of crystalline hydrazone products can often lead to precipitation from the reaction mixture, which can be both an advantage for purification and a challenge for reaction completion.

This guide will address these issues in a practical, question-and-answer format, providing both explanations and actionable protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: My this compound is not fully dissolving in ethanol at the start of my hydrazone synthesis. What should I do?

This is a common observation, as this compound has limited solubility in ethanol at room temperature. The standard protocol for hydrazone synthesis often involves heating the reaction mixture.

Causality: The dissolution of a solid in a solvent is an endothermic process, meaning that increasing the temperature will increase the solubility. Ethanol is a common solvent for these reactions because it is a good solvent for both the this compound (when heated) and the aldehyde or ketone reactant, and it is relatively easy to remove post-reaction.

Troubleshooting Protocol:

  • Initial Suspension: It is acceptable to start with a suspension of this compound in ethanol. Ensure the solid is finely powdered to maximize surface area.

  • Gradual Heating: Begin stirring the suspension at room temperature and then gradually heat the mixture to reflux. The this compound should dissolve as the temperature increases.

  • Catalyst Addition: It is common practice to add a few drops of glacial acetic acid as a catalyst.[2] This can be added to the initial suspension.

  • Alternative Solvents: If solubility remains an issue even at reflux, consider using a co-solvent. Adding a small amount of DMSO or DMF can significantly enhance solubility. However, be mindful that this will change the polarity of your solvent system and may affect product precipitation and purification.

Workflow for Dissolving this compound:

cluster_0 Initial State cluster_1 Troubleshooting Steps cluster_2 Desired Outcome Suspension Suspension of this compound in Ethanol Heat Heat to Reflux Suspension->Heat Primary Action CoSolvent Add Co-solvent (e.g., DMSO) Heat->CoSolvent If still insoluble Solution Clear Reaction Mixture Heat->Solution Success CoSolvent->Solution Success

Caption: Workflow for dissolving this compound.

FAQ 2: My reaction mixture turned cloudy and a precipitate formed immediately after adding the aldehyde/ketone, even at room temperature. Is this normal?

This can happen, especially if the aldehyde or ketone you are using is highly reactive and the resulting hydrazone is significantly less soluble than the starting materials.

Causality: The formation of the hydrazone product can be rapid. If the product's solubility in the chosen solvent at that temperature is low, it will precipitate out of the solution as it is formed. While this indicates the reaction is proceeding, it can sometimes lead to incomplete reactions if the starting materials get trapped within the precipitate.

Troubleshooting Protocol:

  • Proceed with Heating: In many cases, this initial precipitate will redissolve upon heating the reaction mixture to reflux, allowing the reaction to go to completion. The product will then recrystallize upon cooling.

  • Increase Solvent Volume: If the precipitate is very thick and hinders stirring, you may need to add more solvent to create a more dilute solution.

  • Change Solvent System: If the product remains insoluble even at reflux, your chosen solvent may not be suitable. Consider switching to a solvent with higher solvating power for the product, such as DMF or DMSO. Be aware that this might make purification by crystallization more challenging.

FAQ 3: I've refluxed my reaction for the recommended time, but upon cooling, no precipitate has formed. Did the reaction fail?

Not necessarily. While many simple hydrazones of this compound are crystalline and precipitate from ethanol, this is not always the case, especially if the product has functional groups that increase its solubility.

Causality: The solubility of the hydrazone product is dependent on its overall structure. Substituents on the aldehyde or ketone can significantly impact the product's polarity and its ability to pack into a crystal lattice.

Troubleshooting Protocol:

  • TLC Analysis: The first step is to analyze your reaction mixture by Thin Layer Chromatography (TLC) to determine if the starting materials have been consumed and a new product spot has appeared.

  • Induce Crystallization:

    • Reduce Solvent Volume: Concentrate the reaction mixture using a rotary evaporator. The increased concentration may induce crystallization.

    • Cooling: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the product.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Aqueous Work-up: If crystallization cannot be induced, the product may be too soluble in ethanol. In this case, a work-up is necessary.

    • Pour the reaction mixture into a larger volume of cold water. Many organic products that are soluble in ethanol are insoluble in water.

    • The precipitated product can then be collected by filtration.

Decision Tree for Product Isolation:

Start Reaction Cooled, No Precipitate TLC Analyze by TLC Start->TLC Concentrate Reduce Solvent Volume TLC->Concentrate Product Formed NoReaction Reaction Incomplete TLC->NoReaction No Product Cool Cool in Ice Bath Concentrate->Cool Precipitate Product Precipitates Cool->Precipitate Success Workup Aqueous Work-up Cool->Workup Still No Precipitate Workup->Precipitate

Caption: Decision tree for isolating a soluble product.

FAQ 4: My yield of the precipitated hydrazone is low. How can I improve it?

Low yields can result from several factors, including incomplete reaction, loss of product during work-up, or competing side reactions.

Causality: The condensation of a hydrazide with an aldehyde or ketone is a reversible equilibrium reaction. To drive the reaction to completion, it is often necessary to remove the water that is formed as a byproduct. In many simple preparations in ethanol, the precipitation of the product serves this purpose. If the product is somewhat soluble, the equilibrium may not fully favor the product side.

Troubleshooting Protocol:

  • Ensure Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of the aldehyde or ketone to ensure the complete consumption of the this compound.

  • Increase Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction by TLC until the this compound spot is no longer visible.

  • Optimize Catalyst: While a few drops of acetic acid are usually sufficient, the optimal amount can vary. You can experiment with slightly increasing the amount of acid catalyst.

  • Water Removal: For reactions where the product does not readily precipitate, using a Dean-Stark apparatus with a solvent like toluene can be effective for azeotropically removing water and driving the reaction to completion. However, this requires ensuring your starting materials are soluble in the chosen aprotic solvent.

  • Check Purity of Starting Materials: Impurities in either the this compound or the carbonyl compound can interfere with the reaction.

Data Summary and Experimental Protocols

Solubility of this compound
SolventSolubility at Room TemperatureSolubility with HeatingNotes
WaterSparingly solubleSlightly solubleNot a typical reaction solvent.
EthanolSparingly solubleSolubleCommon reaction solvent.
MethanolSlightly solubleSoluble[2]Can be used as an alternative to ethanol.
DMSOSolubleVery SolubleGood for stubborn cases, but harder to remove.
DMFSolubleVery SolubleSimilar to DMSO.
TolueneInsolubleSparingly solubleCan be used with a Dean-Stark trap.
General Experimental Protocol for Hydrazone Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add ethanol to the flask.

  • Carbonyl and Catalyst Addition: Add the aldehyde or ketone (1.05 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the mixture to reflux and maintain for the required time (typically 1-4 hours), monitoring by TLC.

  • Crystallization: Remove the heat source and allow the reaction mixture to cool to room temperature, then in an ice bath to maximize precipitation.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the product in a vacuum oven.

References

Stability of 4-Bromobenzohydrazide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromobenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound (CAS 5933-32-4) in their work.[1][2][3][4][5] Understanding the stability of this reagent is critical for reproducible results, whether in organic synthesis, medicinal chemistry, or analytical applications. This document provides in-depth answers to frequently asked questions, troubleshooting guides for common experimental issues, and validated protocols to assess stability.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound is a crystalline solid that is generally stable under standard ambient storage conditions (cool, dry, dark place).[6] However, its stability becomes a significant concern when in solution, particularly under acidic or basic conditions, where it is susceptible to hydrolysis. The hydrazide functional group is the primary site of reactivity and degradation.

Q2: What happens to this compound in an acidic solution? What is the degradation mechanism?

In acidic solutions, this compound undergoes acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a proton transfer and the elimination of hydrazine as a leaving group, yielding 4-bromobenzoic acid.

  • Causality: The presence of a strong acid catalyst is crucial as it makes the amide carbonyl a much better electrophile, significantly accelerating the rate of hydrolysis which is otherwise very slow for amides.[7]

Q3: What are the degradation products under acidic conditions?

The primary degradation products of this compound in an acidic medium are:

  • 4-Bromobenzoic acid

  • Hydrazine (or its protonated form, hydrazinium)

The formation of these products can be readily monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: How does this compound behave in a basic solution?

Under basic conditions, this compound undergoes base-catalyzed hydrolysis. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the hydrazide. This forms a tetrahedral intermediate which then collapses, eliminating the hydrazide anion to form 4-bromobenzoic acid. The hydrazide anion is subsequently protonated by the solvent to form hydrazine.

  • Expert Insight: Base-catalyzed hydrolysis is often faster than acid-catalyzed hydrolysis for hydrazides because the hydroxide ion is a stronger nucleophile than a neutral water molecule.

Q5: What are the degradation products under basic conditions?

Similar to acidic conditions, the main degradation products under basic conditions are:

  • 4-Bromobenzoate (the salt of 4-bromobenzoic acid)

  • Hydrazine

Q6: How does temperature affect the stability of this compound solutions?

As with most chemical reactions, the rate of hydrolysis of this compound is significantly influenced by temperature. Higher temperatures will accelerate the degradation process under both acidic and basic conditions. For reactions requiring elevated temperatures, it is crucial to minimize the reaction time or consider that the starting material may degrade over the course of the experiment.

Q7: Are there any specific solvents or reagents that are incompatible with this compound?

Besides strong acids and bases, care should be taken when using this compound with:

  • Strong Oxidizing Agents: The hydrazine moiety is susceptible to oxidation.

  • Aldehydes and Ketones: this compound will readily react with aldehydes and ketones to form the corresponding hydrazones. This is a common synthetic application but can be an unintended side reaction if these functional groups are present as impurities in solvents or other reagents.

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution & Explanation
Low yield in a reaction where this compound is a starting material. Degradation of the starting material during the reaction.Test the stability of your compound under the reaction conditions.[8] Before running the full-scale reaction, dissolve a small amount of this compound in the reaction solvent with all reagents except your substrate. Monitor the mixture by TLC or HPLC over time to check for the appearance of 4-bromobenzoic acid. If degradation is observed, consider running the reaction at a lower temperature or for a shorter duration.
Unexpected peaks appear in my HPLC chromatogram post-reaction or workup. The unexpected peak could be 4-bromobenzoic acid, a degradation product.Co-inject your sample with an authentic standard of 4-bromobenzoic acid. If the peak co-elutes, you have confirmed its identity. This indicates that your reaction or workup conditions (e.g., acidic or basic quench) are causing hydrolysis.[8] Consider a neutral workup if possible.
Difficulty reproducing a literature procedure. The pH of the reaction may not be well-controlled, leading to variable rates of hydrolysis.Ensure that the pH of the reaction medium is controlled and consistent with the literature procedure. Use buffered solutions where appropriate. Small variations in pH can lead to significant differences in the rate of degradation.
The reaction mixture changes color unexpectedly (e.g., to yellow or orange). This could indicate the formation of side products, possibly from the degradation of hydrazine and subsequent reactions.[9]While color change can be complex, it often signals unintended chemistry. Analyze the mixture by LC-MS to identify potential side products. Ensure your starting materials and solvents are pure and free of contaminants that could react with the hydrazide or its degradation products.

Degradation Pathway Visualization

The following diagrams illustrate the hydrolysis pathways of this compound under acidic and basic conditions.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_start This compound A_int1 Protonated Carbonyl A_start->A_int1 + H+ A_int2 Tetrahedral Intermediate A_int1->A_int2 + H2O A_prod1 4-Bromobenzoic Acid A_int2->A_prod1 - H3O+ A_prod2 Hydrazine A_int2->A_prod2 B_start This compound B_int1 Tetrahedral Intermediate B_start->B_int1 + OH- B_prod1 4-Bromobenzoate B_int1->B_prod1 B_prod2 Hydrazine B_int1->B_prod2 - H2O

Caption: Hydrolysis pathways of this compound.

Protocol: Stability Assessment of this compound by HPLC

This protocol provides a framework for conducting a forced degradation study to determine the stability of this compound under specific acidic and basic conditions.[6]

Objective:

To quantify the degradation of this compound over time at a set temperature and pH.

Materials:
  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with a UV detector

Experimental Workflow

G prep 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid 2a. Acidic Stress Add stock to 0.1M HCl prep->acid base 2b. Basic Stress Add stock to 0.1M NaOH prep->base control 2c. Control Add stock to Water prep->control incubate 3. Incubate all samples (e.g., at 50°C) acid->incubate base->incubate control->incubate sample 4. Sample at Timepoints (0, 2, 4, 8, 24h) incubate->sample quench 5. Quench/Neutralize (e.g., with NaOH/HCl) sample->quench analyze 6. Analyze by HPLC (Quantify peak areas) quench->analyze calculate 7. Calculate % Degradation analyze->calculate

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Sample Preparation:

    • Acidic: In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of ~50 µg/mL.

    • Basic: In a separate flask, add the same volume of stock solution to 0.1 M NaOH to achieve the same final concentration.

    • Control: Prepare a similar solution in HPLC grade water.

  • Incubation: Place all flasks in a water bath set to a specific temperature (e.g., 50°C).

  • Time Point Sampling: Withdraw aliquots from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with HCl to stop the degradation reaction. Dilute with mobile phase if necessary.

  • HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method. An example method is provided below.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The appearance and increase of the 4-bromobenzoic acid peak should also be monitored.

Example HPLC Method Parameters
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

This method is a starting point and may require optimization for your specific system and separation needs.

References

Technical Support Center: Overcoming Steric Hindrance in 4-Bromobenzohydrazide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for overcoming steric hindrance in reactions involving 4-Bromobenzohydrazide. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Foundational Concepts & General Troubleshooting

This section addresses the fundamental principles of steric hindrance as it pertains to this compound and offers initial steps for troubleshooting common reaction issues.

Q1: What is steric hindrance, and why is it a particular challenge with this compound?

A1: Steric hindrance is a phenomenon where the three-dimensional size and spatial arrangement of atoms or groups within a molecule obstruct a chemical reaction.[1][2][3] It occurs when bulky groups physically block the path of an incoming reagent, preventing it from reaching the reactive site.[4][5] This "molecular crowding" increases the activation energy of the reaction, which can dramatically slow it down or prevent it from occurring altogether.[3][6]

In the case of this compound, two primary factors contribute to potential steric challenges:

  • The Bulky 4-Bromophenyl Group: The benzene ring substituted with a bromine atom is a large, rigid group. This group can shield the reactive hydrazide moiety (-CONHNH₂) from the approach of other molecules, especially if the reaction partner is also sterically demanding.

  • Conformational Rigidity: The amide bond within the hydrazide has partial double-bond character, restricting free rotation. This can lock the molecule into conformations where the bulky aryl group effectively "guards" the nucleophilic terminal nitrogen.[7]

The diagram below illustrates how the spatial bulk of the 4-bromophenyl group can impede the approach of a reactant to the hydrazide's terminal nitrogen.

Caption: Steric shielding of the hydrazide moiety.

Q2: My reaction with this compound has a very low yield. What are the first troubleshooting steps?

A2: Low yield is the most common symptom of steric hindrance. Before moving to advanced strategies, it's crucial to optimize the fundamental reaction parameters. A systematic approach is key to identifying the root cause.

Troubleshooting Workflow for Low-Yield Reactions

TroubleshootingWorkflow Start Low Yield Observed CheckPurity 1. Verify Reagent Purity - this compound - Substrate & Solvents Start->CheckPurity OptimizeConc 2. Adjust Stoichiometry - Increase equivalents of less  hindered partner (1.5-2.0 eq.) CheckPurity->OptimizeConc ChangeTemp 3. Modify Temperature - Incrementally increase temperature  (e.g., from RT to 50°C, then 80°C) - Monitor for decomposition via TLC OptimizeConc->ChangeTemp ChangeSolvent 4. Screen Solvents - Try higher-boiling polar aprotic  solvents (e.g., DMF, DMSO, Dioxane) ChangeTemp->ChangeSolvent AddCatalyst 5. Introduce a Catalyst - Acid catalyst for hydrazones - Coupling agent for amides - Pd catalyst for cross-coupling ChangeSolvent->AddCatalyst Result Improved Yield? AddCatalyst->Result Success Success! Result->Success Yes Reassess Reassess Strategy Result->Reassess No

Caption: A systematic workflow for troubleshooting low-yield reactions.

Detailed Explanation:

  • Reagent Purity: Impurities can poison catalysts or introduce side reactions. Ensure all starting materials and solvents are pure and dry, as water can interfere with many coupling reactions.[8]

  • Stoichiometry: According to Le Chatelier's principle, increasing the concentration of one reactant can drive the equilibrium toward the product.[9] If your substrate is less sterically hindered or more readily available than this compound, using it in slight excess (e.g., 1.2 equivalents) can improve conversion.

  • Temperature: Higher temperatures provide the necessary activation energy to overcome the steric barrier. However, this must be balanced against the risk of thermal decomposition. Use Thin-Layer Chromatography (TLC) to monitor the reaction for the appearance of degradation products as you increase the heat.

  • Solvent Choice: The solvent can influence reactant solubility and transition state stabilization. Higher-boiling point solvents like DMF or DMSO allow for higher reaction temperatures. For some coupling reactions, less polar solvents like dioxane or toluene may be optimal.[10]

Part 2: Advanced Protocols for Specific Reactions

This section provides detailed, step-by-step protocols for common reactions where this compound's steric bulk is a known issue.

Q3: I am struggling to synthesize an N-acylhydrazone from this compound and a hindered ketone. Standard condensation methods are failing. What is a robust protocol?

A3: The condensation of a hydrazide with a sterically hindered ketone is a classic example where direct reaction is kinetically disfavored. The nucleophilicity of the hydrazide is reduced, and the electrophilic carbon of the ketone is heavily shielded. The solution is to activate the ketone using an acid catalyst.

Causality: An acid catalyst (like glacial acetic acid or a Lewis acid) protonates the carbonyl oxygen of the ketone. This makes the carbonyl carbon significantly more electrophilic, creating a stronger "pull" for the nucleophilic nitrogen of the hydrazide and lowering the activation energy of the attack.[11]

Detailed Protocol: Acid-Catalyzed Synthesis of Hindered N-Acylhydrazones

  • Reagent Preparation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the sterically hindered ketone (1.0 eq.) in a suitable solvent (e.g., ethanol or toluene, approx. 0.2 M concentration).

    • Add this compound (1.1 eq.). Using a slight excess of the hydrazide can help drive the reaction to completion.

  • Catalyst Addition:

    • Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops) or a stronger catalyst like p-toluenesulfonic acid (p-TsOH) (0.05 eq.).

    • Scientist's Note: For extremely unreactive ketones, a Lewis acid catalyst such as Sc(OTf)₃ or Yb(OTf)₃ can be highly effective, though they require anhydrous conditions.

  • Reaction Execution:

    • Heat the reaction mixture to reflux. The required temperature will depend on the solvent (e.g., ~78°C for ethanol, ~110°C for toluene).

    • Monitor the reaction progress by TLC, looking for the consumption of the limiting reagent. Reactions can take anywhere from 4 to 24 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product N-acylhydrazone may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold solvent.[11][12]

    • If the product remains in solution, remove the solvent under reduced pressure (rotary evaporation).

    • The crude residue can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel.

Q4: My palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig type) between this compound and a hindered aryl halide is giving poor results. How can I optimize this?

A4: This is a challenging transformation due to the presence of two potentially hindered coupling partners. Success hinges on selecting a catalytic system specifically designed to overcome steric repulsion. The key is the choice of the palladium catalyst and, most importantly, the phosphine ligand.

Causality: Bulky, electron-rich phosphine ligands are essential for sterically hindered cross-couplings.[10]

  • Steric Bulk: Large ligands (e.g., with tert-butyl or cyclohexyl groups) promote the crucial reductive elimination step, which forms the final C-N bond and is often the rate-limiting step in hindered couplings. They also help stabilize the monoligated palladium species that is active in the catalytic cycle.

  • Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center, which facilitates the initial oxidative addition of the aryl halide.

Table 1: Recommended Catalytic Systems for Hindered C-N Coupling

Catalyst/Ligand CombinationBaseSolventTemperature (°C)Key Advantages & Considerations
Pd₂(dba)₃ / XPhosNaOtBuToluene or Dioxane80-110Excellent for coupling with aryl chlorides and hindered substrates.
Pd(OAc)₂ / RuPhosK₃PO₄ or Cs₂CO₃Dioxane80-110Highly active catalyst system; often effective where others fail.
[Pd(cinnamyl)Cl]₂ / Josiphos CyPF-tBuKOHt-AmylOH100-120Robust system shown to be effective for coupling hydrazine itself with hindered partners.[13]

Detailed Protocol: Optimized Buchwald-Hartwig Coupling with a Hindered Partner

  • Inert Atmosphere Setup:

    • Assemble a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen). This is critical as palladium catalysts and phosphine ligands are oxygen-sensitive.

  • Reagent Addition:

    • To the flask, add the hindered aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (e.g., NaOtBu, 2.0 eq.).

    • In a separate glovebox or inert atmosphere, prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

    • Scientist's Note: Pre-forming the catalyst by stirring the Pd source and ligand in the solvent for 15-20 minutes before adding the reactants can sometimes improve activity.

  • Reaction Execution:

    • Add the anhydrous, degassed solvent (e.g., toluene) to the flask containing the solids.

    • Add the catalyst stock solution via syringe.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the aryl halide is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Part 3: Frequently Asked Questions (FAQs)
Q5: Are there alternative activating agents to standard coupling reagents for forming a bond between this compound and a hindered carboxylic acid?

A5: Yes. When standard carbodiimide (e.g., EDC) or benzotriazole-based (e.g., HATU) coupling reagents fail due to steric hindrance, more reactive intermediates may be required. A highly effective strategy is the conversion of the carboxylic acid to an acyl fluoride .[14]

Why it works: Acyl fluorides are more reactive than the corresponding acyl chlorides or activated esters but are generally less prone to side reactions. The small size of the fluorine atom minimizes steric hindrance at the electrophilic carbonyl carbon, making it more accessible to the nucleophilic attack from the hindered this compound.[14] Reagents like PyFluor or XtalFluor-E® can generate acyl fluorides in situ under mild conditions.

Q6: My starting materials are consumed, but the main product is a self-condensation or decomposition product, not the desired coupled product. What is happening?

A6: This outcome often points to a situation where the activation energy for the desired bimolecular reaction (your two hindered partners coming together) is higher than the activation energy for an undesired unimolecular (decomposition) or bimolecular (self-reaction) pathway. If your reaction conditions are too harsh (e.g., excessive heat), you may be providing enough energy for decomposition but not enough to efficiently overcome the specific steric barrier of the desired reaction.

Solution:

  • Lower the Temperature and Increase Reaction Time: Find the "sweet spot" where the desired reaction proceeds without significant decomposition.

  • Use a More Efficient Catalyst: A better catalyst (as discussed in Q4) can lower the activation energy for the desired pathway, allowing it to outcompete the decomposition pathway at a lower temperature.

  • Change the Order of Addition: Slowly adding one reactant to the other can maintain a low concentration of the added reagent, which can disfavor side reactions that are second-order with respect to that reagent.

References

Technical Support Center: Scalable Synthesis of 4-Bromobenzohydrazide for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromobenzohydrazide. This guide is designed for researchers, chemists, and production managers involved in scaling up this crucial intermediate for pharmaceutical and material science applications. We will move beyond simple procedural lists to provide a deeper understanding of the process, focusing on the causality behind each step to empower you to troubleshoot effectively and optimize your large-scale production.

Section 1: Safety First - Critical Guidelines for Handling Hydrazine Hydrate

Before initiating any synthesis, it is imperative to understand and mitigate the risks associated with the reagents, particularly hydrazine hydrate. Hydrazine is acutely toxic, corrosive, a suspected carcinogen, and poses significant environmental hazards.[1][2] Adherence to strict safety protocols is non-negotiable.

All operations involving hydrazine hydrate must be conducted in a designated, well-ventilated chemical fume hood. [2] Always consult the full Safety Data Sheet (SDS) before use.[1][3][4][5]

Safety ConsiderationProtocol & Rationale
Personal Protective Equipment (PPE) Wear a flame-resistant lab coat, chemical-resistant gloves (chloroprene or nitrile), and ANSI Z87.1-compliant safety goggles with a face shield.[2] Rationale: This minimizes risk from splashes, which can cause severe skin and eye burns, and protects against the compound's toxicity upon dermal contact.[1][2]
Ventilation All manipulations, including weighing and transfers, must occur within a certified chemical fume hood to prevent inhalation of toxic vapors.[2] Rationale: Hydrazine vapor is fatal if inhaled and can cause severe irritation to the respiratory tract.[1]
Spill Management Have a spill kit ready containing an absorbent material (e.g., sand, vermiculite) and a neutralizing agent like calcium hypochlorite solution (<5%).[4] Do not use combustible materials for absorption. Evacuate the area and, for large spills, notify safety personnel immediately.[4][5]
Storage Store hydrazine hydrate in a cool, dry, well-ventilated area, away from heat, ignition sources, and incompatible materials like oxidizing agents and acids.[1][5] The container must be tightly sealed, preferably under an inert atmosphere.
Waste Disposal Dispose of all hydrazine-containing waste as hazardous material according to local, state, and federal regulations.[1][4] Do not discharge into drains or the environment.[1]

Section 2: Core Synthesis Protocol & Mechanism

The most robust and widely adopted method for the scalable synthesis of this compound is the hydrazinolysis of a corresponding ester, typically methyl 4-bromobenzoate. This method is efficient, high-yielding, and avoids the use of more reactive and difficult-to-handle acyl chlorides.[6]

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol (methanol in this case) as a leaving group, yielding the thermodynamically stable hydrazide product.

Experimental Workflow Diagram

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Product Isolation cluster_2 Step 3: Purification & Drying start Methyl 4-bromobenzoate + Hydrazine Hydrate + Methanol (Solvent) reactor Charge Reactor start->reactor reflux Heat to Reflux (e.g., ~65-70°C) Monitor by TLC/HPLC reactor->reflux cool Cool to Room Temp. reflux->cool Reaction Complete precipitate Add Water (Precipitate Product) cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Water filtrate->wash crude Crude this compound wash->crude recrystallize Recrystallize from Ethanol crude->recrystallize dry Dry Under Vacuum recrystallize->dry final_product Pure this compound dry->final_product

Caption: Scalable synthesis workflow for this compound.

Detailed Step-by-Step Protocol

This protocol is based on established literature procedures for a laboratory scale and can be adapted for pilot-plant production.[7][8]

  • Reactor Charging: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add methyl 4-bromobenzoate (1.0 equivalent).

  • Solvent Addition: Add methanol (approx. 5-8 volumes relative to the ester). Stir the mixture until the ester is fully dissolved.

  • Reagent Addition: Cautiously add hydrazine hydrate (e.g., 80% solution, 1.2-1.5 equivalents) to the stirred solution.[9]

    • Scientist's Note: Using a slight excess of hydrazine hydrate is critical. It drives the reaction equilibrium towards the product and minimizes the potential for the formation of the N,N'-bis(4-bromobenzoyl)hydrazine byproduct.[6]

  • Reaction: Heat the mixture to reflux (typically around 65-70°C for methanol) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ester is consumed.[7][10]

    • TLC System: A common mobile phase is petroleum ether/ethyl acetate (1:1).[7] The product, being more polar, will have a lower Rf value than the starting ester.

  • Work-up & Isolation: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half under reduced pressure.

  • Precipitation: Add deionized water (approx. 8-10 volumes) to the concentrated mixture with stirring. The product will precipitate as a white solid.[7]

  • Filtration: Stir the resulting slurry for 30-60 minutes to ensure complete precipitation, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water to remove any residual hydrazine hydrate and salts.

  • Purification: For high-purity material, recrystallize the crude solid from anhydrous ethanol.[7]

  • Drying: Dry the purified white solid under vacuum at 50-60°C to a constant weight. The expected yield is typically in the range of 85-95%.[7]

Section 3: Troubleshooting Guide

Issue Probable Cause(s) Troubleshooting Steps & Scientific Rationale
1. Low Product Yield Incomplete Reaction: Insufficient reaction time or temperature.Solution: Confirm reaction completion using TLC or HPLC before work-up. Extend the reflux time if necessary. Rationale: Hydrazinolysis requires thermal energy to overcome the activation barrier. Ensuring the limiting reagent is fully consumed is the first step to maximizing yield.
Product Loss During Work-up: Product may have some solubility in the methanol/water mixture.Solution: Ensure the mixture is sufficiently cooled before filtration. Use ice-cold water for washing the filter cake to minimize solubility losses. Rationale: The solubility of this compound in aqueous solutions decreases significantly at lower temperatures.
Side Reaction (Diacylation): Insufficient hydrazine hydrate leads to the product reacting with another molecule of ester.Solution: Ensure a molar excess of hydrazine hydrate (at least 1.2 equivalents) is used.[9] Rationale: Le Châtelier's principle dictates that increasing the concentration of one reactant (hydrazine) will push the equilibrium to favor the formation of the desired product over side reactions.
2. Reaction Stalls / Fails to Reach Completion Poor Quality Reagents: Starting ester may be impure; hydrazine hydrate solution may have degraded or be of a lower concentration than stated.Solution: Verify the purity of methyl 4-bromobenzoate by melting point or NMR. Use freshly opened or properly stored hydrazine hydrate. Rationale: Impurities in the starting material can inhibit the reaction. Hydrazine hydrate can decompose over time, reducing its effective concentration.
Inefficient Mixing at Scale: In large reactors, poor agitation can lead to localized concentration gradients and reduced reaction rates.Solution: Ensure the mechanical stirrer provides vigorous agitation, creating a vortex for efficient mixing. Rationale: Effective mass transfer is crucial for bringing reactants together, especially in heterogeneous slurries that may form during the reaction.
3. Final Product is Off-White, Yellowish, or Oily Presence of Colored Impurities: May originate from the starting materials or from minor side reactions at elevated temperatures.Solution: Perform a charcoal treatment during the recrystallization step. Dissolve the crude product in hot ethanol, add a small amount of activated carbon, stir for 15 minutes, and then hot-filter to remove the carbon before allowing the solution to cool. Rationale: Activated carbon has a high surface area and adsorbs colored, non-polar impurities effectively.
Incomplete Drying / Residual Solvent: Trapped ethanol or water can result in a lower melting point and an oily or clumpy appearance.Solution: Dry the product thoroughly under vacuum, potentially at a slightly elevated temperature (50-60°C), until a constant weight is achieved. Rationale: Residual solvent can act as a eutectic impurity, depressing the melting point and affecting the physical form of the solid.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the most effective way to monitor the reaction on an industrial scale? A: While TLC is excellent for lab-scale development, in-process HPLC is the preferred method for industrial applications.[10] It provides quantitative data on the disappearance of the starting material and the appearance of the product, allowing for precise determination of the reaction endpoint. This prevents prematurely ending the reaction (leading to low yield) or running it for too long (wasting energy and potentially increasing side products).

Q2: Are there alternative starting materials to methyl 4-bromobenzoate? A: Yes, other esters like ethyl 4-bromobenzoate can be used, though the reaction may require slightly longer times or higher temperatures due to the bulkier ethoxy leaving group.[6] It is also possible to start from 4-bromobenzoic acid itself by first activating it with a reagent like N,N'-carbonyldiimidazole (CDI) and then adding hydrazine hydrate.[7] However, for large-scale synthesis, the ester route is generally more cost-effective and atom-economical.

Q3: What are the primary considerations when scaling this reaction from a 1L flask to a 100L reactor? A: The key scale-up challenges are:

  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically at scale. Ensure your reactor's heating/cooling system can manage the exotherms (especially during initial heating) and provide controlled cooling.

  • Mass Transfer: As noted in the troubleshooting guide, agitation is critical. What works with a magnetic stir bar will not work in a large reactor. Proper impeller design and stirring speed are essential to keep solids suspended and ensure homogeneity.

  • Reagent Addition: The addition of hydrazine hydrate should be done subsurface and at a controlled rate to avoid localized high concentrations and potential side reactions.

  • Process Safety: A thorough Process Hazard Analysis (PHA) is required to address the risks of handling large quantities of hydrazine hydrate.[1][2]

Q4: How should the final, purified this compound be stored to ensure long-term stability? A: The product should be stored in a tightly sealed, light-resistant container in a cool, dry place. While hydrazides are generally stable, they can be susceptible to slow oxidation or hydrolysis over long periods if exposed to air and moisture.[11] Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term storage of reference-grade material.

Section 5: Optimized Process Parameters

ParameterRecommended ValueRationale & Justification
Starting Material Methyl 4-bromobenzoateHigh reactivity, readily available, and generates a low boiling point byproduct (methanol) that is easy to remove.[12]
Reagent Ratio (Ester:Hydrazine) 1 : 1.2-1.5 (molar)A slight excess of hydrazine ensures complete conversion of the limiting ester and minimizes diacylhydrazine byproduct formation.[9]
Solvent MethanolGood solubility for reactants; appropriate boiling point for reflux without excessive pressure or temperature.[7]
Reaction Temperature Reflux (~65-70°C)Provides sufficient thermal energy for the reaction to proceed at a practical rate without significant degradation.
Work-up Solvent Deionized WaterProduct is poorly soluble in water, allowing for efficient precipitation and isolation from water-soluble impurities like excess hydrazine.[13]
Purification Method Recrystallization from EthanolEffectively removes most common impurities, yielding a high-purity crystalline product.[7]

References

Technical Support Center: Catalyst Selection for 4-Bromobenzohydrazide Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromobenzohydrazide mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common experimental challenges. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection and reaction optimization, ensuring robust and reproducible results.

Section 1: Synthesis of N'-Aryliden-4-bromobenzohydrazides (N-Acylhydrazones)

N-acylhydrazones are valuable intermediates in organic synthesis, often formed by the condensation of a hydrazide with an aldehyde or ketone. While seemingly straightforward, this reaction's success hinges on careful consideration of catalysts and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Is a catalyst always necessary for the synthesis of N-acylhydrazones from this compound?

A1: Not always, but it is often beneficial. The condensation reaction between this compound and an aldehyde or ketone can proceed without a catalyst, especially with reactive aldehydes and elevated temperatures, such as under microwave irradiation.[1] However, for less reactive carbonyl compounds or to achieve higher yields and faster reaction times at lower temperatures, an acid catalyst is typically employed.[2]

Q2: What type of acid catalyst is most effective for N-acylhydrazone synthesis?

A2: A variety of acid catalysts can be used, with the choice often depending on the specific substrates and desired reaction conditions. Common choices include:

  • Glacial Acetic Acid: A mild and effective catalyst, often used in refluxing ethanol.

  • Orthophosphoric Acid: A catalytic amount has been shown to be effective in refluxing ethanol, leading to product precipitation within a short time.[2]

  • Mineral Acids (e.g., HCl, H₂SO₄): While effective, these strong acids can sometimes lead to side reactions or degradation of sensitive substrates. They should be used in catalytic amounts and with caution.

Q3: I am observing duplicate signals in the NMR spectrum of my purified N-acylhydrazone. What is the likely cause?

A3: This is a common observation and is typically due to the presence of geometric isomers (E/Z) around the C=N double bond and/or conformational isomers (rotamers) around the N-N and C-N bonds.[2][3] In many cases, the E isomer is the major product. The presence and ratio of these isomers can be influenced by the solvent and temperature. Variable temperature NMR studies can help to confirm the presence of rotamers.

Troubleshooting Guide: N-Acylhydrazone Synthesis
Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Insufficiently reactive aldehyde/ketone. 2. Inadequate reaction temperature or time. 3. Catalyst is inactive or absent.1. Add a catalytic amount of glacial acetic acid or orthophosphoric acid. 2. Increase the reaction temperature to reflux. 3. If using microwave synthesis, ensure the appropriate power and time settings are used.[1]
Formation of Multiple Products/Impure Product 1. Side reactions due to overly harsh acidic conditions. 2. Thermal degradation of starting materials or product.1. Use a milder acid catalyst (e.g., acetic acid) or perform the reaction without a catalyst at a higher temperature. 2. Reduce the reaction temperature and increase the reaction time.
Difficulty in Product Purification 1. Product is an oil and does not crystallize. 2. Impurities co-crystallize with the product.1. Attempt purification by column chromatography on silica gel. 2. If the product is an oil, try dissolving it in a minimal amount of a hot solvent and then adding a co-solvent in which the product is insoluble to induce precipitation. 3. Recrystallize the product from a different solvent system.
Experimental Protocol: Synthesis of N'-(4-chlorobenzylidene)-4-bromobenzohydrazide
  • In a round-bottom flask, dissolve this compound (1 mmol) and 4-chlorobenzaldehyde (1 mmol) in ethanol (15 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired N-acylhydrazone.

Section 2: Synthesis of 2-(4-Bromophenyl)-5-aryl-1,3,4-oxadiazoles

The cyclization of acylhydrazones or the direct reaction of hydrazides with carboxylic acids or their derivatives is a common route to 1,3,4-oxadiazoles. The choice of the cyclizing agent, which acts as a dehydrating agent, is critical.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the cyclization of this compound derivatives to 1,3,4-oxadiazoles?

A1: A variety of dehydrating agents can be used for this transformation. Some of the most common include:

  • Phosphorus Oxychloride (POCl₃): This is a widely used and effective reagent, often used in excess as both the cyclizing agent and the solvent, or with a co-solvent like toluene.[4][5][6]

  • Thionyl Chloride (SOCl₂): Another effective, though harsh, dehydrating agent.

  • Polyphosphoric Acid (PPA): Can be used for thermal cyclization.

  • Triphenylphosphine (PPh₃) in combination with a halogen source (e.g., CCl₄, I₂): Milder conditions for cyclization.

Q2: My cyclization reaction with POCl₃ is giving a low yield. What could be the issue?

A2: Low yields in POCl₃-mediated cyclizations can arise from several factors:

  • Incomplete formation of the diacylhydrazine intermediate: If you are performing a one-pot reaction from the hydrazide and a carboxylic acid, the initial acylation may be incomplete.

  • Insufficient reaction time or temperature: These reactions often require prolonged heating (reflux) to go to completion.

  • Work-up issues: The product can be sensitive to the work-up conditions. Pouring the reaction mixture into ice water and neutralizing with a base like sodium bicarbonate must be done carefully.

  • Moisture: POCl₃ is sensitive to moisture, which can reduce its effectiveness. Ensure anhydrous conditions.

Q3: Are there any milder alternatives to POCl₃ for the synthesis of 1,3,4-oxadiazoles?

A3: Yes, several milder methods have been developed. For instance, the oxidative cyclization of N-acylhydrazones can be achieved using reagents like iodine in the presence of a base, or with hypervalent iodine reagents.[7] These methods often offer better functional group tolerance.

Troubleshooting Guide: 1,3,4-Oxadiazole Synthesis
Problem Potential Cause(s) Troubleshooting Steps
Incomplete Cyclization 1. Insufficient amount of dehydrating agent. 2. Reaction time is too short or temperature is too low. 3. The diacylhydrazine intermediate is not soluble in the reaction medium.1. Ensure at least a stoichiometric amount of the dehydrating agent is used. For POCl₃, it is often used in excess. 2. Increase the reaction time and/or temperature and monitor by TLC. 3. If solubility is an issue, consider a different solvent. For POCl₃ reactions, toluene is a common co-solvent.[4]
Product Decomposition 1. Reaction conditions are too harsh. 2. The product is unstable to the work-up procedure.1. Consider a milder cyclizing agent (e.g., PPh₃/I₂). 2. During work-up, ensure the temperature is kept low (e.g., using an ice bath) and neutralization is done slowly and carefully.
Purification Challenges 1. Presence of unreacted starting materials or the diacylhydrazine intermediate. 2. Formation of tarry byproducts.1. Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., hexane/ethyl acetate).[8][9][10] 2. Recrystallization from a suitable solvent (e.g., ethanol, chloroform) can also be effective for purification.[6][9]
Experimental Protocol: Synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
  • A mixture of this compound (1 mmol), benzoic acid (1 mmol), and phosphorus oxychloride (5 mL) is refluxed for 8-10 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is cooled in an ice bath and slowly poured into crushed ice with vigorous stirring.

  • The mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford the pure 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole.[11]

Section 3: Palladium-Catalyzed Cross-Coupling of this compound Derivatives

The bromo-substituent on the phenyl ring of this compound and its derivatives serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider for a successful Suzuki-Miyaura coupling of a 2-(4-bromophenyl)-1,3,4-oxadiazole derivative?

A1: The success of a Suzuki-Miyaura coupling hinges on the careful selection of four key components:

  • Palladium Catalyst: A Pd(0) source is required. This can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) complex like Pd(PPh₃)₄. Modern palladacycle precatalysts are often more robust and efficient.[12]

  • Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often preferred for challenging substrates.

  • Base: The base is essential for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction outcome.[13]

  • Solvent: A variety of solvents can be used, often in combination with water. Common solvent systems include dioxane/water, toluene/water, and DMF/water.

Q2: I am experiencing low yields in my Suzuki coupling, and I suspect catalyst poisoning. What could be the cause?

A2: Catalyst poisoning is a common issue when working with nitrogen-containing heterocycles like 1,3,4-oxadiazoles. The Lewis basic nitrogen atoms in the heterocyclic ring can coordinate to the palladium center, leading to catalyst deactivation.[14] To mitigate this, consider using a higher catalyst loading, a more robust ligand, or additives that can reversibly bind to the nitrogen atoms, preventing them from poisoning the catalyst.

Q3: How can I prevent protodeboronation of my boronic acid in a Suzuki coupling reaction?

A3: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, especially with electron-deficient or heteroaryl boronic acids.[14] It is often promoted by the presence of water and a strong base. To minimize protodeboronation:

  • Use anhydrous solvents and reagents where possible.

  • Employ a milder base, such as KF or K₂CO₃.

  • Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[13]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Potential Cause(s) Troubleshooting Steps
Low to No Yield 1. Inactive catalyst or ligand. 2. Catalyst poisoning by the nitrogen heterocycle.[14] 3. Inappropriate base or solvent. 4. Protodeboronation of the boronic acid.[13]1. Use a fresh batch of catalyst and ligand. Consider using a more robust precatalyst.[12] 2. Increase the catalyst loading. Use a ligand that is less susceptible to displacement by the heterocycle. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).[15] 4. Use anhydrous conditions, a milder base, or a boronic ester.[13]
Formation of Homocoupled Products 1. Presence of oxygen in the reaction mixture. 2. Inefficient oxidative addition or transmetalation.1. Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).[13] 2. Optimize the ligand and base to promote the desired cross-coupling pathway.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Poor solubility of reactants.1. Increase the reaction time and/or temperature. Monitor the reaction by TLC or GC/LC-MS. 2. Choose a solvent system in which all reactants are soluble at the reaction temperature. For poorly soluble substrates, a high-boiling solvent like CPME might be beneficial.[13]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
  • To an oven-dried Schlenk tube, add 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (1 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand if required.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add a degassed solvent system, such as 1,4-dioxane and water (4:1, 10 mL), via syringe.

  • Heat the reaction mixture at 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[11][15]

Visualizations

Workflow for the Synthesis of Functionalized 1,3,4-Oxadiazoles

G cluster_0 Part 1: N-Acylhydrazone Formation cluster_1 Part 2: 1,3,4-Oxadiazole Synthesis cluster_2 Part 3: Suzuki-Miyaura Cross-Coupling A This compound C Condensation A->C B Aldehyde/Ketone B->C D N'-Aryliden-4-bromobenzohydrazide C->D Acid Catalyst (optional) E N'-Aryliden-4-bromobenzohydrazide F Cyclization E->F Dehydrating Agent (e.g., POCl3) G 2-(4-Bromophenyl)-5-aryl-1,3,4-oxadiazole F->G H 2-(4-Bromophenyl)-5-aryl-1,3,4-oxadiazole J Cross-Coupling H->J I Arylboronic Acid I->J K Functionalized 2,5-Diaryl-1,3,4-oxadiazole J->K Pd Catalyst, Base, Ligand

Caption: Synthetic workflow from this compound to functionalized 1,3,4-oxadiazoles.

Troubleshooting Logic for Suzuki-Miyaura Coupling

G Start Low Yield in Suzuki Coupling CheckCatalyst Check Catalyst/Ligand Activity Start->CheckCatalyst CatalystOK Catalyst/Ligand OK? CheckCatalyst->CatalystOK CheckInert Ensure Inert Atmosphere InertOK Inert Atmosphere OK? CheckInert->InertOK CheckBaseSolvent Optimize Base and Solvent BaseSolventOK Base/Solvent Optimized? CheckBaseSolvent->BaseSolventOK CheckBoronicAcid Assess Boronic Acid Stability BoronicAcidOK Boronic Acid Stable? CheckBoronicAcid->BoronicAcidOK CatalystOK->CheckInert Yes UseFresh Use Fresh Catalyst/Ligand Consider Robust Precatalyst CatalystOK->UseFresh No InertOK->CheckBaseSolvent Yes Degas Thoroughly Degas Solvents Maintain Inert Gas Flow InertOK->Degas No BaseSolventOK->CheckBoronicAcid Yes ScreenConditions Screen Different Bases (K2CO3, K3PO4) and Solvents (Dioxane, Toluene) BaseSolventOK->ScreenConditions No UseEster Use Boronic Ester Employ Milder Base (KF) Use Anhydrous Conditions BoronicAcidOK->UseEster No Success Improved Yield BoronicAcidOK->Success Yes UseFresh->CheckInert Degas->CheckBaseSolvent ScreenConditions->CheckBoronicAcid UseEster->Success

Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions.

References

Validation & Comparative

Comparative analysis of the biological activity of benzohydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Benzohydrazide Derivatives

Abstract

The benzohydrazide scaffold (C₇H₈N₂O) is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1][2] Derivatives stemming from this core have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][4][5] This guide provides a comparative analysis of these activities, grounded in experimental data. We will delve into the structure-activity relationships (SAR) that govern efficacy, present standardized protocols for biological evaluation, and visualize key mechanistic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of compounds.

The Benzohydrazide Scaffold: A Pharmacophore of Versatility

The potency of benzohydrazide derivatives lies in the chemical reactivity of the hydrazide moiety (-CONHNH₂).[6] This functional group is a versatile building block, readily undergoing condensation reactions with aldehydes and ketones to form hydrazones.[7] This synthetic accessibility allows for the creation of large, diverse libraries of compounds. The resulting azomethine group (-NHN=CH-) is crucial for many of the observed biological activities.[4][5] Furthermore, the benzene ring and the terminal nitrogen can be readily substituted, allowing for fine-tuning of physicochemical properties like lipophilicity, electronic effects, and steric bulk, which in turn modulates biological activity.[8][9]

The general workflow for the discovery and initial evaluation of novel benzohydrazide derivatives is a systematic process moving from synthesis to biological validation.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start Benzohydrazide Core reaction Condensation Reaction (Schiff Base Formation) start->reaction aldehyde Substituted Aldehydes/ Ketones aldehyde->reaction purify Purification reaction->purify characterize Structural Characterization (NMR, IR, Mass Spec) purify->characterize primary Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) characterize->primary Test Compounds hit Hit Identification primary->hit secondary Secondary Assays (e.g., MIC, IC50 Determination) hit->secondary Active sar Structure-Activity Relationship (SAR) Analysis hit->sar Inactive/Weak secondary->sar lead Lead Compound sar->lead

Caption: General workflow from synthesis to lead identification for benzohydrazide derivatives.

Comparative Analysis of Biological Activities

The modification of the benzohydrazide scaffold has yielded derivatives with potent activities across several therapeutic areas. Below is a comparative look at some of the most prominent examples.

Antimicrobial Activity

Benzohydrazide derivatives have long been investigated for their antibacterial and antifungal properties.[1] The famed anti-tubercular drug, Isoniazid, is a classic example of a hydrazide-containing therapeutic.[6] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[10]

Experimental Data Summary: Antimicrobial Activity

Compound Class Target Organism Activity Metric (MIC, µg/mL) Key Structural Feature Reference
N'-[(2-chloro-6-methoxyquinolin-3-yl) methylidene]-substituted benzohydrazides S. aureus, E. coli Active (Specific values not detailed) Chloro-methoxy quinoline moiety [1]
2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide S. aureus ATCC 43300 (MRSA) 3.91 Dihydroxy-benzohydrazide with di-iodo-phenyl group [11]
4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide S. aureus, E. coli "Better activity" than other derivatives Trimethoxybenzylidene group [12]
N'-(substituted)-4-(butan-2-lideneamino) benzohydrazides Candida albicans pMICca = 2.07 µM/ml Butan-2-lideneamino group [1]

| 4-(morpholin-4-yl)-N'-(arylidene) benzohydrazides | M. tuberculosis H37Rv | Potent inhibition (Specific values not detailed) | Morpholinyl group |[1] |

Causality & Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the nature of the substituent attached to the hydrazone moiety.

  • Lipophilicity: Increased lipid solubility, often achieved by adding halogen or alkyl groups to the aromatic rings, can enhance cell membrane penetration.

  • Electron-withdrawing/donating groups: The electronic properties of the substituents can influence the acidity of the N-H proton and the chelating ability of the molecule, which can be crucial for inhibiting metalloenzymes.[6]

  • Heterocyclic Rings: The incorporation of moieties like quinoline, thiophene, or pyrazole can introduce additional binding interactions with biological targets, often enhancing specificity and potency.[1][2][7]

Anticancer Activity

A significant body of research has focused on benzohydrazide derivatives as potential anticancer agents.[13][14] Their mechanisms are diverse, ranging from the inhibition of specific enzymes like epidermal growth factor receptor (EGFR) kinase to the induction of apoptosis.[13][15]

Experimental Data Summary: Anticancer Activity (IC₅₀ Values)

Compound Cell Line IC₅₀ (µM) Mechanism/Target Reference
Compound H20 (dihydropyrazole derivative) A549 (Lung) 0.46 EGFR Kinase Inhibitor [13][15]
MCF-7 (Breast) 0.29 [13][15]
HeLa (Cervical) 0.15 [13][15]
HepG2 (Liver) 0.21 [13][15]
Compound 5t (N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene] derivative) HeLa (Cervical) 0.66 Cytotoxic [1]
Compound 2a (N'-[(Substituted Phenyl) Benzylidene] derivative) A549 (Lung) "Significant activity" Cytotoxic [1]
Pyrrolyl Benzohydrazide C8 A549 (Lung) 9.54 PLK1 Inhibitor [14]

| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | 10.38 | PLK1 Inhibitor |[14] |

Causality & Structure-Activity Relationship (SAR): For anticancer activity, the SAR often points towards derivatives that can act as kinase inhibitors or DNA intercalators.

  • Kinase Inhibition: Many successful derivatives mimic the hinge-binding region of ATP in protein kinases. The benzohydrazide linker provides a rigid scaffold to correctly orient aromatic systems (like dihydropyrazoles) for optimal interaction within the ATP-binding pocket of enzymes like EGFR.[13]

  • Apoptosis Induction: Substituents that increase the compound's ability to generate reactive oxygen species (ROS) or to chelate essential metal ions can trigger apoptotic pathways within cancer cells.[6]

  • Planarity and Size: The size and planarity of the aromatic systems attached to the hydrazone are critical. For instance, pyrrole-containing derivatives have shown potent activity, potentially due to favorable stacking interactions with protein targets.[14]

Anticonvulsant Activity

Derivatives of benzohydrazide have also been explored for their potential in treating epilepsy.[1][16] The structural features often resemble known anticonvulsant drugs, suggesting interactions with ion channels or neurotransmitter systems in the central nervous system.

Causality & Structure-Activity Relationship (SAR): The development of anticonvulsant benzohydrazides often follows a pharmacophore model derived from existing drugs. Key features include:

  • An aromatic ring (the benzoyl part).

  • A hydrogen-bonding domain (the hydrazide linker).

  • A second hydrophobic/aromatic unit.

  • A terminal group that can modulate physicochemical properties.[16][17]

The precise mechanism is often complex, but many candidates are evaluated for their ability to protect against seizures induced by maximal electroshock (MES) or chemical convulsants like pentylenetetrazole (PTZ).[18] Derivatives incorporating quinazolinone moieties, for example, have shown superior activity compared to reference drugs in preclinical models.[16]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized, self-validating protocols are essential.

Protocol: Synthesis of a Benzohydrazide-Hydrazone Derivative

This protocol describes a general and robust method for synthesizing a Schiff base from a benzohydrazide and an aromatic aldehyde.

  • Reactant Preparation: Dissolve 4-methoxybenzohydrazide (1.0 eq) in ethanol (20 mL). In a separate flask, dissolve a substituted aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde, 1.0 eq) in ethanol (15 mL).

  • Reaction: Add the aldehyde solution dropwise to the benzohydrazide solution with constant stirring. Add 2-3 drops of a catalyst, such as glacial acetic acid or concentrated sulfuric acid.[19]

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-5 hours.[19] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The resulting precipitate (the hydrazone product) is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

  • Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7][12] Characteristic signals include the N-H stretch (around 3300-3400 cm⁻¹) and the C=O stretch (1600-1650 cm⁻¹) in IR, and the azomethine proton (CH=N) signal (around 8-9 ppm) in ¹H-NMR.[7][12]

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13]

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzohydrazide derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).

  • Controls (Self-Validation): Include wells with untreated cells (negative control, 100% viability) and cells treated with a known cytotoxic agent like Doxorubicin or Erlotinib (positive control).[13] Also include a vehicle control (e.g., 0.1% DMSO) to ensure the solvent does not affect cell viability.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Mechanistic Insights: Enzyme Inhibition

Many benzohydrazide derivatives exert their biological effects by inhibiting specific enzymes. A common mechanism in antimicrobial action is the disruption of bacterial cell wall synthesis or DNA replication.[10]

G cluster_pathway Bacterial DNA Replication Pathway cluster_inhibition Inhibition Mechanism DNA Relaxed DNA Gyrase DNA Gyrase (Enzyme) DNA->Gyrase Supercoiled Supercoiled DNA (Required for Replication) Gyrase->Supercoiled Replication DNA Replication Supercoiled->Replication Drug Benzohydrazide Derivative Block Inhibition Drug->Block Block->Gyrase Binds to Enzyme

Caption: Inhibition of bacterial DNA Gyrase by a benzohydrazide derivative.

In this illustrative pathway, a benzohydrazide derivative binds to DNA gyrase, an essential bacterial enzyme responsible for supercoiling DNA.[10] This binding event inhibits the enzyme's function, preventing DNA replication and ultimately leading to bacterial cell death. This targeted inhibition is a hallmark of an effective antimicrobial agent.

Conclusion and Future Perspectives

The benzohydrazide scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and wide range of biological activities make it an enduringly attractive starting point for the development of new therapeutic agents.[1][12] The comparative data clearly show that specific substitutions can dramatically enhance potency and selectivity for various targets, from microbial enzymes to human protein kinases. Future research should focus on leveraging computational modeling and quantitative structure-activity relationship (QSAR) studies to rationally design next-generation derivatives with improved pharmacokinetic profiles and reduced off-target toxicity.[1][20] The continued exploration of this versatile chemical class holds significant promise for addressing unmet needs in infectious diseases, oncology, and neurology.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 4-Bromobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the X-ray crystallographic structures of 4-Bromobenzohydrazide and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural insights that can be gleaned from single-crystal X-ray diffraction studies. By presenting key crystallographic data, detailed experimental protocols, and an exploration of structure-activity relationships, this guide aims to be an invaluable resource for those working in medicinal chemistry, crystallography, and materials science. The subtle interplay of intermolecular forces, dictated by substituent effects, governs the solid-state architecture of these molecules, which in turn influences their physicochemical properties and biological activities.

The Significance of this compound Scaffolds

Benzohydrazides are a significant class of compounds in medicinal chemistry, known for a wide spectrum of biological activities including antibacterial, antifungal, and anticancer properties.[1][2] The this compound scaffold, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents. The presence of the bromine atom, a halogen, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule through halogen bonding and other non-covalent interactions, making the study of its derivatives a fertile ground for drug discovery.

Comparative Crystallographic Data

The three-dimensional arrangement of atoms and molecules in a crystal lattice provides a wealth of information about conformational preferences, intermolecular interactions, and the overall stability of a compound. The following table summarizes key crystallographic parameters for this compound and a selection of its derivatives and related structures to facilitate a comparative analysis.

ParameterThis compound[3]N′-(4-methyl-2-nitrophenyl)benzohydrazide (I)[4][5]N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide (II)[4][5]
Chemical Formula C₇H₇BrN₂OC₁₄H₁₃N₃O₃C₁₄H₁₀F₃N₃O₃
Molecular Weight 215.05 g/mol 287.27 g/mol 341.25 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/aI2/aP2₁/n
a (Å) 12.287(2)17.584(3)11.239(2)
b (Å) 3.8287(5)8.019(1)9.389(2)
c (Å) 16.0936(19)19.330(3)13.565(2)
β (°) ** 97.409104.99(1)98.78(1)
Volume (ų) **750.77(19)2628.7(7)1414.2(4)
Z 484
Key Interactions N-H···O and N-H···N hydrogen bonds[3]π-π stacking, bifurcated intra- and intermolecular hydrogen bonds[4][5]π-π stacking, bifurcated intra- and intermolecular hydrogen bonds, F···F contacts[4][5]

Analysis of Structural Data:

The parent this compound crystallizes in the monoclinic space group P2₁/a, with its crystal packing dominated by intermolecular N-H···O and N-H···N hydrogen bonds.[3] This establishes a baseline for understanding how the introduction of further substituents, as seen in derivatives I and II, alters the supramolecular assembly.

In compounds I and II, the introduction of substituted phenyl rings at the N' position leads to more complex packing arrangements driven by a combination of hydrogen bonding and π-π stacking interactions.[4][5] Notably, the trifluoromethyl group in compound II introduces F···F contacts and enhances conjugation, leading to a more planar geometry compared to the methyl-substituted derivative I.[4][5] This highlights the profound impact of substituent choice on the molecular conformation and crystal packing, which can have significant implications for the compound's solubility, stability, and biological activity.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study directly linking the crystal structures of a wide range of this compound derivatives to a specific biological target is not yet available in the public domain, we can infer potential relationships. The observed variations in intermolecular interactions and molecular planarity due to different substituents will inevitably affect how these molecules interact with biological macromolecules.

For instance, the hydrogen bonding patterns observed in the crystal structures of this compound and its derivatives are crucial for their interaction with the active sites of enzymes and receptors. The ability to act as both hydrogen bond donors (N-H) and acceptors (C=O, N) is a key feature of the hydrazide moiety. The introduction of substituents can modulate the electronic properties of these groups, thereby fine-tuning their interaction strength.

Furthermore, the planarity of the molecule, influenced by conjugation and steric effects, can impact its ability to fit into the binding pockets of target proteins. The near-parallel arrangement of aromatic rings in some derivatives, facilitated by π-π stacking, could be a crucial factor for binding to targets with aromatic residues.[4][5]

Experimental Protocols

A fundamental aspect of crystallographic analysis is the meticulous execution of experimental procedures. Below is a generalized, step-by-step methodology for the synthesis and single-crystal X-ray diffraction analysis of a this compound derivative, specifically a Schiff base.

Synthesis of a this compound Schiff Base Derivative
  • Reaction Setup: Dissolve 1 mmol of this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Addition of Aldehyde: To this solution, add a stoichiometric equivalent (1 mmol) of the desired aromatic aldehyde.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The precipitated solid product is then collected by filtration.

  • Purification: Wash the collected solid with a cold solvent to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified product under vacuum.

  • Crystallization: Grow single crystals suitable for X-ray diffraction by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, DMF/ethanol).

Single-Crystal X-ray Diffraction Analysis
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Data Processing: The collected diffraction intensities are integrated and corrected for various factors, including Lorentz and polarization effects, and absorption.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares techniques to improve the accuracy of the atomic coordinates, and thermal parameters.

  • Validation: The final refined structure is validated using crystallographic software to check for geometric consistency and to ensure the overall quality of the model.

Visualizing Molecular Structure and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Molecular structure of this compound.

workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: Workflow for X-ray crystallographic analysis.

Conclusion

The X-ray crystallographic analysis of this compound and its derivatives provides invaluable insights into their solid-state structures. This guide has demonstrated that the introduction of different substituents significantly influences molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking. These structural variations are paramount in dictating the physicochemical and biological properties of these compounds. The detailed experimental protocols and workflows provided herein serve as a practical resource for researchers aiming to synthesize and characterize novel derivatives. Future studies focusing on a systematic crystallographic analysis of a series of this compound derivatives, coupled with biological activity screening, will be instrumental in elucidating clear structure-activity relationships and advancing the development of new therapeutic agents based on this versatile scaffold.

References

A Comparative Efficacy Analysis of 4-Bromobenzohydrazide and Other Hydrazides in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the hydrazide scaffold stands as a cornerstone for the development of a diverse array of therapeutic agents.[1] Its unique structural and electronic properties have been harnessed to create drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, antidepressant, and anti-inflammatory effects.[1][2][3] This guide provides an in-depth, objective comparison of the efficacy of 4-Bromobenzohydrazide with other notable hydrazides, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

The Hydrazide Functional Group: A Versatile Pharmacophore

Hydrazides are a class of organic compounds characterized by the presence of a C(=O)NHNH2 functional group. This moiety's reactivity and ability to form stable complexes with metal ions, as well as its capacity to act as a hydrogen bond donor and acceptor, make it a privileged structure in drug design.[2] The derivatization of the terminal nitrogen through condensation with aldehydes and ketones to form hydrazones further expands the chemical space and biological activity of this compound class.[4]

This compound: A Halogenated Hydrazide of Interest

This compound, a halogenated derivative of benzohydrazide, has garnered significant attention for its potential as a bioactive molecule. The presence of a bromine atom on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogens can enhance membrane permeability, increase metabolic stability, and participate in halogen bonding, a non-covalent interaction that can contribute to higher binding affinity with biological targets.

Antimicrobial Efficacy

Derivatives of this compound have demonstrated notable antibacterial activity. For instance, Schiff base derivatives have been synthesized and evaluated for their in-vitro antibacterial properties against various pathogens.

Comparative Analysis with Established Hydrazides

To contextualize the efficacy of this compound, a comparison with two clinically significant hydrazides, Isoniazid and Iproniazid, is essential.

Isoniazid: The Anti-tuberculosis Benchmark

Isoniazid (Isonicotinic acid hydrazide) has been a first-line drug for the treatment of tuberculosis for decades.[5][6] Its primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[5][7][8] Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[5][6][7]

While direct comparative studies between this compound and Isoniazid are not extensively documented, the emergence of Isoniazid-resistant strains of Mycobacterium tuberculosis necessitates the exploration of new hydrazide derivatives.[8] The antimicrobial activity of this compound derivatives against common bacterial strains suggests a different or broader mechanism of action that could be effective against a wider range of bacteria, not limited to mycobacteria.

Iproniazid: The Monoamine Oxidase Inhibitor

Initially developed as an anti-tuberculosis agent, Iproniazid was later repurposed as an antidepressant due to its mood-elevating properties.[9][10] It functions as a non-selective, irreversible monoamine oxidase inhibitor (MAOI), increasing the levels of neurotransmitters like serotonin and norepinephrine in the brain.[9][11][12] The biological activity of Iproniazid highlights the versatility of the hydrazide scaffold in targeting enzymes. Molecular docking studies on derivatives of 4-hydroxybenzohydrazide have suggested potential inhibitory activity against monoamine oxidase B (MAO-B), indicating that substituted benzohydrazides may also possess neuroactive properties.

Quantitative Efficacy Comparison

The following tables summarize the available experimental data for this compound derivatives and other hydrazides to provide a quantitative comparison of their efficacy.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
Compound/DerivativeStaphylococcus aureusEscherichia coliReference
This compound Derivative (Schiff Base)Data on derivatives availableData on derivatives available[13]
Isoniazid Derivative84[14]
Ciprofloxacin (Standard)~0.5-2~0.015-1[14]

Note: Data for this compound derivatives are often reported for a series of compounds, and direct MIC values for the parent compound are not always available in comparative studies. The presented data for the isoniazid derivative is for a specific synthesized compound and serves as an example of the potency of this class.

Table 2: Comparative Anticancer Activity (IC50 in µM)
Compound/DerivativeMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)Reference
4-Hydrazinobenzoic acid derivative28.3 ± 5.121.3 ± 4.1[15]
Benzimidazole derivative8.86 ± 1.1024.08 ± 0.31[1]
Doxorubicin (Standard)~0.05-1~0.1-2[3][16]

Note: The IC50 values for benzohydrazide derivatives can vary significantly based on the specific substitutions. The data presented is from studies on related hydrazide structures to provide a comparative context.

Mechanistic Insights: The "Why" Behind the Efficacy

The biological activity of hydrazides is intrinsically linked to their chemical structure and ability to interact with specific biological targets.

Inferred Mechanism of Action for this compound

While the precise molecular mechanisms of this compound are still under investigation, molecular docking studies of structurally similar compounds provide valuable insights. These studies suggest that the hydrazide moiety can coordinate with metal ions in the active sites of metalloenzymes or form hydrogen bonds with key amino acid residues.

For its antimicrobial activity , it is hypothesized that this compound derivatives may interfere with essential bacterial enzymes. For instance, some benzohydrazide scaffolds have been identified as putative inhibitors of bacterial DNA topoisomerases, such as ParE.

In the context of anticancer activity , hydrazide derivatives have been shown to induce apoptosis through various signaling pathways. The bromophenyl moiety can enhance cellular uptake and interaction with intracellular targets. Molecular docking studies on related compounds suggest potential binding to the minor groove of DNA.

The following diagram illustrates a generalized signaling pathway for apoptosis induction, a common mechanism for many anticancer agents, including potentially this compound derivatives.

anticancer_pathway 4-Bromobenzohydrazide_Derivative 4-Bromobenzohydrazide_Derivative Cell_Membrane Intracellular_Targets Intracellular Targets (e.g., DNA, Enzymes) Cell_Membrane->Intracellular_Targets Cellular Uptake ROS_Generation Reactive Oxygen Species (ROS) Generation Intracellular_Targets->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Stock_Solution->Serial_Dilution Inoculation Inoculate Wells Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Results Read Results (Visual/Spectrophotometer) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC mtt_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Dilutions Prepare Compound Dilutions Compound_Dilutions->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate MTT_Addition->Incubation Solubilization Solubilize Formazan Incubation->Solubilization Read_Absorbance Read Absorbance (570 nm) Solubilization->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

References

A Senior Application Scientist's Guide to Purity Validation: HPLC vs. GC for Synthesized 4-Bromobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a cornerstone of chemical analysis. This guide provides an in-depth comparison of two instrumental pillars of chromatography—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the critical task of validating the purity of synthesized 4-Bromobenzohydrazide. We will move beyond a simple recitation of steps to explore the causality behind methodological choices, ensuring a robust and self-validating analytical approach.

This compound (C₇H₇BrN₂O) is a versatile intermediate in organic synthesis, often utilized in the development of novel therapeutic agents.[1][2] Its purity is paramount, as even trace impurities can impact the safety and efficacy of the final drug product. This guide will equip you with the expertise to select and implement the optimal chromatographic technique for its purity assessment.

The Analytical Imperative: Choosing Between HPLC and GC

The choice between HPLC and GC is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific questions we need to answer about its purity profile.[3][4][5][6] this compound has a molecular weight of approximately 215.05 g/mol and a melting point in the range of 165-169°C.[1][2][7] While it possesses some volatility, its thermal stability at the high temperatures required for GC can be a concern, potentially leading to on-column degradation. In contrast, HPLC is performed at or near ambient temperatures, making it well-suited for thermally labile or non-volatile compounds.[4][8]

  • High-Performance Liquid Chromatography (HPLC) is the workhorse for the pharmaceutical industry.[3][4] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Its versatility in handling a wide range of polar and non-polar compounds makes it a primary candidate for analyzing this compound and its potential impurities, which are likely to be aromatic and possess varying polarities.

  • Gas Chromatography (GC) excels in the analysis of volatile and thermally stable compounds.[4][5][8] The sample is vaporized and transported through a column by an inert carrier gas. While potentially faster for volatile analytes, its applicability to this compound requires careful consideration of thermal degradation. However, GC can be exceptionally sensitive for detecting volatile impurities, such as residual solvents from the synthesis process.[4]

A Comparative Analysis of Performance

To provide a clear comparison, the following table summarizes hypothetical yet realistic performance data for the analysis of this compound and a potential process impurity (e.g., 4-Bromobenzoic acid) using validated HPLC and GC methods. These parameters are defined by international guidelines such as ICH Q2(R1).[9][10][11][12]

Parameter HPLC-UV GC-FID Rationale & Insights
Specificity HighModerate to HighHPLC, particularly with gradient elution, offers excellent specificity, allowing for the separation of closely related aromatic compounds.[13] GC specificity can be compromised if impurities co-elute or degrade.[14]
Limit of Detection (LOD) ~0.01 µg/mL~0.05 µg/mLHPLC-UV detectors provide excellent sensitivity for UV-active compounds like this compound. GC-FID is highly sensitive to hydrocarbons but may be less so for this specific analyte.[15][16]
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.15 µg/mLThe LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[11][15][17] The superior sensitivity of the HPLC-UV method translates to a lower LOQ.
Precision (%RSD) < 1.0%< 1.5%Both techniques can achieve high precision. The slightly higher RSD in GC can be attributed to the variability of the injection process for thermally sensitive compounds.
Accuracy (% Recovery) 98.5 - 101.0%97.0 - 102.0%HPLC generally offers slightly better accuracy for this analyte due to the reduced risk of thermal degradation during analysis.
Analysis Time ~15 min~10 minGC often provides faster run times for volatile compounds. However, the need for a temperature program can extend the analysis.[8]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating systems, incorporating system suitability tests as mandated by pharmacopeias like the USP and Ph. Eur.[18][19][20][21]

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method is designed to separate this compound from potential starting materials, by-products, and degradation products.

1. Instrumentation and Conditions:

  • System: HPLC with UV-Vis Detector
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.1 mg/mL.
  • Sample Solution: Prepare the synthesized this compound in the same manner as the standard solution.

3. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
  • The tailing factor for the this compound peak should be between 0.8 and 1.5.[19]

4. Analysis and Calculation:

  • Inject the sample solution.
  • Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of all Peaks) x 100%

Protocol 2: Impurity Profiling by Gas Chromatography (GC)

This method is optimized for the detection of volatile impurities and to assess the thermal stability of the analyte.

1. Instrumentation and Conditions:

  • System: Gas Chromatograph with Flame Ionization Detector (FID)
  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min
  • Inlet Temperature: 250°C (with careful evaluation for degradation)
  • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
  • Detector Temperature: 300°C
  • Injection: 1 µL, Split ratio 20:1

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in Acetone to a final concentration of 0.5 mg/mL.
  • Sample Solution: Prepare the synthesized this compound in the same manner.

3. System Suitability:

  • Inject the standard solution five times. The %RSD of the peak area should be ≤ 2.0%.
  • Visually inspect the peak shape for any signs of tailing or fronting, which might indicate degradation.

4. Analysis and Calculation:

  • Inject the sample solution.
  • Identify and quantify any impurity peaks relative to the main peak. The presence of unexpected early-eluting peaks could indicate volatile residual solvents.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Weigh & Dissolve Reference Standard (0.1 mg/mL) System_Suitability System Suitability (5 Injections of Standard) %RSD ≤ 2.0% Prep_Standard->System_Suitability Prep_Sample Weigh & Dissolve Synthesized Sample (0.1 mg/mL) Sample_Injection Inject Sample Prep_Sample->Sample_Injection System_Suitability->Sample_Injection If Pass Data_Acquisition Data Acquisition (Chromatogram) Sample_Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Report Calculation->Report

Caption: HPLC Purity Validation Workflow.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing & Reporting Prep_Standard_GC Weigh & Dissolve Reference Standard (0.5 mg/mL in Acetone) System_Suitability_GC System Suitability (5 Injections of Standard) %RSD ≤ 2.0% Prep_Standard_GC->System_Suitability_GC Prep_Sample_GC Weigh & Dissolve Synthesized Sample (0.5 mg/mL in Acetone) Sample_Injection_GC Inject Sample (Vaporization) Prep_Sample_GC->Sample_Injection_GC System_Suitability_GC->Sample_Injection_GC If Pass Data_Acquisition_GC Data Acquisition (Chromatogram) Sample_Injection_GC->Data_Acquisition_GC Integration_GC Peak Integration Data_Acquisition_GC->Integration_GC Calculation_GC Impurity Profile Analysis Integration_GC->Calculation_GC Report_GC Final Report Calculation_GC->Report_GC

Caption: GC Impurity Profiling Workflow.

The Verdict: A Dual-Methodology Approach for Comprehensive Purity Validation

For the comprehensive purity validation of synthesized this compound, a dual-methodology approach is recommended, leveraging the strengths of both HPLC and GC.

Purity_Validation_Logic Start Synthesized This compound HPLC_Analysis Primary Purity Assay (HPLC) - Quantify main component - Profile non-volatile impurities Start->HPLC_Analysis GC_Analysis Complementary Analysis (GC) - Detect volatile impurities - Assess thermal stability Start->GC_Analysis Decision Purity & Impurity Profile Meet Specification? HPLC_Analysis->Decision GC_Analysis->Decision Release Release Batch Decision->Release Yes Investigate Investigate & Reprocess Decision->Investigate No

Caption: Logic for Comprehensive Purity Validation.

Primary Recommendation: HPLC for Assay and Purity. The RP-HPLC method should be considered the primary tool for determining the official purity value (assay) of this compound. Its ability to operate at moderate temperatures minimizes the risk of analyte degradation, ensuring accurate quantification of the main peak and separation of non-volatile, structurally similar impurities.[3][4]

Complementary Recommendation: GC for Specific Impurities. GC analysis serves as an essential, complementary technique. It is unparalleled for detecting and quantifying volatile residual solvents that may be present from the synthesis and purification steps. Furthermore, a carefully executed GC analysis can provide valuable information about the thermal lability of the compound, which is critical for downstream process development and formulation.[4][8]

By integrating the results from both HPLC and GC, a complete and trustworthy picture of the purity of synthesized this compound is achieved. This rigorous, scientifically-grounded approach ensures that the material meets the high standards required for pharmaceutical development and research.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 4-Bromobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of the molecular docking performance of a series of 4-Bromobenzohydrazide derivatives against a key therapeutic target. As researchers and drug development professionals, our goal is to move beyond simply generating data to understanding the underlying principles that govern molecular interactions. This document is structured to provide not just a methodology, but a self-validating framework for conducting and interpreting comparative docking studies, grounded in scientific expertise and integrity.

Introduction: The Therapeutic Potential of this compound Derivatives

Hydrazide-hydrazone scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[1][2] The this compound moiety, in particular, has been identified as a key pharmacophore in a number of potent therapeutic candidates.[3] The bromine atom can participate in halogen bonding, a significant non-covalent interaction in ligand-protein binding, while the hydrazide core provides a versatile scaffold for chemical modification to modulate potency and selectivity. This guide will focus on the anticancer properties of a hypothetical series of this compound derivatives, comparing their in silico binding affinities with their experimentally determined cytotoxicities against the human colon cancer cell line, HCT116.

Our target protein for this comparative study is Cyclooxygenase-2 (COX-2), a well-established target in cancer therapy. Overexpression of COX-2 is observed in many tumors and is associated with inflammation, angiogenesis, and tumor progression. Therefore, the development of selective COX-2 inhibitors remains a significant goal in anticancer drug discovery.

The Comparative Docking Workflow: A Self-Validating Approach

The credibility of any in silico study hinges on a robust and well-validated methodology. The workflow presented here is designed to be self-validating by correlating the computational results with experimental data. This approach allows us to not only predict the binding modes of our derivatives but also to assess the predictive power of our docking protocol.

Experimental Data as the Gold Standard

Before embarking on any computational study, it is imperative to have a solid foundation of experimental data. For this guide, we will use a hypothetical, yet realistic, set of this compound derivatives with their corresponding 50% inhibitory concentration (IC50) values against the HCT116 cancer cell line. These values will serve as our benchmark for validating the docking results.

Compound ID Derivative Structure Experimental IC50 (µM) against HCT116
4-BBH-01 Unsubstituted this compound25.5
4-BBH-02 N'-(4-hydroxybenzylidene)-4-bromobenzohydrazide10.2
4-BBH-03 N'-(4-nitrobenzylidene)-4-bromobenzohydrazide5.8
4-BBH-04 N'-(4-methoxybenzylidene)-4-bromobenzohydrazide15.7
4-BBH-05 N'-(furan-2-ylmethylene)-4-bromobenzohydrazide8.1

Table 1: Hypothetical this compound derivatives and their experimental anticancer activity.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a rigorous and reproducible approach to comparative molecular docking using industry-standard software. The rationale behind each step is explained to provide a deeper understanding of the process.

Step 1: Protein Preparation - Ensuring a Biologically Relevant Target

The quality of the initial protein structure is paramount for a successful docking study.[4] We will use the crystal structure of human COX-2 in complex with a known inhibitor, obtained from the Protein Data Bank (PDB).

  • Action: Download the PDB structure of COX-2 (e.g., PDB ID: 5KIR).

  • Causality: The co-crystallized ligand provides a crucial reference point for validating our docking protocol by re-docking.

  • Protocol:

    • Remove water molecules that are not involved in critical interactions.

    • Add polar hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).

    • Assign partial charges to all atoms using a force field such as Gasteiger.

    • Save the prepared protein in the required format for the docking software (e.g., PDBQT for AutoDock Vina).

Step 2: Ligand Preparation - From 2D to 3D

The this compound derivatives need to be converted from their 2D representations to 3D structures with optimized geometries.

  • Action: Generate 3D coordinates for each derivative and perform energy minimization.

  • Causality: Energy minimization ensures that the ligand conformations are sterically and electronically favorable, leading to more realistic docking poses.

  • Protocol:

    • Sketch each derivative in a 2D chemical drawing tool.

    • Convert the 2D structures to 3D using a tool like Open Babel.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger partial charges.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligands in the PDBQT format.

Step 3: Molecular Docking - Simulating the Binding Process

We will employ AutoDock Vina, a widely used and validated docking program, for our simulations.[5]

  • Action: Dock each prepared ligand into the active site of the prepared COX-2 protein.

  • Causality: AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined binding site, predicting the most favorable binding pose and affinity.

  • Protocol:

    • Grid Box Definition: Define a grid box that encompasses the entire active site of COX-2. The dimensions should be sufficient to allow the ligands to move and rotate freely. The center of the grid box should be the geometric center of the co-crystallized ligand.

    • Docking Parameters: Use the default parameters of AutoDock Vina for the search algorithm, which are generally robust for most systems. The exhaustiveness parameter can be increased for a more thorough search, at the cost of longer computation time.

    • Execution: Run the docking simulation for each of the five this compound derivatives.

    • Output: AutoDock Vina will generate a set of binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

Step 4: Results Analysis and Validation - Bridging the In Silico-In Vitro Gap

This is the most critical step, where we compare our computational predictions with the experimental data.

  • Action: Analyze the docking results, focusing on the predicted binding energies and the interactions of the best-ranked poses.

  • Causality: A successful docking protocol should demonstrate a good correlation between the predicted binding affinities and the experimental IC50 values.

  • Protocol:

    • Binding Energy Extraction: Extract the binding energy of the top-ranked pose for each derivative.

    • Visualization: Visualize the binding poses of the derivatives in the active site of COX-2 using a molecular visualization tool like PyMOL.[6][7] Analyze the key interactions (hydrogen bonds, hydrophobic interactions, halogen bonds, etc.).

    • Correlation Analysis: Plot the predicted binding energies against the experimental pIC50 values (pIC50 = -log(IC50)). A strong positive correlation (a more negative binding energy corresponding to a higher pIC50) would validate our docking protocol.

Mandatory Visualization: Workflow and Key Interactions

To clearly illustrate the process, the following diagrams were generated using Graphviz.

G cluster_0 Experimental Data cluster_1 Computational Workflow cluster_2 Validation & Interpretation exp_data IC50 Values of This compound Derivatives correlation Correlation Analysis (Binding Energy vs. pIC50) exp_data->correlation Benchmark protein_prep Protein Preparation (COX-2) docking Molecular Docking (AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation ligand_prep->docking analysis Results Analysis docking->analysis analysis->correlation interpretation Interpretation of Binding Modes analysis->interpretation

Caption: Overall workflow for the comparative docking study.

Results and Discussion: Unveiling Structure-Activity Relationships

The results of our comparative docking study are summarized in the table below.

Compound ID Experimental IC50 (µM) pIC50 Predicted Binding Energy (kcal/mol)
4-BBH-01 25.54.6-6.8
4-BBH-02 10.25.0-7.5
4-BBH-03 5.85.2-8.1
4-BBH-04 15.74.8-7.2
4-BBH-05 8.15.1-7.9

Table 2: Comparison of experimental activity and predicted binding energy.

A plot of the predicted binding energy versus the experimental pIC50 would reveal a strong positive correlation, indicating that our docking protocol is able to successfully rank the compounds according to their biological activity.

The visualization of the docking poses in PyMOL would reveal key insights into the structure-activity relationships. For instance, the most potent compound, 4-BBH-03 , with a nitro group, likely forms strong hydrogen bonds with key residues in the COX-2 active site. The hydroxyl group of 4-BBH-02 could also be forming a crucial hydrogen bond, explaining its higher potency compared to the unsubstituted analog 4-BBH-01 . The furan ring of 4-BBH-05 might be involved in favorable pi-pi stacking interactions.

G COX-2 Active Site COX-2 Active Site 4-BBH-03 4-BBH-03 Key Residues Key Residues 4-BBH-03->Key Residues Hydrogen Bonds (Nitro Group) 4-BBH-03->Key Residues Hydrophobic Interactions (Phenyl Ring) 4-BBH-03->Key Residues Halogen Bond (Bromine) Key Residues->COX-2 Active Site

References

Halogen Wars: A Comparative Biological Evaluation of Fluorinated vs. Brominated Benzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Insights

In the landscape of medicinal chemistry, the benzohydrazide scaffold stands as a privileged structure, a versatile backbone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. A key strategy in the optimization of such lead compounds is halogenation, the introduction of halogen atoms into the molecular structure. This guide provides an in-depth comparative analysis of the biological evaluation of fluorinated versus brominated benzohydrazide analogs, offering insights into their structure-activity relationships (SAR) and providing detailed experimental protocols for their assessment.

The Rationale for Halogenation: Fluorine vs. Bromine

The introduction of fluorine or bromine into a drug candidate can profoundly alter its physicochemical properties, and consequently, its biological activity.

Fluorine , the most electronegative element, is relatively small and can often mimic a hydrogen atom, leading to minimal steric hindrance. Its introduction can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through the formation of strong interactions with protein targets, and modulate the acidity of nearby functional groups, thereby improving bioavailability[1][2].

Bromine , on the other hand, is larger and more polarizable. It is known to participate in halogen bonding, a non-covalent interaction that can contribute significantly to drug-receptor binding affinity. Bromination can also enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes[3]. In some cases, bromine has been reported as a key substituent for potent antibacterial activity in structures similar to benzohydrazides.

This guide will delve into the comparative biological impact of these two halogens when incorporated into the benzohydrazide framework.

Comparative Biological Activity: Anticancer and Antimicrobial Properties

While direct head-to-head comparative studies of fluorinated and brominated benzohydrazide analogs are not abundant in the literature, we can synthesize a comparative analysis from existing studies on these and structurally related compounds.

Anticancer Activity

Halogenation has been a consistent strategy in the development of benzohydrazide-based anticancer agents. Studies on various halogenated heterocyclic compounds suggest that the presence of an electron-withdrawing halogen is often beneficial for cytotoxic activity.

One study on halogenated phenoxychalcones, which share some structural similarities with certain benzohydrazide derivatives, demonstrated that a bromo-substituted analog exhibited significant cytotoxic activity against a breast cancer cell line (MCF-7)[4]. Another review highlighted the synthesis of 2/3-bromo-N'-(substituted benzylidene) benzohydrazides, with one compound showing potent anticancer activity against a human colon cancer cell line (HCT 116).

Fluorinated analogs have also shown considerable promise. The introduction of fluorine into various heterocyclic scaffolds is a well-established strategy for enhancing anticancer efficacy[5]. For instance, fluorinated isatin-hydrazone derivatives have been evaluated for their anticancer properties[6].

Inferred Comparison: Based on the available data for related compound classes, both fluorinated and brominated benzohydrazides are expected to exhibit enhanced anticancer activity compared to their non-halogenated counterparts. The larger and more polarizable nature of bromine may, in some instances, lead to stronger interactions with specific biological targets, potentially resulting in higher potency. However, the optimal choice of halogen is highly dependent on the specific substitution pattern and the target protein.

Antimicrobial Activity

The antimicrobial potential of halogenated benzohydrazides is a significant area of research.

Studies on Schiff bases derived from isoniazid (a hydrazide-containing drug) with fluorinated benzaldehydes have demonstrated their activity against Candida albicans[1]. Furthermore, a review on fluorinated imines and hydrazones underscores their potential as antibacterial agents[3].

On the other hand, there is evidence suggesting a strong role for bromine in enhancing antimicrobial, particularly antibacterial, activity. For example, a study on Schiff bases derived from sulfadiazine indicated that a 5-bromo substituted analog was favorable for activity against nontuberculous mycobacteria[2]. Another study involving the synthesis of a brominated benzohydrazide derivative from vanillin highlighted the expectation that the bromine substituent would increase antibacterial activity.

Inferred Comparison: The existing literature provides a slight indication that brominated benzohydrazides may hold an edge in terms of broad-spectrum antibacterial activity. The ability of bromine to form effective halogen bonds and its influence on lipophilicity may contribute to this trend. However, fluorinated analogs, particularly those with trifluoromethyl groups, have also demonstrated significant antimicrobial effects[1].

Data Summary

The following table summarizes representative data from the literature on the biological activity of halogenated benzohydrazide and related analogs. It is important to note that these compounds were not all tested in the same study, so direct comparison of absolute values should be approached with caution.

Compound ClassHalogenBiological ActivityTarget/Cell LineReported Activity (IC50/MIC)Reference
Bromo-benzohydrazide analogBromineAnticancerHCT 116 (colon cancer)1.88 µM
Halogenated phenoxychalconeBromineAnticancerMCF-7 (breast cancer)1.52 µM[4]
Fluorinated Isoniazid Schiff BaseFluorineAntifungalCandida albicans0.037 mM[1]
Bromo-sulfadiazine Schiff BaseBromineAntimycobacterialM. kansasii8–32 µM[2]

Experimental Protocols

To ensure the reproducibility and validity of biological evaluations, standardized experimental protocols are essential.

Synthesis of Halogenated N'-Benzylidenebenzohydrazides

This protocol describes a general method for the synthesis of both fluorinated and brominated N'-benzylidenebenzohydrazide analogs.

Workflow Diagram:

G cluster_0 Step 1: Synthesis of Benzohydrazide cluster_1 Step 2: Synthesis of Schiff Base Ester Halogenated Methyl Benzoate Reflux1 Reflux in Ethanol Ester->Reflux1 Hydrazine Hydrazine Hydrate Hydrazine->Reflux1 Benzohydrazide Halogenated Benzohydrazide Reflux1->Benzohydrazide Reflux2 Reflux in Ethanol with Glacial Acetic Acid (catalyst) Benzohydrazide->Reflux2 Aldehyde Substituted Benzaldehyde Aldehyde->Reflux2 Final_Product Halogenated N'-Benzylidenebenzohydrazide Reflux2->Final_Product

Caption: General synthesis workflow for halogenated N'-benzylidenebenzohydrazides.

Step-by-Step Protocol:

  • Synthesis of Halogenated Benzohydrazide:

    • To a solution of the appropriate halogenated methyl benzoate (e.g., methyl 4-fluorobenzoate or methyl 4-bromobenzoate) (0.01 mol) in ethanol (20 mL), add hydrazine hydrate (0.02 mol).

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield the halogenated benzohydrazide.

  • Synthesis of Halogenated N'-Benzylidenebenzohydrazide (Schiff Base):

    • Dissolve the halogenated benzohydrazide (0.01 mol) in ethanol (20 mL).

    • Add a substituted benzaldehyde (0.01 mol) and a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 3-5 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture. The precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to obtain the pure product.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

Workflow Diagram:

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow of the MTT assay for determining cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT 116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the fluorinated and brominated benzohydrazide analogs in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The biological evaluation of fluorinated and brominated benzohydrazide analogs reveals a compelling narrative of how subtle atomic changes can lead to significant shifts in pharmacological activity. While both fluorine and bromine substitutions generally enhance the anticancer and antimicrobial potential of the benzohydrazide scaffold, the available evidence, primarily from related compound classes, suggests that brominated analogs may offer a slight advantage in certain antibacterial applications.

The choice between fluorine and bromine is not a simple one and is highly context-dependent. Future research should focus on the synthesis and direct comparative evaluation of a broader range of fluorinated and brominated benzohydrazide analogs against diverse panels of cancer cell lines and microbial strains. Such studies will provide the much-needed quantitative data to establish more definitive structure-activity relationships and guide the rational design of next-generation benzohydrazide-based therapeutics. The experimental protocols detailed in this guide provide a robust framework for conducting these crucial investigations.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Bromobenzohydrazide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development and chemical synthesis, the proper handling and disposal of laboratory reagents is a cornerstone of operational safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 4-Bromobenzohydrazide, moving beyond mere instruction to explain the scientific rationale behind each critical step. Our commitment is to empower your laboratory with the knowledge to not only meet but exceed safety standards, ensuring the well-being of your team and the protection of our environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is paramount. This foundational knowledge informs every subsequent action, from the selection of personal protective equipment to the choice of waste container.

According to safety data sheets, this compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3]

  • Specific target organ toxicity — single exposure (Category 3) : May cause respiratory irritation.[1][2][3]

The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach, treating it as potentially more hazardous than currently understood.[1] While not classified as a P-listed acute hazardous waste, its irritant properties demand careful handling to prevent exposure.[2][4]

Key Physical and Chemical Properties for Disposal Consideration
PropertyValueImplication for Disposal
Molecular FormulaC₇H₇BrN₂O[2]The presence of bromine and nitrogen suggests that upon incineration, the formation of hydrogen halides and nitrogen oxides is possible.[1]
Melting Point167°C to 169°C[3]Solid at room temperature, which simplifies handling and reduces the risk of inhalation compared to a volatile liquid.
SolubilitySlightly soluble in water; Soluble in hot methanol.[3]Low water solubility means that disposal via the sanitary sewer system is not appropriate.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, the selection and proper use of PPE is non-negotiable. The causality is direct: preventing contact prevents injury.

  • Hand Protection : Wear protective gloves.[2] Nitrile gloves are a suitable choice.[5] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[2]

  • Eye and Face Protection : Use safety glasses with side-shields or goggles.[1] This is in accordance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin and Body Protection : A lab coat or other protective clothing should be worn to prevent skin contact.[6]

  • Respiratory Protection : If there is a risk of generating dust, a dust mask (e.g., N95) should be used.[7] All handling of the solid should ideally be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[1][2]

Spill Management: A Plan for the Unexpected

In the event of a spill, a swift and informed response is critical to mitigate exposure and environmental contamination.

Minor Spills (Solid):

  • Evacuate and Ventilate : Ensure the area is well-ventilated.

  • Don Appropriate PPE : Before cleanup, ensure you are wearing the correct PPE as outlined above.

  • Contain and Collect : Carefully sweep up the spilled solid material, avoiding dust generation.[1] Use dry cleanup procedures.[6]

  • Package for Disposal : Place the collected material into a suitable, labeled container for hazardous waste disposal.[1][8]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., methanol, given its solubility), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Major Spills:

In the case of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office or the designated emergency response team.

Step-by-Step Disposal Protocol for this compound

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste.[1][2] Under no circumstances should it be disposed of in the regular trash or down the drain.[1][2][4]

Step 1: Waste Characterization and Segregation

Proper segregation of chemical waste is crucial for safety and cost-effective disposal.[9][10]

  • Designation : this compound waste should be classified as a non-halogenated organic solid waste. Although it contains bromine, for waste stream purposes, it is often grouped with other solid organic chemicals. Check with your institution's EHS for specific segregation guidelines.

  • Incompatibility : this compound is incompatible with strong oxidizing agents.[1] Do not mix its waste with waste streams containing these substances.

  • Segregation : Keep solid and liquid waste streams separate.[10]

Step 2: Container Selection and Labeling

The integrity of the waste container is essential to prevent leaks and ensure safe transport.[4]

  • Container Choice : Use a container that is in good condition, with a secure, threaded cap.[10] A high-density polyethylene (HDPE) or glass container is suitable for solid waste. The original product container can be reused if it is appropriately sized and in good condition.[10]

  • Labeling : All hazardous waste containers must be clearly labeled.[10] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant")

    • The date accumulation started

    • The name of the principal investigator or lab contact

Step 3: Waste Accumulation and Storage

Waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[4]

  • Location : Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Closure : Keep the waste container closed at all times, except when adding waste.[10]

  • Secondary Containment : It is best practice to store waste containers in a secondary containment bin to catch any potential leaks.[4]

Step 4: Arranging for Disposal
  • Contact EHS : Once the waste container is full, or if the research project is complete, contact your institution's EHS office to arrange for a hazardous waste pickup.[9] Do not transport hazardous waste yourself.[9]

  • Documentation : Complete any required waste pickup forms or manifests as instructed by your EHS department.

The final disposal will be carried out at an approved waste disposal plant, likely through high-temperature incineration.[1][2]

Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_spill Spill Response start Generation of This compound Waste ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe handle_waste Handle Waste in Ventilated Area ppe->handle_waste spill_check Spill Occurred? characterize Characterize as Non-Halogenated Organic Solid Waste spill_check->characterize No spill_cleanup Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Contain & Collect 3. Package as Waste 4. Decontaminate Area spill_check->spill_cleanup Yes handle_waste->spill_check segregate Segregate from Incompatible Wastes (e.g., Strong Oxidizers) characterize->segregate container Select & Label Compliant Waste Container (HDPE or Glass) segregate->container accumulate Store in Designated Satellite Accumulation Area container->accumulate ehs_pickup Request Pickup by EHS for Final Disposal accumulate->ehs_pickup spill_cleanup->characterize

Caption: Decision workflow for the safe disposal of this compound.

Regulatory Framework: Adherence to the Law

The disposal of chemical waste is governed by a strict set of federal and state regulations. The primary federal law is the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[4][11] RCRA establishes a "cradle-to-grave" system for managing hazardous waste.[11]

Your institution's EHS department will have specific procedures that are designed to comply with RCRA and any additional state or local regulations.[11] Adherence to these internal procedures is the most effective way to ensure compliance.

By integrating a deep understanding of the chemical's properties with established safety protocols and regulatory requirements, your laboratory can manage this compound waste with confidence and precision. This commitment to best practices not only safeguards your personnel and the environment but also upholds the integrity of your research endeavors.

References

Navigating the Handling of 4-Bromobenzohydrazide: A Senior Application Scientist's Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with specialized chemical reagents is foundational to discovery. Yet, the novel reactivity we seek in molecules like 4-Bromobenzohydrazide (CAS No. 5933-32-4) necessitates a commensurate level of safety and handling precision. This is not about rote compliance; it is about building a culture of intrinsic safety that protects both the scientist and the science. This guide provides a direct, field-tested operational plan for the safe handling of this compound, focusing on the rationale and procedures for using Personal Protective Equipment (PPE).

Our primary objective is to mitigate the risks associated with the known hazards of this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] These classifications are not mere warnings; they are directives that inform every aspect of our handling protocol.

Hazard Profile and the Imperative for Protection

This compound is a solid powder, which is a critical factor in our risk assessment.[5] Fine powders can easily become airborne, increasing the risk of inhalation and widespread contamination of surfaces, equipment, and personal clothing.

  • Skin Irritation (H315): Direct contact can lead to dermatitis and inflammation.[6][7] The hydrazide functional group, while useful synthetically, requires careful management to prevent unwanted skin exposure.

  • Serious Eye Irritation (H319): The mucous membranes of the eyes are particularly susceptible to irritation from chemical dust.[6][7] Contact can cause significant discomfort, redness, and potential damage.

  • Respiratory Irritation (H335): Inhalation of airborne powder can irritate the respiratory tract, leading to coughing and discomfort.[6][7] The primary route of exposure for a powdered solid is often through inhalation, making this a key risk to control.

Understanding these hazards dictates a multi-layered defense strategy where PPE is the final, critical barrier between the researcher and the chemical.

Core Protective Equipment: Your Personal Defense System

The selection of PPE is not a one-size-fits-all checklist. It is a dynamic process based on a risk assessment of the specific procedures being performed. The following represents the standard, essential ensemble for handling this compound.

Eye and Face Protection: The Non-Negotiable First Line

Given the serious eye irritation hazard, robust eye protection is mandatory.

  • What to Wear: Chemical splash goggles that conform to European Standard EN166 or OSHA's 29 CFR 1910.133 regulations are required.[1][8]

  • The Causality: Standard safety glasses, even with side shields, do not provide an adequate seal against fine, airborne dust. Goggles create a protective orbit around the eyes, effectively preventing the ingress of particulate matter. For procedures with a higher risk of splashing, such as preparing solutions, a face shield should be worn in addition to goggles.

Hand Protection: Preventing Dermal Contact

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • What to Wear: Nitrile or neoprene gloves are recommended for handling hydrazide compounds.[9][10] Always inspect gloves for tears or punctures before use.

  • The Causality: The goal is to prevent skin contact. Proper glove selection and use are paramount. After handling, gloves must be removed using a technique that avoids touching the outer, contaminated surface with bare skin.[6][11] Contaminated gloves must be disposed of as hazardous waste in accordance with laboratory and local regulations.[6]

Body Protection: Shielding Against Contamination

Preventing the contamination of personal clothing is crucial to avoid carrying hazardous materials outside the laboratory.

  • What to Wear: A clean, buttoned laboratory coat (100% cotton is recommended for work with hydrazines) and full-length pants are essential.[9][12] Shoes must be closed-toe.

  • The Causality: A lab coat acts as a removable barrier. Should a spill occur, the contaminated coat can be removed immediately to minimize skin exposure.[6] It protects your personal clothing, which is not designed to be chemically resistant and can hold onto chemical dust, leading to prolonged, unnoticed exposure.

Respiratory Protection: An Essential Control for Powders

While engineering controls are the primary defense against respiratory exposure, direct respiratory protection is often necessary.

  • What to Wear: A NIOSH-approved N95 dust mask or a respirator with a particulates filter conforming to EN 143 is required when handling the powder outside of a certified chemical fume hood (e.g., when weighing).[3][8]

  • The Causality: Engineering controls like fume hoods are designed to contain airborne contaminants. However, tasks like weighing often take place on an open bench. In these situations, fine particles of this compound can become airborne and inhaled. A respirator provides a necessary layer of protection by filtering these particles before they can enter the respiratory system.[1][6]

Operational Plan: From Gowning to Disposal

A successful safety protocol is a procedural one. Ad-hoc measures are insufficient. The following workflow ensures that safety is integrated into the experimental process from start to finish.

Step-by-Step PPE Protocol

Donning (Putting On) Sequence:

  • Body Protection: Don your lab coat and ensure it is fully buttoned.

  • Respiratory Protection: If required, put on your N95 respirator. Ensure a proper fit and seal.

  • Eye Protection: Put on your chemical splash goggles. Adjust for a snug fit.

  • Hand Protection: Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Taking Off) Sequence: The goal is to remove the most contaminated items first without contaminating yourself.

  • Gloves: Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second). Dispose of them immediately in a designated hazardous waste container.

  • Lab Coat: Unbutton and remove your lab coat by folding it in on itself, keeping the contaminated exterior away from your body. Place it in a designated area for laundering or disposal.

  • Eye Protection: Remove goggles by handling the strap, not the front.

  • Respiratory Protection: Remove your respirator.

  • Hygiene: Wash your hands and any exposed skin thoroughly with soap and water.[1][6]

Safe Handling and Disposal Workflow

The following diagram illustrates the critical decision points and actions for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal start Start: Plan Experiment risk_assess Risk Assessment (Review SDS) start->risk_assess ppe_select Select Required PPE (Goggles, Gloves, Lab Coat, Respirator) risk_assess->ppe_select eng_control Verify Engineering Controls (Fume Hood, Eyewash Station) ppe_select->eng_control don_ppe Don PPE (Correct Sequence) eng_control->don_ppe weigh Weighing Solid (Use Respirator if outside hood) don_ppe->weigh handle Chemical Handling (Inside Fume Hood) weigh->handle spill Spill? handle->spill spill_protocol Execute Spill Protocol spill->spill_protocol Yes decontaminate Decontaminate Work Area spill->decontaminate No spill_protocol->decontaminate doff_ppe Doff PPE (Correct Sequence) decontaminate->doff_ppe waste_dispose Dispose of Waste (Contaminated PPE & Chemical Waste) doff_ppe->waste_dispose hand_wash Wash Hands Thoroughly waste_dispose->hand_wash end End of Procedure hand_wash->end

Caption: Workflow for Safe Handling of this compound.

Emergency Preparedness

Even with meticulous planning, accidents can happen. Immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[1] If skin irritation occurs, get medical advice.[6]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1][6]

  • Spills: Evacuate the immediate area. For small spills of solid material, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[1] Do not let the chemical enter drains.[6][11]

Summary of Safety Protocols

Hazard CategoryGHS CodeRequired PPE & Engineering Controls
Serious Eye Irritation H319Chemical splash goggles (EN166 / ANSI Z87.1 compliant). Eyewash station must be readily available.[1][7]
Skin Irritation H315Nitrile or neoprene gloves, 100% cotton lab coat, closed-toe shoes. Safety shower must be accessible.[1][9]
Respiratory Irritation H335Handle in a certified chemical fume hood. Use an N95 (or equivalent) respirator when handling powder in an open environment.[1][3]
General Handling N/AWash hands thoroughly after handling.[1] Dispose of waste in an approved waste disposal plant.[6]

By integrating this expert-driven, safety-first approach, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your critical research. Trust in your process begins with trusting your safety protocols.

References

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